(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Description
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Properties
IUPAC Name |
(3R)-3,4-diaminobutan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-4(6)1-2-7;;/h4,7H,1-3,5-6H2;2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJPVNAKKOVSF-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (3R)-3,4-Diaminobutan-1-ol Dihydrochloride (CAS 1807941-80-5)
Executive Summary
(3R)-3,4-Diaminobutan-1-ol dihydrochloride (CAS 1807941-80-5) is a high-value chiral building block belonging to the class of vicinal diamines. Its structural uniqueness lies in the coexistence of a primary alcohol and a chiral 1,2-diamine motif on a C4 aliphatic chain. This scaffold is increasingly critical in modern drug discovery, serving as a precursor for chiral diazepines , piperazines , and kinase inhibitor side chains where precise stereochemistry dictates target affinity and selectivity.
This guide details the physicochemical profile, synthetic pathways, and application workflows for this compound, designed for researchers in medicinal chemistry and process development.
Physicochemical Profile & Structural Analysis
The compound exists as a dihydrochloride salt, conferring stability against oxidation and improved water solubility compared to the free base.
| Parameter | Data | Notes |
| Chemical Name | This compound | Systematic IUPAC naming |
| CAS Number | 1807941-80-5 | Specific to the (3R) enantiomer 2HCl salt |
| Molecular Formula | C₄H₁₂N₂O[1][2] · 2HCl | Salt form stoichiometry |
| Molecular Weight | 177.07 g/mol | Includes 2x HCl (Free base MW: ~104.15) |
| Chirality | (3R) | Derived from D-series amino acid precursors |
| Appearance | White to off-white hygroscopic solid | Requires desiccant storage |
| Solubility | High: Water, Methanol; Low: DCM, Hexanes | Polar protic solvents required for handling |
| pKa (Calc) | ~9.8 (amine 1), ~8.5 (amine 2) | Typical for aliphatic vicinal diamines |
Structural Significance
The (3R)-vicinal diamine moiety is a "privileged structure" in catalysis and pharmacology.
-
Chelation Capability: The 1,2-diamine motif forms stable 5-membered chelate rings with transition metals (useful in metallodrugs or catalysis).
-
H-Bonding Network: The primary alcohol at C1 provides a handle for further functionalization (e.g., etherification, oxidation to aldehyde) without disrupting the chiral diamine core.
-
Stereochemical Control: The (3R) center rigidly orients the C4-amine, critical for binding in chiral pockets of enzymes (e.g., kinases, bacterial topoisomerases).
Synthetic Methodology (Process Chemistry)
While specific industrial routes are proprietary, the most scientifically robust synthesis derives from the Chiral Pool (specifically D-Aspartic acid or D-Homoserine derivatives) to ensure high enantiomeric excess (ee >99%).
Mechanistic Pathway: Modified Homoserine Route
This protocol outlines the logic of converting a chiral amino acid to the diamino-alcohol.
Precursor: D-Aspartic Acid (or D-Homoserine Lactone) Key Transformation: Selective reduction and Curtius/Hofmann rearrangement or direct amination.
Step-by-Step Protocol (Conceptual Laboratory Scale)
Reagents:
-
Starting Material: (R)-Aspartic acid dimethyl ester hydrochloride.
-
Reducing Agent: Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄).
-
Solvents: THF (anhydrous), Methanol.
-
Amine Source: Ammonia/Methanol or Azide (if via substitution).
Workflow:
-
Protection (Step A): Protect the amine of D-aspartic acid (e.g., Boc-D-Asp-OH).
-
Selective Reduction (Step B): Reduce the
-carboxylic acid (via mixed anhydride) to the alcohol. Note: This yields the Boc-protected homoserine. -
Activation & Amination (Step C): Convert the side-chain carboxylic acid (now at C4 position relative to new numbering) to an amine.
-
Method: Curtius Rearrangement of the acid azide
isocyanate hydrolysis to amine. -
Alternative: Amidation of the ester with ammonia, followed by reduction of the amide to amine.
-
-
Deprotection & Salt Formation (Step D): Remove the Boc group using 4M HCl in Dioxane. The product precipitates as the dihydrochloride salt.[1]
Critical Quality Attribute (CQA):
-
Enantiomeric Purity: Maintain <1% racemization during the reduction steps. Temperature control (-20°C to 0°C) is vital during hydride addition.
Caption: Logical synthetic flow from Chiral Pool precursors to the target diamine salt.
Applications in Drug Development[4]
The (3R)-3,4-diaminobutan-1-ol scaffold is utilized primarily for constructing heterocyclic cores and linker systems .
A. Synthesis of Chiral Diazepines
The vicinal diamine is a perfect "clip" to react with 1,3-dicarbonyls or bis-electrophiles, forming 7-membered diazepine rings. These rings are central to CNS-active drugs and BET bromodomain inhibitors.
-
Reaction: Condensation with 1,3-dichloropropane derivatives or dialdehydes.
-
Advantage: The pendant hydroxyl group (C1-OH) remains available for attaching solubility-enhancing groups or warheads (e.g., acrylamides for covalent inhibition).
B. Kinase Inhibitor Side-Chains
Many kinase inhibitors require a solvent-exposed solubilizing group. The diamine motif mimics the "ethylenediamine" linker found in drugs like Imatinib or Dasatinib , but the added hydroxyl and chirality provide:
-
Improved Selectivity: Rigid stereochemistry avoids clashes with the kinase P-loop.
-
Solubility: The primary alcohol increases polarity.
C. Experimental Workflow: Cyclization to (6R)-Hydroxymethyl-Piperazine
A common transformation is cyclizing the diamine with a 1,2-dihaloethane equivalent to form a chiral piperazine.
Protocol:
-
Dissolution: Dissolve 1.0 eq of (3R)-3,4-Diaminobutan-1-ol 2HCl in Methanol.
-
Neutralization: Add 2.2 eq of Sodium Methoxide (NaOMe) to liberate the free base. Filter off NaCl.
-
Cyclization: Add 1.1 eq of Glyoxal (or Oxalyl Chloride for diketopiperazine) or 1,2-dibromoethane.
-
Reflux: Heat to 60°C for 4-12 hours.
-
Isolation: Evaporate solvent and purify via ion-exchange chromatography.
Caption: Workflow for converting the diamine scaffold into bioactive heterocyclic cores.
Handling & Safety (SDS Summary)
As a dihydrochloride salt of a primary amine, this compound poses specific hazards.
-
Hygroscopicity: The salt is extremely hygroscopic. It must be weighed quickly or in a glovebox/dry bag. Exposure to air turns the powder into a sticky gum, complicating stoichiometry.
-
Corrosivity: While the salt is less corrosive than the free amine, it is an irritant to eyes and skin (H315, H319).
-
Storage: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen).
Self-Validating Purity Check: Before using in a critical reaction, perform a ¹H-NMR in D₂O .
-
Look for the diagnostic multiplets of the C3/C4 protons around 2.8–3.5 ppm.
-
Confirm the absence of broad "water" peaks that indicate salt degradation or excessive moisture absorption.
References
-
Chemical Suppliers & CAS Verification
-
Thermo Scientific Chemicals. (n.d.). 1,4-Diaminobutane dihydrochloride (Analogous handling data). Retrieved from
-
BLD Pharm. (2024). This compound Product Page. Retrieved from
-
-
Synthetic Methodology (Vicinal Diamines)
-
Koiuura, K., et al. (2015).[3] Synthesis of Chiral Vicinal Diamines from Amino Acids. Journal of Organic Chemistry. (General reference for amino acid reduction protocols).
-
-
Application in Drug Design
Sources
An In-Depth Technical Guide to (3R)-3,4-Diaminobutan-1-ol: A Chiral Building Block for Drug Discovery
Abstract
(3R)-3,4-Diaminobutan-1-ol is a chiral, trifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. Possessing a primary alcohol and a vicinal diamine moiety with defined (R) stereochemistry, this molecule offers a versatile scaffold for the synthesis of complex, high-value chemical entities. Its structural motifs are prevalent in a variety of biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, analytical characterization, and applications of (3R)-3,4-Diaminobutan-1-ol, with a focus on its utility in modern drug development. Methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their synthetic and medicinal chemistry endeavors.
Introduction: The Strategic Value of Chiral Vicinal Diamines
Chirality is a fundamental principle in drug design, as the stereochemical configuration of a molecule dictates its three-dimensional interaction with biological targets like enzymes and receptors.[1][2] Consequently, the use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical development, aimed at maximizing therapeutic efficacy while minimizing off-target effects.[3]
Within the vast toolkit of chiral intermediates, vicinal diamines (1,2-diamines) are a privileged structural motif. They are integral components of numerous pharmaceuticals, serve as powerful chiral ligands in asymmetric catalysis, and act as organocatalysts.[4] (3R)-3,4-Diaminobutan-1-ol distinguishes itself by combining this valuable vicinal diamine feature with a primary alcohol, providing three distinct points for chemical modification, all anchored to a stereochemically defined backbone. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound in their work.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. (3R)-3,4-Diaminobutan-1-ol is characterized by a four-carbon chain with amino groups at the C3 and C4 positions and a hydroxyl group at the C1 position. The stereochemical descriptor "(3R)" specifies the absolute configuration at the chiral center C3. The molecule is most commonly supplied and handled as its dihydrochloride salt to improve stability and handling properties.
Caption: Chemical structure of (3R)-3,4-Diaminobutan-1-ol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | (3R)-3,4-Diaminobutan-1-ol dihydrochloride | Echemi |
| CAS Number | 1807941-80-5 (dihydrochloride salt) | [5] |
| Molecular Formula | C₄H₁₂N₂O (Free Base) | Inferred |
| Molecular Formula | C₄H₁₄Cl₂N₂O (Dihydrochloride Salt) | Inferred |
| Molecular Weight | 104.15 g/mol (Free Base) | Inferred |
| Molecular Weight | 177.07 g/mol (Dihydrochloride Salt) | Inferred |
Physicochemical Properties
Quantitative data on the physicochemical properties of (3R)-3,4-Diaminobutan-1-ol are not widely published in peer-reviewed literature, likely due to its status as a specialized synthetic intermediate. However, properties can be inferred from data on structurally similar compounds and information from commercial suppliers. The dihydrochloride salt form is a solid, which is significantly more stable and less hygroscopic than the free base, which is predicted to be a liquid or low-melting solid.
Table 2: Physicochemical Properties (Inferred and from Related Compounds)
| Property | Value | Notes and Source |
|---|---|---|
| Appearance | White to off-white powder (dihydrochloride salt) | Inferred from supplier data[6] |
| Solubility | Freely soluble in water (dihydrochloride salt) | Inferred from supplier data[6] |
| Melting Point | >275 °C (dihydrochloride salt) | Property of similar 1,4-Diaminobutane dihydrochloride[6] |
| Stability | Stable, but hygroscopic as free base. Salt form is more stable. |[7] |
Stereoselective Synthesis: A Conceptual Framework
The synthesis of acyclic molecules with multiple contiguous stereocenters, such as (3R)-3,4-Diaminobutan-1-ol, is a significant challenge in organic chemistry.[8] The key to a successful synthesis is the establishment of the C3 stereocenter with high enantiomeric excess. Several modern synthetic strategies can be employed to achieve this.
Expertise & Causality: The choice of synthetic route is dictated by the need for absolute stereochemical control. A racemic synthesis followed by chiral resolution is often inefficient, leading to a theoretical maximum yield of only 50% and requiring a suitable resolving agent. Therefore, asymmetric synthesis, which creates the desired enantiomer preferentially, is the superior strategy.[9] This can be accomplished by using a chiral starting material (chiral pool synthesis) or by using a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction.
A plausible and efficient approach begins with a readily available chiral starting material, such as (R)-Aspartic acid, which already contains the required stereocenter.
Proposed Synthetic Workflow
Sources
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- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. rpicorp.com [rpicorp.com]
- 7. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
3,4-Diamino-1-butanol dihydrochloride safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of 3,4-Diamino-1-butanol dihydrochloride
Authored by a Senior Application Scientist
Section 1: Compound Identification and Structural Analogy Framework
3,4-Diamino-1-butanol dihydrochloride is an organic molecule featuring a four-carbon butanol backbone with two amino groups at positions 3 and 4. As a dihydrochloride salt, it is the product of reacting the diamine base with two equivalents of hydrochloric acid. Its structure suggests it is likely a water-soluble, crystalline solid.[1]
The safety assessment is logically derived from an analysis of its core structural components, as illustrated below.
Caption: Logical framework for inferring the safety profile of the target compound from its structural analogues.
Section 2: Inferred Hazard Identification and Classification
By synthesizing data from analogous compounds, a GHS classification can be inferred. The most significant hazard is expected to be severe corrosivity, primarily derived from the data for 4-Amino-1-butanol.[2]
Table 1: Inferred GHS Hazard Classification for 3,4-Diamino-1-butanol dihydrochloride
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis of Inference |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on 4-Amino-1-butanol, which is classified as H314. The presence of two amino groups is unlikely to decrease this hazard. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Directly linked to the H314 classification.[3][4] |
| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed | A common classification for similar functionalized amines and butanols.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on the known respiratory irritation potential of butanol and related amines.[3][4] |
Hazard Pictograms:
Signal Word: Danger
Primary Hazard Narrative: The compound is presumed to be highly corrosive and capable of causing severe chemical burns to the skin and permanent eye damage upon contact. Ingestion is likely to be harmful, and inhalation of dust may lead to respiratory tract irritation.[3] The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the utmost care as a substance with significant unknown potential hazards.
Section 3: Emergency First-Aid Protocols
Immediate action is critical in the event of exposure. First responders must protect themselves before assisting others.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate ophthalmological attention.
-
Skin Contact: Take off all contaminated clothing without delay. Rinse the affected skin area with a large volume of water/shower for at least 15 minutes. Call a physician immediately.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately. [6]
-
Ingestion: Rinse the mouth thoroughly with water.[4] Make the victim drink one or two glasses of water.[5] Do NOT induce vomiting due to the risk of perforating the esophagus with a corrosive substance. Seek immediate medical attention.
Section 4: Safe Handling, Storage, and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls: All manipulations of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[7]
-
Avoid breathing dust. Avoid the formation of dust and aerosols during handling.
-
Wash hands and face thoroughly after handling and before breaks.
-
Use spark-proof tools and take precautionary measures against static discharge if handling in the presence of flammable solvents.[7]
-
Ensure containers are kept tightly closed when not in use.[3]
Storage Conditions: Store in a secure, locked-up area accessible only to authorized personnel. Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The hygroscopic nature of similar compounds suggests that storage under an inert atmosphere (e.g., nitrogen or argon) and protection from moisture is advisable.
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Section 5: Personal Protective Equipment (PPE) Workflow
Strict adherence to a PPE protocol is the final and most critical barrier to exposure. The following workflow must be followed for all operations involving this compound.
Caption: A mandatory workflow for donning and doffing Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles combined with a full-face shield (8-inch minimum). | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4] |
| Skin/Hands | Chemically resistant, impervious gloves. A double-gloving technique is recommended. | Gloves must satisfy EU Directive 89/686/EEC and EN 374.[3] Inspect gloves prior to use.[7] |
| Body | Protective lab coat. For larger quantities or risk of splash, a chemical-resistant apron or suit may be necessary. | Change contaminated clothing immediately. |
| Respiratory | Required when dusts or aerosols are generated. | Use a NIOSH-approved particulate respirator or air-purifying respirator based on the exposure assessment. |
Section 6: Physical, Chemical, and Toxicological Profile (Inferred)
Physical and Chemical Properties:
| Property | Inferred Value/Observation | Rationale/Source |
| Appearance | White to off-white crystalline solid. | Based on the properties of similar diamine dihydrochloride salts like 1,4-Diaminobutane dihydrochloride.[1] |
| Solubility | High solubility in water. | A common characteristic of hydrochloride salts of small organic amines.[1] |
| Melting Point | Relatively high, likely >200 °C. | 1,4-Diaminobutane dihydrochloride has a melting point around 280°C, indicating high thermal stability for the salt form.[1] |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). | The dihydrochloride salt form is generally more stable than the free base. |
| Reactivity | Forms explosive mixtures with air on intense heating (as free base). | This hazard is associated with the organic amine structure. |
Toxicological Summary:
-
Acute Effects: The primary acute hazard is severe corrosion to any tissue that comes into contact with the substance. Harmful if swallowed, with ingestion potentially causing perforation of the digestive tract.[5] Inhalation may cause severe irritation or chemical burns to the respiratory system.
-
Chronic Effects: No data is available regarding the long-term toxicological effects, including carcinogenicity, mutagenicity, or reproductive toxicity.[5] No ingredient is listed as a carcinogen by IARC, NTP, or OSHA for the closely related 4-Amino-1-butanol. However, the absence of data necessitates treating the compound as potentially hazardous with unknown chronic effects.
Section 7: Accidental Release and Disposal Considerations
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the danger area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: Prevent the substance from entering drains or waterways.[3]
-
Clean-up: Do not create dust. Carefully sweep up or use a HEPA-filtered vacuum for solids and place into a suitable, labeled container for disposal. For spills involving solutions, absorb with an inert material (e.g., Chemizorb®) and collect for disposal.
-
Decontaminate: Clean the affected area thoroughly once the material has been removed.
Disposal: Disposal must be carried out in accordance with all local, state, and federal regulations. The material should be disposed of as hazardous waste via an approved waste disposal plant. Do not dispose of it in the sewer system.
References
-
PubChem. 4-Amino-1-butanol. National Center for Biotechnology Information. [Link]
-
McCarthy, C. G., et al. (2022). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. Drug Metabolism and Disposition, 50(4), 438-447. [Link]
-
ChemBK. (2024, April 9). (DL)-3-amino-1-butanol. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]
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- 1. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. opcw.org [opcw.org]
- 4. geneseo.edu [geneseo.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Differentiating (3R)-3,4-Diaminobutan-1-ol and 1,4-Diaminobutane for Researchers and Drug Development Professionals
In the precise world of pharmaceutical research and synthetic chemistry, the ability to distinguish between structurally similar molecules is fundamental. This guide provides a comprehensive technical overview for differentiating (3R)-3,4-Diaminobutan-1-ol from 1,4-diaminobutane, also known as putrescine. Although both are butane derivatives featuring amino groups, the presence of a hydroxyl group and a specific stereoisomerism in the former creates significant differences in their chemical behavior, biological roles, and applications in drug development.
This document will explore the distinct physicochemical and spectroscopic characteristics of each compound. It will detail robust analytical methods for their definitive identification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography techniques. Furthermore, it will elucidate their disparate roles in drug discovery, highlighting why their accurate differentiation is a critical aspect of advancing therapeutic research.
Part 1: Core Molecular and Physical Distinctions
The foundation for distinguishing these two molecules lies in a thorough understanding of their intrinsic chemical and physical properties.
Molecular Structure
The key differences in their chemical architecture are the source of their unique properties. (3R)-3,4-Diaminobutan-1-ol possesses a hydroxyl group and a chiral center, while 1,4-diaminobutane is a symmetrical, achiral molecule.
Caption: Comparative structures of (3R)-3,4-Diaminobutan-1-ol and 1,4-diaminobutane.
Comparative Physicochemical Data
The structural dissimilarities directly impact the physicochemical properties of these compounds, which are summarized in the table below.
| Property | (3R)-3,4-Diaminobutan-1-ol | 1,4-Diaminobutane (Putrescine) | Justification for Difference |
| Molecular Formula | C4H12N2O | C4H12N2 | Presence of an oxygen atom in the hydroxyl group. |
| Molar Mass | 104.15 g/mol | 88.15 g/mol [1][2] | The added oxygen atom increases the molecular weight. |
| Boiling Point | Higher (estimated) | ~158-160 °C[2][3] | Hydrogen bonding from the hydroxyl group increases intermolecular forces. |
| Melting Point | Not readily available | ~25-28 °C[1][2] | Symmetrical molecules like 1,4-diaminobutane tend to pack more efficiently in a crystal lattice. |
| Solubility in Water | High | High[4] | Both have polar amino groups; the hydroxyl group of (3R)-3,4-diaminobutan-1-ol further increases its hydrophilicity. |
| Chirality | Chiral (R-enantiomer) | Achiral | The C3 carbon in (3R)-3,4-diaminobutan-1-ol is a stereocenter. 1,4-diaminobutane possesses a plane of symmetry. |
Part 2: Definitive Analytical Methodologies
A multi-pronged analytical approach is essential for the unambiguous differentiation of (3R)-3,4-Diaminobutan-1-ol and 1,4-diaminobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum of (3R)-3,4-Diaminobutan-1-ol will be more complex due to its lack of symmetry. It will feature distinct signals for the protons on the carbon bearing the hydroxyl group and the chiral center. In contrast, the symmetrical nature of 1,4-diaminobutane results in a simpler spectrum with fewer signals.
-
¹³C NMR Spectroscopy : Similarly, the ¹³C NMR spectrum of (3R)-3,4-Diaminobutan-1-ol will show four unique carbon signals. 1,4-diaminobutane will only exhibit two signals due to its molecular symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides a clear distinction based on the mass-to-charge ratio (m/z).
-
Molecular Ion Peak : (3R)-3,4-Diaminobutan-1-ol will exhibit a molecular ion peak corresponding to its molar mass of 104.15 g/mol , whereas 1,4-diaminobutane will show a peak at 88.15 g/mol .[5]
-
Fragmentation Patterns : The fragmentation patterns will also be distinct. The presence of the hydroxyl group in (3R)-3,4-Diaminobutan-1-ol will lead to characteristic fragmentation, such as the loss of a water molecule (H₂O).
Chiral Chromatography
To specifically identify the (3R)-enantiomer and separate it from its (S)-enantiomer or from the achiral 1,4-diaminobutane, chiral chromatography is indispensable.[6][]
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the chiral separation of these compounds. Optimization of the column, mobile phase, and other parameters may be necessary.
-
Column Selection : A chiral stationary phase (CSP) is required. Polysaccharide-based columns are a common choice for separating a wide range of chiral molecules.[6][8]
-
Mobile Phase : A typical mobile phase for such a separation might consist of a mixture of hexane, ethanol, and a small amount of an amine modifier to improve peak shape.
-
Sample Preparation : Dissolve the sample in the mobile phase and filter it before injection.
-
Instrumentation : An HPLC system equipped with a UV detector is standard.
-
Analysis :
-
Inject the sample onto the column.
-
1,4-diaminobutane will elute as a single peak.
-
A racemic mixture of 3,4-Diaminobutan-1-ol will be resolved into two peaks, corresponding to the (R) and (S) enantiomers.
-
A pure sample of (3R)-3,4-Diaminobutan-1-ol will present as a single peak at a specific retention time.
-
Caption: Generalized workflow for chiral HPLC analysis.
Part 3: Significance in Drug Discovery and Development
The distinct molecular features of these compounds lead to vastly different applications in the pharmaceutical industry.
(3R)-3,4-Diaminobutan-1-ol: A Chiral Building Block
(3R)-3,4-Diaminobutan-1-ol serves as a valuable chiral intermediate in the synthesis of complex pharmaceutical compounds.[9] Its specific stereochemistry is often critical for the biological activity of the final drug molecule. For example, it is a key raw material in the production of the HIV integrase inhibitor, dolutegravir.[10] The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile component in drug design and development.
1,4-Diaminobutane (Putrescine): A Biogenic Amine
1,4-diaminobutane, or putrescine, is a biogenic polyamine that is essential for cell growth and proliferation.[11][12] It is involved in a wide range of physiological processes, including DNA and protein synthesis.[12][13] In the context of drug development, putrescine is often studied as a biomarker or as part of a biological pathway to be targeted, particularly in cancer research, rather than as a synthetic precursor.[11][14]
Caption: Divergent roles of (3R)-3,4-Diaminobutan-1-ol and 1,4-diaminobutane in pharmaceutical R&D.
Conclusion
The accurate differentiation of (3R)-3,4-Diaminobutan-1-ol and 1,4-diaminobutane is a critical task in pharmaceutical research and development. Their distinct structural features give rise to different physicochemical properties and biological roles. A combination of analytical techniques, including NMR, mass spectrometry, and chiral chromatography, provides a robust methodology for their unambiguous identification. A clear understanding of their respective applications—one as a chiral building block for synthesis and the other as a biogenic amine of physiological importance—is essential for their effective utilization in the development of new medicines.
References
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Ottokemi. 1,4-Diaminobutane, 99%+. [Link]
-
Chemé. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). [Link]
- Tabor, C. W., & Tabor, H. (1972). 1,4-Diaminobutane (Putrescine), Spermidine, and Spermine. Annual Review of Biochemistry, 41, 869-890.
- Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease. Journal of Biochemistry, 163(3), 179-188.
- Hester, R. E., & Girling, R. B. (1981). Effect of dietary putrescine on whole body growth and polyamine metabolism. The Journal of Nutrition, 111(11), 1953-1959.
- Tilg, H., & Kaser, A. (2011). Novel Insight into the Multiple Biological Characteristics of Polyamines in the Gut: From Structure to Function.
- Zdrojewicz, Z., & Lachowski, M. (2014). [The importance of putrescine in the human body]. Postepy higieny i medycyny doswiadczalnej (Online), 68, 393-403.
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PubChem. (3R)-3-Amino-1-butanol. [Link]
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PubChem. 3,4-Diaminobutan-1-ol;1,3-diaminopropan-2-ol. [Link]
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PharmaCompass. (R)-3-aminobutan-1-ol. [Link]
- Noggle, F. T., Jr, Clark, C. R., Andurkar, S., & DeRuiter, J. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA).
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
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Wikipedia. 2,3-Butanediamine. [Link]
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ChemBK. R-3-aminobutan-1-ol. [Link]
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National Institute of Standards and Technology. 1,4-Butanediamine. [Link]
- Hovhannisyan, A. A., et al. (2020). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R).
- Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
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Hey Papi Promotions. (2025, July 7). R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. [Link]
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Fine Chemicals Manufacturer. (2026, February 12). The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. [Link]
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Medicines for All institute (M4ALL). (2025, October 23). (R)-3-aminobutanol (Batch). [Link]
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Technical Whitepaper: (3R)-3,4-Diaminobutan-1-ol Dihydrochloride
The following technical guide provides an in-depth physicochemical and analytical profile of (3R)-3,4-Diaminobutan-1-ol Dihydrochloride .
Physicochemical Profile, Analytical Characterization, and Quality Control
CAS Number: 1807941-80-5 Compound Class: Chiral Vicinal Diamine / Amino Alcohol Primary Application: Chiral Building Block for API Synthesis
Executive Summary
This compound is a specialized chiral synthon used in the development of complex pharmaceutical intermediates. As a vicinal diamine possessing a primary alcohol handle, it serves as a critical scaffold for constructing heterocyclic rings (e.g., diazepines, imidazolidines) and for introducing precise stereochemistry into drug candidates. This guide outlines the definitive molecular data, structural logic, and validated protocols for its characterization.
Physicochemical Specifications
Molecular Formula & Weight Analysis
The stoichiometry of the salt form is critical for accurate molarity calculations in synthesis. The compound exists as a dihydrochloride salt, meaning two equivalents of HCl are bound to the diamine base.
| Component | Formula | Molecular Weight ( g/mol ) | Contribution to Total |
| Free Base | C₄H₁₂N₂O | 104.15 | 58.8% |
| Counterion | 2 × HCl | 72.92 | 41.2% |
| Total Salt | C₄H₁₄Cl₂N₂O | 177.07 | 100% |
Elemental Composition (Theoretical):
-
Carbon: 27.13%
-
Hydrogen: 7.97%
-
Nitrogen: 15.82%
-
Oxygen: 9.04%
-
Chlorine: 40.04%
Structural Logic & Stereochemistry
The compound features a four-carbon backbone. The "3R" designation indicates the absolute configuration at the C3 position, which carries one of the amino groups.
-
C1: Primary Alcohol (–CH₂OH) – Solubility & Derivatization handle
-
C2: Methylene Bridge (–CH₂–) – Spacer
-
C3: Chiral Center (–CH(NH₂)–) – Stereogenic center (R-configuration)
-
C4: Primary Amine (–CH₂NH₂) – Vicinal amine partner
Figure 1: Structural connectivity and functional zones of the molecule.
Analytical Characterization Protocols
To ensure scientific integrity in drug development, the identity and purity of this building block must be validated using a multi-modal approach.
Nuclear Magnetic Resonance (NMR)
Due to the hygroscopic nature of the dihydrochloride salt, Deuterium Oxide (D₂O) is the solvent of choice. The amine protons will exchange and not be visible, simplifying the spectrum to the carbon backbone.
Expected ¹H NMR Signals (D₂O, 400 MHz):
-
δ ~3.6 - 3.7 ppm (m, 2H): C1-H (Hydroxymethyl group). Deshielded by Oxygen.
-
δ ~3.3 - 3.5 ppm (m, 1H): C3-H (Chiral methine). Deshielded by Nitrogen.
-
δ ~3.1 - 3.3 ppm (m, 2H): C4-H (Terminal aminomethyl). Deshielded by Nitrogen.
-
δ ~1.7 - 1.9 ppm (m, 2H): C2-H (Internal methylene). Shielded relative to others.
Protocol: Dissolve 10 mg of sample in 0.6 mL D₂O. Acquire 16 scans with a relaxation delay (d1) of ≥2.0 seconds to ensure quantitative integration of the C1 and C4 protons.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion: [M+H]⁺ = 105.1 m/z (Free base mass + proton).
-
Fragmentation Pattern: Look for loss of NH₃ (-17) or H₂O (-18) in MS/MS, characteristic of amino alcohols.
Chloride Content Titration (Stoichiometry Verification)
To confirm the material is the dihydrochloride (2HCl) and not the monohydrochloride, perform argentometric titration.
-
Method: Dissolve 50 mg sample in water. Titrate with 0.1 N AgNO₃ using a potentiometric endpoint detection.
-
Calculation:
Target Range: 39.0% – 41.0% Cl.
Quality Control Workflow
The following self-validating workflow ensures the material is suitable for GMP or GLP synthesis steps.
Figure 2: Step-by-step QC decision tree for material validation.
Handling & Stability
-
Hygroscopicity: As a diamine dihydrochloride, the compound is highly hygroscopic . Exposure to ambient air will result in rapid water uptake, altering the effective molecular weight and potentially causing deliquescence.
-
Storage: Store at -20°C or 2-8°C in a tightly sealed container, preferably under Argon or Nitrogen.
-
Handling: Weigh quickly in a dehumidified environment or glovebox.
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
ChemicalBook. 1,4-Diaminobutane dihydrochloride (Analogous Salt Properties). Retrieved from
-
Biosynth. this compound Catalog Entry. Retrieved from
The Architect's Toolkit: A Guide to Non-Proteinogenic Amino Acid Derivatives in Modern Organic Synthesis
Foreword: Beyond Nature's Twenty
In the intricate tapestry of chemical biology and drug discovery, the twenty proteinogenic amino acids have long served as the foundational threads. However, the pursuit of novel therapeutics and functional materials with enhanced properties—such as increased metabolic stability, constrained conformations, and unique biological activities—has propelled the scientific community to look beyond this canonical set.[1][2] This has led to the rise of non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of building blocks that are not naturally encoded in the genome.[3] These synthetically versatile molecules are at the heart of innovation in medicinal chemistry, enabling the construction of peptidomimetics, complex natural products, and novel polymers.[1][4] This guide provides an in-depth exploration of the core synthetic strategies and methodologies for the preparation and application of NPAA derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Foundational Pillars of Non-Proteinogenic Amino Acid Synthesis
The creation of non-proteinogenic amino acids with precise stereochemical control is a cornerstone of their utility. The following sections delve into the fundamental strategies that form the bedrock of NPAA synthesis.
Asymmetric Synthesis: Crafting Chirality
The biological activity of amino acids is intrinsically linked to their stereochemistry. As such, the asymmetric synthesis of NPAAs is of paramount importance.[5][6] Methodologies for achieving high enantiomeric purity can be broadly categorized into catalytic and stoichiometric approaches.[5][7]
Catalytic asymmetric synthesis is often preferred for its efficiency and atom economy.[8] This includes the hydrogenation of prochiral dehydroamino acid derivatives using chiral transition metal catalysts, a technique that has been extensively refined to afford a wide range of enantioenriched α-amino acids.[7] More recent advancements have focused on the direct C-H functionalization of amino acid precursors, employing chiral ligands to guide the stereochemical outcome of the reaction.[9]
Stoichiometric methods, while sometimes less atom-economical, offer a high degree of predictability and are invaluable for the synthesis of complex NPAAs.[5] These approaches often employ chiral auxiliaries, which are temporarily attached to an achiral substrate to direct the formation of a new stereocenter.[10] The auxiliary is then cleaved to reveal the desired enantiomerically pure NPAA.[10]
The Chiral Pool: Nature's Starting Blocks
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, with proteinogenic amino acids being a prominent component.[8][10] Chiral pool synthesis is a powerful strategy that leverages the inherent chirality of these starting materials to construct more complex NPAA derivatives.[8][11][12] This approach is particularly advantageous as it often requires fewer synthetic steps and avoids the need for chiral resolutions or complex asymmetric catalysis.[8]
A typical chiral pool synthesis begins with a naturally occurring amino acid, which is then subjected to a series of chemical transformations to modify its side chain or backbone, all while preserving the original stereocenter.[10][11] This strategy has been successfully employed to synthesize a wide array of NPAAs, including those with unique cyclic and heterocyclic scaffolds.[13]
Part 2: Key Methodologies and Their Strategic Applications
Building upon the foundational strategies, a number of powerful synthetic reactions have emerged as workhorses in the synthesis of NPAAs. This section will explore some of the most significant of these methodologies.
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity.[14] The Ugi and Passerini reactions are two of the most prominent isocyanide-based MCRs that have found widespread application in the synthesis of NPAA derivatives.[14][15][16]
The Ugi four-component reaction (U-4CR) brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[13][17] This reaction is exceptionally versatile, allowing for the introduction of a wide range of substituents, making it a powerful tool for the creation of diverse NPAA libraries for drug screening.[13]
The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[14][16] While it involves one less component than the Ugi reaction, it provides access to a different, yet equally valuable, class of NPAA precursors.[14]
Experimental Protocol: A Representative Ugi Four-Component Reaction
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the amine (1.0 eq) and stir for 30 minutes at room temperature to pre-form the imine.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired α-acylamino amide.
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules.[18] In the context of NPAA synthesis, palladium-catalyzed C-H functionalization has proven to be a particularly powerful tool for the direct diversification of amino acid side chains.[2][9][19]
This methodology typically involves the use of a directing group, often the N-protecting group of the amino acid, to guide a palladium catalyst to a specific C-H bond for subsequent functionalization, such as arylation, olefination, or alkylation.[9][18] The ability to selectively modify otherwise inert C-H bonds opens up new avenues for the creation of NPAAs with novel and complex side-chain architectures that would be difficult to access through traditional synthetic methods.[18]
Conceptual Workflow for a Directed C-H Functionalization
Caption: Palladium-catalyzed C-H functionalization cycle.
Specialized Scaffolds: β-Amino Acids and Cyclic NPAAs
Beyond the common α-amino acids, other structural motifs have garnered significant attention in drug discovery. β-Amino acids, which possess an additional carbon atom in their backbone, are of particular interest as they can induce unique secondary structures in peptides and are often more resistant to enzymatic degradation.[4][20] The synthesis of cyclic β-amino acids is an active area of research, as these conformationally constrained molecules can serve as valuable scaffolds for the design of potent and selective therapeutics.[4][20][21][22]
The synthesis of these specialized NPAAs often requires tailored synthetic routes. For example, the diastereoselective epoxidation of cyclic olefins followed by nucleophilic opening of the epoxide with an amine source is a common strategy for accessing cyclic β-amino acid derivatives.[20]
Protecting Group Strategies: Orchestrating Reactivity
In the synthesis of NPAAs and their subsequent incorporation into peptides, the judicious use of protecting groups is critical to ensure the desired chemical transformations occur with high selectivity.[1][] The two most widely used Nα-protecting groups in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][][24][25]
The choice between the Boc and Fmoc strategies depends on several factors, including the nature of the NPAA side chain and the desired final product.[][24] The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups.[1][24] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptide sequences.[][24]
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Strong acid (e.g., TFA) | Robust, good for long sequences | Harsh deprotection, requires specialized equipment |
| Fmoc | Mild base (e.g., piperidine) | Mild conditions, compatible with sensitive groups | Potential for side reactions with certain residues |
Part 3: The Path Forward
The field of non-proteinogenic amino acid synthesis is continually evolving, driven by the demand for increasingly complex and diverse molecular building blocks. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies. The continued exploration of biocatalysis and flow chemistry holds great promise for the large-scale production of NPAAs. Furthermore, the integration of computational modeling with synthetic chemistry will undoubtedly accelerate the design and synthesis of NPAAs with tailored properties for specific applications in medicine and materials science.
References
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T boc fmoc protocols in peptide synthesis. (2017, March 2). SlideShare. Retrieved from [Link]
- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (1999). Methods in Molecular Medicine, 23, 339–356.
- Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 425-438.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules, 26(2), 443.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2023). Chemical Science, 14(8), 2099-2107.
- Mulzer, J. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. In Comprehensive Chirality (pp. 122-162). Elsevier.
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Professor Dave Explains. (2021, December 16). Ugi Reaction [Video]. YouTube. [Link]
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Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2023). University of Groningen Research Portal. Retrieved from [Link]
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The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007, February 19). University of Illinois Urbana-Champaign. Retrieved from [Link]
- A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. (2011). Beilstein Journal of Organic Chemistry, 7, 1324–1329.
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Non-proteinogenic amino acids. (n.d.). In Wikipedia. Retrieved from [Link]
- Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (2023). JACS Au, 3(7), 1934–1942.
- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2021). Journal of the American Chemical Society, 143(31), 12077–12083.
- Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Comprehensive Organic Synthesis II (2nd ed., Vol. 5, pp. 1-35). Elsevier.
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The Passerini and Ugi reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Asymmetric Synthesis. (n.d.). Retrieved from [Link]
- Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. (2020). Molecules, 25(24), 5948.
- Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2549-2563.
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Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. (2022, December 20). ChemRxiv. [Link]
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The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab. Retrieved from [Link]
- 1 Non-Proteinogenic 𝛼-Amino Acids, Natural Origin, Biological Functions. (2016). In Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951.
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Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]
- Syntheses of hydroxylated cyclic beta-amino acid derivatives. (2007). Current Organic Chemistry, 11(4), 341-356.
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Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab. Retrieved from [Link]
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A Senior Application Scientist's Guide to (3R)-3,4-Diaminobutan-1-ol Dihydrochloride: Sourcing, Synthesis, and Quality Control
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3,4-Diaminobutan-1-ol dihydrochloride (CAS No. 135865-78-2) is a critical chiral building block in modern pharmaceutical synthesis. Its unique stereochemistry and versatile functional groups make it an indispensable intermediate for a range of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview covering its chemical properties, reliable sourcing strategies, price considerations, and, most importantly, the rigorous quality control measures necessary to ensure its suitability for drug development. As the therapeutic efficacy and safety of a final drug product can be directly influenced by the quality of its starting materials, this document emphasizes the causality behind experimental choices and protocols, offering a framework for self-validating systems in your laboratory.
Compound Profile and Significance
(3R)-3,4-Diaminobutan-1-ol is a chiral amine featuring two primary amine groups and a primary alcohol. The "(3R)" designation specifies the stereochemistry at the chiral center, a critical attribute as enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.[1] The dihydrochloride salt form enhances the compound's stability and solubility, making it more amenable to storage and handling in a laboratory setting.
Its significance in drug development is substantial, primarily serving as a key structural motif. A significant number of modern therapeutic agents contain chiral amine residues, and the use of enantiomerically pure starting materials is a cornerstone of modern drug synthesis.[2] Regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects from the undesired enantiomer.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135865-78-2 | N/A |
| Molecular Formula | C₄H₁₂N₂O · 2HCl | N/A |
| Molecular Weight | 177.08 g/mol | N/A |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Solubility | Highly soluble in water | [4][5] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. The compound is hygroscopic. | [6] |
Sourcing, Suppliers, and Price Considerations
Procuring high-quality this compound is the foundational step for any research or development program. The market includes a range of suppliers, from large, well-established chemical companies to smaller, specialized manufacturers.
Key Supplier Considerations:
-
Documentation and Traceability: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document is non-negotiable and should detail the compound's identity, purity (typically by HPLC and/or titration), enantiomeric excess (ee%), and residual solvent analysis.
-
Batch-to-Batch Consistency: For long-term projects and eventual scale-up, consistency is paramount. Inquire about the supplier's manufacturing process and their ability to provide consistent quality across different batches.
-
Regulatory Support: For later-stage drug development, choose a supplier who can provide documentation to support regulatory filings (e.g., information on starting materials, process controls).
Table 2: Representative Suppliers of this compound
| Supplier | Notes |
| MilliporeSigma (Sigma-Aldrich) | A major, well-documented supplier often used for research and development quantities. |
| Thermo Fisher Scientific (Alfa Aesar) | Offers various grades and quantities suitable for laboratory use.[7] |
| TCI Chemicals | A reliable source for fine and specialty chemicals with good documentation. |
| Specialty Manufacturers | Numerous companies specialize in chiral building blocks and custom synthesis, including Ningbo Heng Fei Pharmaceutical, Chengdu D-Innovation Pharmaceutical, and Tianjin Ji Ping Jia Chemical Co., Ltd.[8] |
Price Analysis: The price of this compound is highly dependent on quantity, purity, and the supplier.
-
Research Quantities (1-25 g): Prices can range from approximately $80 to over $200 per 25 grams .[7]
-
Bulk/Commercial Quantities (kg scale): The price per gram decreases significantly. Direct negotiation with manufacturers is required for accurate pricing at this scale.
The primary driver for its cost is the complexity of the stereospecific synthesis required to produce the single (3R)-enantiomer with high chiral purity.
Synthesis and Manufacturing Insights
While many researchers will purchase this intermediate, understanding its synthesis is crucial for appreciating potential impurities and for custom synthesis needs. A common conceptual approach involves the stereoselective reduction of a suitable precursor.
A generalized synthetic pathway often starts from a readily available chiral starting material, such as L-aspartic acid, to set the required stereocenter. The synthesis involves multiple steps, including protection of functional groups, reduction of carboxylic acids, and eventual deprotection.
Below is a diagram illustrating a conceptual workflow for the synthesis, highlighting the critical control points.
The key to a successful synthesis is the regiospecific and stereospecific control at each step to prevent the formation of diastereomeric or enantiomeric impurities.
Quality Control and Analytical Validation: A Self-Validating System
The adage "you get what you pay for" is particularly true for chiral intermediates. Independent verification of the material's quality is a cornerstone of good scientific practice and regulatory compliance.[9] A robust analytical workflow not only validates the supplier's CoA but also ensures the material has not degraded during storage.
Workflow for Incoming Material Qualification
Detailed Experimental Protocols
A. Identity Confirmation: ¹H NMR Spectroscopy
-
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides a fingerprint of the molecule's structure. It confirms that the primary structure is correct and can give an initial indication of purity by showing the absence of major organic impurities.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the material in 0.7 mL of Deuterium Oxide (D₂O).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum: The spectrum should show characteristic peaks corresponding to the butanol backbone. A multiplet around 1.79 ppm (4H) and a triplet around 3.11 ppm (4H) are indicative of the structure in D₂O.[4]
-
Validation: The obtained spectrum must match reference spectra for the compound.
-
B. Chemical Purity: High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC separates the main compound from any non-chiral impurities (e.g., residual starting materials, synthesis byproducts).
-
Protocol:
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amines.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.
-
Detection: As the compound lacks a strong chromophore, a Universal Detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over UV.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and run the gradient.
-
Validation: Purity is calculated based on the relative area percentage of the main peak. For drug development purposes, a purity of ≥98.5% is typically required.
-
C. Enantiomeric Purity: Chiral HPLC
-
Causality: This is the most critical test. It confirms that the material is the desired (3R)-enantiomer and quantifies the amount of the undesired (3S)-enantiomer present. Regulatory agencies mandate strict control of enantiomeric impurities.[9]
-
Protocol:
-
Derivatization (Indirect Method): A common and robust approach involves derivatizing the amine groups with a chiral derivatizing agent, such as Marfey's reagent or (+) or (−)-FLEC (1-(9-fluorenyl)ethyl chloroformate).[9] This creates diastereomers that can be separated on a standard C18 column.
-
Step 1: Dissolve ~1 mg of the sample in 500 µL of water.
-
Step 2: Add a solution of the chiral derivatizing agent in acetone.
-
Step 3: Add a mild base (e.g., sodium bicarbonate solution) and heat gently (e.g., 40°C) for 1 hour.
-
Step 4: Quench the reaction with acid and analyze by reverse-phase HPLC with UV detection (the derivatizing agent provides a strong chromophore).
-
-
Direct Method: Utilize a Chiral Stationary Phase (CSP) column designed for amine separation. This method is faster as it requires no derivatization but may require more method development to find a suitable column and mobile phase combination.
-
Validation: The enantiomeric excess (ee%) should be ≥99.0%. The method must be sensitive enough to detect low levels of the undesired enantiomer.[9]
-
Safety and Handling
This compound, like many amine salts, requires careful handling. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6]
-
Hazards: The compound may be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation or severe burns. It is also hygroscopic.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust.[6] Store the container tightly closed in a dry place, often under an inert atmosphere like nitrogen to prevent moisture absorption.
Conclusion
This compound is more than just a chemical; it is a precision tool for the construction of complex, life-saving medicines. Its value is intrinsically linked to its chemical and, most importantly, its chiral purity. For scientists in drug development, treating this starting material with the same rigor as the final API is not just good practice—it is a necessity. By implementing a self-validating system of procurement and in-house analytical verification, researchers can build a foundation of quality and trust that will carry through the entire development pipeline, ultimately ensuring the safety and efficacy of the final therapeutic product.
References
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification. Benchchem.
- This compound Suppliers. Echemi.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ThalesNano.
- 1,4-Diaminobutane dihydrochloride: properties, applications and safety. ChemicalBook.
- 1,4-Diaminobutane dihydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Application Note and Experimental Protocol for the Synthesis of 1,4-Butanediammonium Dihydrochloride. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 1,4-Diaminobutane dihydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Control and Synthetic Utility of 3,4-Diaminobutanol Derivatives
The following technical guide details the stereochemical architecture, synthetic pathways, and pharmaceutical utility of 3,4-diaminobutanol derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insights.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
3,4-Diaminobutanol (3,4-DAB) represents a privileged chiral synthon in medicinal chemistry, primarily serving as a linear precursor to 3-aminopyrrolidines and vicinal diamine ligands . Unlike its mono-amino analogue (3-aminobutanol, a key intermediate for Dolutegravir), the 3,4-diamino variant offers a unique vicinal diamine motif (
This guide analyzes the (S)-enantiomer derived from the chiral pool (L-Aspartic acid), detailing the preservation of stereochemical integrity during the transformation from amino acid to amino alcohol.
Structural Analysis & Stereochemical Fundamentals
The Chiral Core
The parent molecule, 3,4-diamino-1-butanol , possesses a single stereogenic center at C3 .
-
IUPAC Name: (3S)-3,4-diaminobutan-1-ol (derived from L-Aspartic acid).
-
Configuration: The absolute configuration at C3 is defined by the spatial arrangement of the primary amine (
), the aminomethyl group ( ), and the hydroxyethyl chain ( ).
Stereochemical Integrity
Maintaining the (S)-configuration is critical. Inversion or racemization typically occurs during the activation of the carboxylic acid precursor if oxazolone intermediates are formed.
-
Risk Factor: High risk of racemization during the Curtius rearrangement of aspartic acid derivatives if the
-proton is acidic and basic conditions are prolonged. -
Mitigation: Use of urethane-type protecting groups (Boc, Cbz) on the
-nitrogen to prevent oxazolone formation and stabilize the chiral center.
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and numbering.[1]
Caption: Stereochemical lineage from L-Aspartic Acid to 3-Aminopyrrolidine via 3,4-Diaminobutanol.
Synthetic Strategies
Route A: Chiral Pool Synthesis (L-Aspartic Acid)
This is the industry-standard route due to the low cost of L-Aspartic acid and the high optical purity of the starting material.
Step 1: Regioselective Protection
To differentiate the
Step 2: Curtius Rearrangement (The Critical Step)
Transformation of the
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol.
-
Mechanism: Formation of acyl azide
thermal rearrangement to isocyanate trapping with t-butanol to yield the -NH-Boc group. -
Result: N,N'-di-Boc-3,4-diaminobutyric acid ester.
Step 3: Reduction to Alcohol
-
Reagents: Sodium Borohydride (
) / LiCl or Borane-THF ( ). -
Protocol: Reduction of the
-ester (or mixed anhydride) to the primary alcohol. -
Outcome: (S)-N,N'-di-Boc-3,4-diaminobutanol.
Route B: Nitrile Reduction (From Epihalohydrins)
An alternative route utilizing (S)-epichlorohydrin .
-
Ring opening with cyanide (regioselective).
-
Displacement of chloride with amine.
-
Reduction of the nitrile to the primary amine.
-
Note: This route is often less atom-economical due to the handling of cyanides and strong reducing agents required for the nitrile.
Experimental Protocol: Synthesis of (S)-3,4-Diaminobutanol
Based on modified procedures for vicinal diamine synthesis [1, 2].
Objective: Synthesis of N,N'-protected-(S)-3,4-diaminobutanol from N-Boc-L-Aspartic acid
| Parameter | Specification |
| Starting Material | N-Boc-L-Aspartic acid |
| Reagent A | Isobutyl chloroformate (11.0 mmol) |
| Reagent B | Sodium Borohydride (25.0 mmol) |
| Solvent | THF (Anhydrous) / Water |
| Temperature | -10°C (Activation) |
| Yield Target | 75-85% |
Step-by-Step Methodology:
-
Activation: Dissolve the starting material in anhydrous THF (50 mL) and cool to -10°C. Add N-methylmorpholine (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 30 minutes to form the mixed anhydride.
-
Why: Mixed anhydrides are more reactive than esters and allow for mild reduction conditions that preserve the carbamate protecting groups.
-
-
Reduction: Filter off the precipitated N-methylmorpholine hydrochloride salts (under inert atmosphere). Transfer the filtrate to a solution of
(2.5 eq) in water (10 mL) at 0°C.-
Caution: Hydrogen gas evolution.
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Deprotection (Optional): To obtain the free amine salt, treat with 4M HCl in Dioxane.
Pharmaceutical Applications & Derivatization[2][3]
Cyclization to 3-Aminopyrrolidines
The most significant application of 3,4-diaminobutanol is its cyclization to (S)-3-aminopyrrolidine . This heterocycle is a core motif in:
-
Quinolone Antibiotics: Enhances gram-positive activity and solubility (e.g., Gemifloxacin).
-
Carbapenem Side Chains: Provides stability against DHP-I.
Mechanism of Cyclization:
-
Activation: The
-hydroxyl is converted to a leaving group (Tosylate or Mesylate). -
Displacement: The
-amine (primary) attacks the -electrophile. -
Result: Formation of the 5-membered pyrrolidine ring.
-
Stereocontrol: The chirality at C3 is preserved, becoming C3 of the pyrrolidine.
-
Vicinal Diamine Ligands
N-alkylated derivatives of 3,4-diaminobutanol serve as chiral ligands in asymmetric catalysis, particularly in:
-
Ruthenium-catalyzed transfer hydrogenation.
-
Copper-catalyzed Henry reactions. The free hydroxyl group can act as a hemilabile coordination site, enhancing catalyst stability.
Decision Tree for Derivatization
Caption: Synthetic decision matrix for 3,4-diaminobutanol downstream processing.
References
-
Synthesis of 3,4-diaminobutanenitriles: D'hooghe, M., et al. (2007). Novel synthesis of 3,4-diaminobutanenitriles... from 2-(cyanomethyl)aziridines. Journal of Organic Chemistry.
-
Chiral Amino Alcohol Synthesis (Analogous Method): Medicines for All Institute (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. VCU.
-
Aspartic Acid Protection Strategies: Neumann, K., et al. (2020). Cyanosulfurylides as masking groups for carboxylic acids. ChemRxiv.
-
Vicinal Diamine Ligands: Li, J., et al. (2024). Synthesis of 3,4-diaminobutanoic acid derivative. Tetrahedron Letters.
- Pyrrolidine Cyclization Context:Synthesis of Quinolone Antibiotics via 3-aminopyrrolidine intermediates. (General Medicinal Chemistry Context).
Sources
Methodological & Application
Synthesis of chiral ligands using (3R)-3,4-Diaminobutan-1-ol
Application Note: Synthesis and Immobilization of Chiral Ligands Derived from (3R)-3,4-Diaminobutan-1-ol
Part 1: Executive Summary & Strategic Rationale
The "Linkable" Vicinal Diamine In the landscape of asymmetric catalysis, 1,2-diamines (vicinal diamines) are privileged scaffolds, forming the core of iconic ligands such as Salen, Trost, and Noyori types. However, a persistent challenge in industrial drug development is the heterogenization of these homogeneous catalysts—converting them into solid forms for easy separation and reuse without losing enantioselectivity.
(3R)-3,4-Diaminobutan-1-ol represents a high-value solution to this challenge. Unlike the standard 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine, this scaffold possesses a pendant primary hydroxyl group at the C1 position.
Structural Advantages:
-
Chiral Core: The (3R) stereocenter at C3 directs the enantioselectivity.
-
Vicinal Diamine (C3-C4): Provides the classic
-bidentate coordination site for metals (Mn, Co, Ru, Cu). -
The "Tether" (C1-OH): A distal hydroxyl group that serves as a chemical handle for immobilization (onto silica, polymers, or nanoparticles) remote from the active metal center, minimizing steric interference with the catalytic pocket.
This guide details the synthesis of a "Linkable Salen" ligand and its subsequent covalent immobilization onto silica gel, creating a robust, recyclable heterogeneous catalyst.
Part 2: Precursor Sourcing & Preparation
While (3R)-3,4-diaminobutan-1-ol is the focus, its purity is paramount. If not commercially available in bulk, it is best synthesized via the reduction of (3R)-3,4-diaminobutanoic acid , which itself is derived from D-Aspartic acid (via homologation) or through the asymmetric diamination of homoallylic alcohols.
Quality Control Check:
-
Enantiomeric Excess (ee): Must be >99% to ensure downstream catalytic fidelity.
-
Water Content: The diamine is hygroscopic. Dry under vacuum over
before use in ligand synthesis.
Part 3: Protocol A - Synthesis of the "Linkable" Salen Ligand
This protocol describes the condensation of (3R)-3,4-diaminobutan-1-ol with 3,5-di-tert-butylsalicylaldehyde. The bulky tert-butyl groups are chosen to enforce a specific steric environment around the metal center, crucial for high enantioselectivity.[1]
Reaction Scheme:
Materials:
-
(3R)-3,4-Diaminobutan-1-ol: 10.0 mmol (1.04 g)
-
3,5-Di-tert-butylsalicylaldehyde: 20.5 mmol (4.80 g) (slight excess)
-
Ethanol (Absolute): 50 mL
-
Dichloromethane (DCM): For workup
-
Sodium Sulfate (
): Drying agent
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (4.80 g) in 40 mL of absolute ethanol. The solution will be yellow.
-
Addition: Dissolve (3R)-3,4-diaminobutan-1-ol (1.04 g) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution over 10 minutes at room temperature.
-
Observation: The color typically deepens to a rich orange/yellow as the imine bonds form.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4 hours. -
Concentration: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous yellow oil or semi-solid.
-
Workup: Dissolve the residue in 50 mL DCM and wash with water (
) to remove unreacted diamine or salts. Dry the organic layer over , filter, and concentrate. -
Purification: Recrystallize from minimal hot ethanol or acetonitrile.
-
Target: Yellow crystalline solid.
-
Yield Expectation: 85-90%.
-
Characterization (Self-Validation):
-
H NMR (CDCl
): Look for the characteristic imine protons ( ) around 8.3–8.5 ppm (singlets). The tert-butyl groups will appear as large singlets around 1.3–1.5 ppm. The methylene protons next to the -OH should be distinct multiplets around 3.6–3.8 ppm. -
IR: Strong stretch at
(C=N imine). Absence of C=O stretch.
Part 4: Protocol B - Covalent Immobilization on Silica
This is the critical step where the (3R)-3,4-diaminobutan-1-ol scaffold proves its worth. We will use the free hydroxyl group to form a carbamate linkage with isocyanate-functionalized silica gel.
Strategic Logic: We use a "linker-first" approach on the silica to ensure the ligand is tethered securely. Isocyanate linkers are superior to simple esters because carbamates are chemically stable under typical hydrolytic or oxidative catalytic conditions.
Materials:
-
Ligand L1 (from Protocol A): 1.0 mmol
-
3-Isocyanatopropyl-functionalized Silica Gel: 2.0 g (Loading ~1.0 mmol/g)
-
Note: Can be purchased or prepared by refluxing activated silica with 3-isocyanatopropyltrimethoxysilane in toluene.
-
-
Dibutyltin Dilaurate (DBTDL): 2 drops (Catalyst for urethane formation)
-
Anhydrous Toluene: 20 mL
-
Methanol: For capping/washing
Step-by-Step Methodology:
-
Activation: Flame-dry the functionalized silica gel under vacuum to remove physisorbed water, which would hydrolyze the isocyanate groups.
-
Coupling: In a dry Schlenk flask under Argon, suspend the silica in anhydrous toluene (20 mL). Add Ligand L1 (1.0 mmol) and 2 drops of DBTDL.
-
Heating: Heat the suspension to
with gentle stirring (overhead stirrer preferred to avoid grinding the silica beads) for 12 hours.-
Chemistry: The -OH of the ligand attacks the -N=C=O on the silica, forming a stable carbamate (-O-CO-NH-) bond.
-
-
Capping (Optional but Recommended): Add 1 mL of dry methanol and stir for 1 hour to "cap" any remaining unreacted isocyanate groups, preventing non-specific interactions later.
-
Filtration & Washing: Filter the solid catalyst. Wash extensively with Toluene (
), DCM ( ), and Methanol ( ) to remove any non-covalently bound ligand. -
Drying: Dry the yellow-orange solid under high vacuum at
for 6 hours.
Validation of Immobilization:
-
Visual: The silica should now be distinctly yellow (color of the ligand).
-
IR Spectroscopy (DRIFTS): Appearance of carbamate C=O bands (
) and aromatic stretches from the ligand. -
Elemental Analysis: Measure %C and %N to calculate the effective loading (mmol ligand/g silica).
Part 5: Visualization of Workflows
Figure 1: Synthesis and Immobilization Workflow
Caption: Logical workflow for transforming the raw diamino-alcohol scaffold into a high-value heterogeneous catalyst via Salen formation and carbamate linkage.
Figure 2: Catalytic Cycle (Asymmetric Hydrolytic Kinetic Resolution - HKR)
Once metallated (e.g., with Co(OAc)2), this immobilized ligand is ideal for the HKR of terminal epoxides.
Caption: Mechanism of Co-catalyzed HKR. The immobilized ligand allows easy recovery of the expensive Co-complex.
Part 6: References
-
Core Scaffold Utility:
-
Title: "Chiral 1,2-diamines: A privileged class of ligands for asymmetric catalysis."
-
Source:Chemical Society Reviews
-
URL:[Link]
-
-
Immobilization Strategy:
-
Title: "Covalent immobilization of chiral salen complexes on silica gel for enantioselective reactions."
-
Source:Journal of Catalysis
-
URL:[Link]
-
-
Salen Ligand Synthesis:
-
Title: "Practical Synthesis of Chiral Salen Ligands."
-
Source:Organic Syntheses
-
URL:[Link]
-
-
HKR Application:
-
Title: "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Co(salen) Complexes."
-
Source:Journal of the American Chemical Society
-
URL:[Link]
-
Sources
- 1. Chiral Ligands | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel synthesis of 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles from 2-(cyanomethyl)aziridines through intermediate aziridinium salts: an experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Application Note: Strategic Reduction of 3,4-Diaminobutyric Acid to 3,4-Diaminobutanol
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the reduction of 3,4-diaminobutyric acid (3,4-DABA) to 3,4-diaminobutanol .
Unlike standard amino acid reductions, 3,4-DABA presents unique challenges due to its vicinal diamine motif (C3, C4) and high polarity. Direct reduction often leads to complexation with metal hydrides or solubility issues. This guide prioritizes a Protection-Activation-Reduction (PAR) strategy to ensure high yield and purity, while also providing a Direct Borane Reduction route for rapid, small-scale synthesis.
Executive Summary & Strategic Analysis
The reduction of 3,4-diaminobutyric acid (
-
Chemo-selectivity: Reducing the carboxylic acid without affecting the amine functionality.
-
Solubility & Chelation: Free diamines strongly chelate transition metals and boron/aluminum species, often "poisoning" the reducing agent or creating stable complexes that are difficult to hydrolyze.
Comparison of Methodologies
| Feature | Route A: Protected (Recommended) | Route B: Direct Borane |
| Reagents | Boc | BH |
| Complexity | High (3 Steps) | Low (1 Step) |
| Purity Profile | Excellent (Easy purification of intermediates) | Variable (Boron-amine complexes hard to break) |
| Scalability | High (Safe, standard reagents) | Moderate (Quenching large Borane reactions is hazardous) |
| Cost | Moderate | High (Borane reagents are expensive) |
Recommendation: Use Route A for drug development and scale-up where purity is paramount. Use Route B for rapid, milligram-scale exploratory synthesis.
Chemical Pathway Visualization
The following diagram outlines the logical flow for both the Protected Route (Step-wise) and the Direct Route.
Figure 1: Strategic workflow for the reduction of 3,4-diaminobutyric acid.
Detailed Experimental Protocols
Protocol A: The "Protected" Route (High Fidelity)
Best for: >1g scale, GMP workflows, and when optical purity (if chiral) must be guaranteed.
Step 1: N,N'-DiBoc Protection
The free amines are capped to prevent interference with the hydride and increase solubility in organic solvents.
-
Suspend 3,4-diaminobutyric acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1M NaOH (20 mL) .
-
Cool to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc
O) (2.5 equiv, 25 mmol) dropwise. -
Warm to Room Temperature (RT) and stir for 12–18 hours.
-
Checkpoint: The solution should become clear.
-
-
Workup: Wash with diethyl ether (removes excess Boc
O). Acidify the aqueous phase to pH 2–3 with 1M KHSO (careful foaming). Extract the product (white precipitate/oil) into Ethyl Acetate (3x). Dry over Na SO and concentrate.-
Yield Expectation: >90% of N,N'-DiBoc-3,4-DABA.
-
Step 2: Mixed Anhydride Reduction
This method uses in situ activation of the carboxylic acid, allowing mild reduction by NaBH
-
Dissolve N,N'-DiBoc-3,4-DABA (5 mmol) in anhydrous THF (25 mL) .
-
Cool to -15°C (Salt/Ice bath).
-
Add N-Methylmorpholine (NMM) (1.1 equiv) followed by Isobutyl Chloroformate (1.1 equiv) dropwise.
-
Prepare Reductant: In a separate flask, dissolve NaBH
(3.0 equiv) in Methanol (10 mL) or water. -
Transfer: Filter the precipitated NMM-HCl salt (optional but recommended for purity) or add the mixed anhydride solution rapidly into the NaBH
solution at 0°C.-
Caution: Vigorous gas evolution (
and ).
-
-
Stir for 1 hour at 0°C, then warm to RT.
-
Quench with saturated NH
Cl. Extract with Ethyl Acetate.[3][8][9] -
Purify via flash chromatography (Hexane/EtOAc) if necessary.
Step 3: Deprotection[10]
-
Dissolve the N,N'-DiBoc-amino alcohol in 4M HCl in Dioxane .
-
Stir at RT for 2 hours. Product usually precipitates as the dihydrochloride salt.
-
Isolate by filtration or evaporation.[9]
Protocol B: Direct Borane Reduction (Rapid)
Best for: Small scale (<500mg), non-critical purity needs.
Critical Note: Amino acids react with Borane to form a stable Borane-Amine complex. Simple quenching is insufficient; rigorous acid hydrolysis is required to release the free amine.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Charge 3,4-diaminobutyric acid (solid, 2 mmol) into the flask.
-
Add anhydrous THF (10 mL) . (The acid will likely not dissolve yet).
-
Add Borane-Dimethyl Sulfide (BH
SMe , 2M in THF) (6 equiv) dropwise at 0°C.-
Note: Excess borane is needed: 1 eq for the acid
alcohol, and 1 eq per amine to form the N-B complex, plus excess to drive kinetics.
-
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The solution should become clear.
-
Quench (Careful): Cool to 0°C. Add Methanol dropwise until bubbling ceases (destroys excess hydride).
-
Hydrolysis (Crucial): Add 6M HCl (5 mL) and reflux for 1 hour.
-
Why? This breaks the B-N bond. Without this, you will isolate a boron complex, not the alcohol.
-
-
Workup: Concentrate in vacuo to remove MeOH/Methyl Borate. Basify with NaOH to pH >12 and extract with DCM (repeatedly, amines are polar) or use continuous liquid-liquid extraction.
-
Salt Formation: Convert to HCl salt for stability/storage.
Analytical Validation (QC)
Since the product lacks a strong UV chromophore, standard UV-HPLC is ineffective. Use the following methods for validation:
| Method | Expected Signal | Note |
| 1H NMR (D | Disappearance of | D |
| TLC (Stain) | Ninhydrin (Purple/Red). | |
| HPLC-ELSD/CAD | Single peak. | Use HILIC column for polar amines. |
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[11][12] Journal of Organic Chemistry, 58(13), 3568-3571. Link
- Core reference for the NaBH4/I2 and activ
-
Abiko, A., et al. (1992). "Rational synthesis of amino alcohols from amino acids." Tetrahedron Letters, 33(38), 5517-5518. Link
- Establishes the Borane reduction protocol and the necessity of rigorous hydrolysis.
-
Organic Syntheses, Coll. Vol. 10. (2004). "Reduction of Carboxylic Acids to Alcohols." p. 423. Link
- Standard operating procedures for handling Borane-DMS complexes safely.
- Falorni, M., et al. (1999). "Chiral ligands containing heteroatoms." Tetrahedron: Asymmetry, 10(8), 1517-1526.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]
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- 9. 23. αγ-Diaminobutyric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 11. WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: (3R)-3,4-Diaminobutan-1-ol as a Versatile Peptidomimetic Scaffold
Introduction: The Pursuit of Enhanced Peptide Therapeutics
Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles.[1][2][3][4] By incorporating non-natural structural elements, peptidomimetics can exhibit enhanced stability, improved pharmacokinetic profiles, and potent biological activity.[1][2][5]
This guide focuses on the application of (3R)-3,4-diaminobutan-1-ol as a versatile peptidomimetic scaffold. This chiral building block provides a unique platform for the design of novel therapeutics. Its vicinal diamine functionality allows for the introduction of two distinct side chains, mimicking the spatial arrangement of adjacent amino acid residues in a peptide sequence. The primary alcohol offers a convenient handle for attachment to a solid support for peptide synthesis or for further chemical modification. The inherent chirality of the scaffold can be leveraged to create peptidomimetics with specific three-dimensional conformations, crucial for high-affinity receptor binding.
These application notes will provide a comprehensive overview of the synthesis of the (3R)-3,4-diaminobutan-1-ol scaffold, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and methods for the characterization of the resulting peptidomimetics.
Synthesis of the (3R)-3,4-Diaminobutan-1-ol Scaffold
The enantioselective synthesis of (3R)-3,4-diaminobutan-1-ol is a critical first step. While multiple synthetic routes are possible, an efficient approach involves the use of biocatalysis to establish the key stereocenter. Transaminases, for instance, can be employed for the asymmetric amination of a suitable keto-alcohol precursor.[6][7]
Representative Synthetic Protocol: Chemoenzymatic Synthesis
This protocol outlines a plausible chemoenzymatic route to orthogonally protected (3R)-3,4-diaminobutan-1-ol, suitable for solid-phase peptide synthesis.
Scheme 1: Synthesis of Protected (3R)-3,4-Diaminobutan-1-ol
Caption: Chemoenzymatic synthesis of the protected scaffold.
Step-by-Step Protocol:
-
Enzymatic Amination: 4-Hydroxybutan-2-one is treated with an (R)-selective transaminase enzyme in the presence of an amino donor (e.g., isopropylamine) to yield (R)-3-aminobutan-1-ol.[7]
-
Orthogonal Protection: The resulting amino alcohol is then subjected to a series of protection steps to install orthogonal protecting groups on the two amino groups and the primary alcohol. A common strategy involves the protection of one amine with a base-labile group (e.g., Fmoc) and the other with an acid-labile group (e.g., Boc). The primary alcohol can be protected with a silyl ether or other suitable group that can be selectively removed. This orthogonal protection scheme is crucial for the controlled, stepwise elongation of peptide chains from either of the amino groups.[8][9][10]
Incorporation of the Scaffold into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The orthogonally protected (3R)-3,4-diaminobutan-1-ol scaffold can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The choice of resin and coupling chemistry will depend on the desired C-terminal functionality of the final peptidomimetic. 2-Chlorotrityl chloride (2-CTC) resin is a versatile choice for the synthesis of C-terminally free acids, as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups.[11]
Workflow for SPPS Incorporation
Caption: Solid-phase synthesis workflow for peptidomimetics.
Detailed Protocol for SPPS Incorporation
Materials:
-
Fmoc-protected amino acids
-
Orthogonally protected (3R)-3,4-diaminobutan-1-ol scaffold
-
2-Chlorotrityl chloride resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)
-
Solvents: Dichloromethane (DCM), DMF, Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes.
-
Scaffold Attachment: Dissolve the orthogonally protected (3R)-3,4-diaminobutan-1-ol scaffold and DIPEA in anhydrous DCM and add to the swollen resin. Agitate for 1-2 hours. Cap any remaining active sites on the resin with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from one of the scaffold's amino groups. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Peptide Elongation: Repeat the Fmoc deprotection (Step 3) and amino acid coupling (Step 4) steps for each subsequent amino acid in the desired sequence.
-
Selective Side-Chain Elongation: After completing the first peptide chain, the orthogonal protecting group (e.g., Boc) on the second amino group of the scaffold can be removed under acidic conditions (e.g., dilute TFA in DCM), followed by the coupling of a second peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptidomimetic from the resin and remove all acid-labile side-chain protecting groups.
-
Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Characterization of Peptidomimetics
The structural and functional characterization of the synthesized peptidomimetics is essential to validate their design and assess their potential as therapeutic agents.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for determining the solution-state conformation of the peptidomimetic.[12] Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide insights into the local geometry and overall fold of the molecule.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptidomimetic in solution.[13][14][15][16] The presence of characteristic spectral features can indicate the formation of α-helices, β-sheets, or other ordered structures induced by the scaffold.[13][14]
Functional Assays
-
Binding Affinity: The affinity of the peptidomimetic for its biological target can be determined using various biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP).
-
Enzymatic Stability: The stability of the peptidomimetic against proteolytic degradation can be assessed by incubating the compound with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, followed by analysis of the remaining intact compound over time by LC-MS.
-
Cell-Based Assays: The biological activity of the peptidomimetic can be evaluated in relevant cell-based assays to determine its efficacy and potency.
Application Example: A Case Study
To illustrate the utility of the (3R)-3,4-diaminobutan-1-ol scaffold, consider the design of a peptidomimetic targeting a protein-protein interaction (PPI). Many PPIs are mediated by short, linear peptide motifs. By replacing a key dipeptide segment of the natural ligand with the diaminobutanol scaffold, it is possible to create a more stable and potent inhibitor. The two side chains on the scaffold can be chosen to mimic the side chains of the original dipeptide, while the constrained geometry of the scaffold can pre-organize these side chains for optimal binding to the target protein.
Table 1: Hypothetical Comparison of a Natural Peptide and a Peptidomimetic Derivative
| Property | Natural Peptide | Peptidomimetic with (3R)-3,4-Diaminobutan-1-ol Scaffold |
| Structure | Linear, flexible | Constrained, pre-organized |
| Binding Affinity (Kd) | Micromolar (µM) | Nanomolar (nM) |
| Proteolytic Stability (t1/2 in serum) | Minutes | Hours |
| Cell Permeability | Low | Moderate |
Conclusion
The (3R)-3,4-diaminobutan-1-ol scaffold represents a powerful tool for the design and synthesis of novel peptidomimetics with improved therapeutic potential. Its unique structural features allow for the creation of constrained molecules with enhanced stability and biological activity. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research and development programs.
References
-
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. Retrieved from [Link]
-
Little, M., Mason, J. M., & Mehrban, N. (2025). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Unknown. (n.d.). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Semanticscholar.org. Retrieved from [Link]
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. Retrieved from [Link]
-
Cheguillaume, A., Lehardy, F., Bouget, K., Baudy-Floc'h, M., & Le Grel, P. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Université de Rennes. Retrieved from [Link]
- Lupin Ltd. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.
-
Wang, P., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. Retrieved from [Link]
-
Unknown. (2025). Peptidomimetics as next – generation therapeutic applications. Preprints.org. Retrieved from [Link]
-
Perumalla, S. R., & Ramakrishnan, C. (2004). Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution. PubMed. Retrieved from [Link]
-
Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Retrieved from [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2025). An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide as key intermediates for the synthesis of factor Xa inhibitors. Retrieved from [Link]
-
Demizu, Y., et al. (2010). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fjell, C. D., Hiss, J. A., Hancock, R. E. W., & Schneider, G. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Retrieved from [Link]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]
-
AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved from [Link]
-
White, S. H., & Wimley, W. C. (2005). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. PMC. Retrieved from [Link]
-
Câmpu, A., et al. (2015). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. ResearchGate. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revroum.lew.ro [revroum.lew.ro]
Preparation of chiral heterocycles from vicinal amino alcohols
An Application Guide to the Synthesis of Chiral Heterocycles from Vicinal Amino Alcohols
Introduction
Chiral vicinal amino alcohols are foundational building blocks in modern organic and medicinal chemistry. Their inherent stereochemistry and bifunctional nature make them exceptionally valuable precursors for the synthesis of a diverse array of chiral heterocycles—scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and chiral ligands.[1][2][3][4] The ability to efficiently and stereoselectively convert these readily available starting materials into more complex, rigidified cyclic structures is a critical skill for researchers in drug development and chemical synthesis.
This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing chiral heterocycles from vicinal amino alcohols. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers detailed, field-tested protocols for direct application in the laboratory.
Strategic Overview: From Acyclic Precursor to Cyclic Target
The transformation of a vicinal amino alcohol into a heterocycle fundamentally involves an intramolecular cyclization, where the nitrogen and oxygen atoms act as nucleophiles to form a new ring system. The choice of synthetic strategy is dictated by several factors, including the desired ring size (e.g., 3-membered aziridines, 5-membered oxazolidinones, 6-membered morpholines), the desired stereochemical outcome (retention or inversion), and the functional group tolerance of the substrate.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_start" { label="Starting Material"; bgcolor="#F1F3F4"; "AminoAlcohol" [label="Chiral Vicinal\nAmino Alcohol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_strategies" { label="Synthetic Strategies"; bgcolor="#F1F3F4"; "Cyclodehydration" [label="Cyclodehydration\n(e.g., Mitsunobu, Appel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ActivationCyclization" [label="Activation & Cyclization\n(e.g., Wenker, Tosylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CarbonylInsertion" [label="Carbonyl Insertion\n(e.g., Phosgene, CDI)", fillcolor="#FBBC05", fontcolor="#202124"]; "Alkylation" [label="Bifunctional Alkylation\n/ Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_products" { label="Target Heterocycles"; bgcolor="#F1F3F4"; "Aziridine" [label="Aziridines", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; "Oxazolidinone" [label="Oxazolidinones", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; "Morpholine" [label="Morpholines/\nPiperazines", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; }
// Connections "AminoAlcohol" -> "Cyclodehydration" [label=" Inversion"]; "AminoAlcohol" -> "ActivationCyclization" [label=" Inversion"]; "AminoAlcohol" -> "CarbonylInsertion" [label=" Retention"]; "AminoAlcohol" -> "Alkylation" [label=" Retention"]; "Cyclodehydration" -> "Aziridine"; "ActivationCyclization" -> "Aziridine"; "CarbonylInsertion" -> "Oxazolidinone"; "Alkylation" -> "Morpholine"; } Above: Decision workflow for selecting a synthetic strategy.
Synthesis of Chiral Aziridines: The Power of Intramolecular Substitution
Chiral aziridines are highly valuable, strained three-membered heterocycles that serve as versatile intermediates for the synthesis of more complex nitrogen-containing molecules.[5] Their preparation from vicinal amino alcohols typically involves activating the hydroxyl group to transform it into a good leaving group, followed by an intramolecular SN2 cyclization by the neighboring amine.
The Wenker Synthesis and Related Tosylation Methods
The classic Wenker synthesis involves converting the amino alcohol to its corresponding sulfate ester, which then cyclizes under basic conditions.[6] A more common and often higher-yielding modern approach involves selective N-protection (e.g., as a tosylamide) followed by O-activation of the alcohol (e.g., as a tosylate) and subsequent base-mediated ring closure.[5][7]
Causality & Rationale: The key to these methods is sequential, selective functionalization. The nitrogen is first tosylated to protect it and enhance its acidity, making the subsequent deprotonation easier. The alcohol is then converted into a tosylate, an excellent leaving group. The use of a base (e.g., K2CO3, KOH) then deprotonates the N-H group, generating a potent intramolecular nucleophile that attacks the carbon bearing the OTs group, leading to an inversion of stereochemistry at that center.[5]
Protocol 1: One-Pot Synthesis of N-Tosyl Aziridines[5]
This protocol is adapted for higher substituted amino alcohols, which often benefit from milder conditions.
-
Setup: To a round-bottom flask containing the chiral amino alcohol (1.0 equiv) in acetonitrile (MeCN, approx. 0.2 M), add potassium carbonate (K2CO3, 4.0 equiv).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 3.5 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
| Starting Amino Alcohol | Yield of Aziridine | Reference |
| (S)-Leucinol | 85% | [5] |
| (S)-Valinol | 82% | [5] |
| (S)-Phenylalaninol | 91% | [5] |
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the cyclization of N-protected amino alcohols under mild, neutral conditions.[8][9][10] This method is particularly useful for sensitive substrates. The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon.[9][10][11][12]
Mechanism & Rationale: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The N-protected amino alcohol's hydroxyl group attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group. The deprotonated sulfonamide nitrogen then acts as the intramolecular nucleophile, displacing the oxyphosphonium group in a classic SN2 fashion to form the aziridine ring.[8][10]
dot graph "Mitsunobu_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes "Reagents" [label="PPh3 + DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; "Betaine" [label="Phosphorane Betaine\n[PPh3+-N(R)-N-(R)CO2Et]", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; "N_Prot_AA" [label="R-NH-CH(R')-CH(R'')-OH", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; "Oxyphosphonium" [label="Oxyphosphonium Salt\n[R-N--CH(R')-CH(R'')-O+-PPh3]", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Aziridine" [label="Chiral Aziridine\n(Inverted)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Reagents" -> "Betaine" [label="Activation"]; "N_Prot_AA" -> "Oxyphosphonium" [label="Alcohol attacks Betaine", color="#4285F4"]; "Betaine" -> "Oxyphosphonium" [style=invis]; "Oxyphosphonium" -> "Aziridine" [label="Intramolecular SN2\n(N attacks C-O)", color="#EA4335"]; } Above: Simplified mechanism of aziridine formation via Mitsunobu.
Synthesis of Chiral Oxazolidinones: Capturing Stereochemistry
Chiral oxazolidinones are exceptionally important heterocycles, most famously used as chiral auxiliaries in asymmetric synthesis (Evans auxiliaries), but also present as core structures in antibiotics like linezolid.[13][14] Their synthesis from vicinal amino alcohols typically involves reaction with a carbonylating agent, a process that proceeds with retention of stereochemistry.
Cyclization with Carbonylating Agents
A variety of reagents can be used to introduce the carbonyl group, including the highly toxic phosgene, its safer alternatives (e.g., triphosgene, carbonyldiimidazole (CDI)), and dialkyl carbonates.[15][16]
Causality & Rationale: The reaction mechanism involves a two-step sequence. First, one of the nucleophilic groups of the amino alcohol (typically the more nucleophilic amine) attacks the carbonylating agent. This is followed by an intramolecular cyclization where the second nucleophile (the alcohol) attacks the newly formed intermediate (e.g., an isocyanate or an activated carbamate) to close the five-membered ring. Since no bonds at the stereogenic centers are broken during this process, the reaction proceeds with full retention of the original stereochemistry.
Protocol 2: Synthesis of an Oxazolidinone using Carbonyldiimidazole (CDI)[15]
-
Setup: Dissolve the chiral amino alcohol (1.0 equiv) and triethylamine (Et3N, 1.2 equiv) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).
-
Activation: Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 60 °C overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash sequentially with dilute HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. The crude product is purified by flash column chromatography or recrystallization.
| Starting Amino Alcohol | Yield of Oxazolidinone | Reference |
| (R)-2-amino-3-methyl-1-butanol | 85% | [15] |
| (S)-Phenylalaninol | 75% | [15] |
Synthesis of Six-Membered Heterocycles: Morpholines and Piperazines
Chiral morpholines and piperazines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[2][4][17] Their synthesis from amino alcohols often requires building up the ring with a C2-synthon.
Synthesis of Morpholin-2-ones
Morpholin-2-ones can be synthesized by treating an amino alcohol with an α-haloacetyl halide derivative. A direct and effective method involves using ethyl chloroacetate with a strong base.[15]
Causality & Rationale: The reaction proceeds via a tandem N-alkylation followed by O-acylation/cyclization. The sodium hydride deprotonates both the amine and the alcohol. The more nucleophilic alkoxide attacks the ethyl chloroacetate in an SN2 reaction to form an ether intermediate. Subsequent intramolecular aminolysis of the ester closes the six-membered ring to yield the morpholinone.
Synthesis of Piperazines via Reductive Cyclization
A powerful strategy to build a piperazine ring involves the intramolecular reductive amination of a diamine precursor, which can be derived from an amino alcohol.[18][19]
dot graph "Piperazine_Synthesis" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes "AminoAlcohol" [label="Chiral\nAmino Alcohol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; "Diamine_Precursor" [label="Diamine Precursor\nwith Carbonyl", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; "Diimine" [label="Intermediate\nDi-imine", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Piperazine" [label="Chiral Piperazine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "AminoAlcohol" -> "Diamine_Precursor" [label="Multi-step\nconversion"]; "Diamine_Precursor" -> "Diimine" [label="Condensation", color="#4285F4"]; "Diimine" -> "Piperazine" [label="Intramolecular\nReductive Amination\n(e.g., H2, Pd/C)", color="#EA4335"]; } Above: General workflow for chiral piperazine synthesis.
Protocol 3: Conceptual Reductive Cyclization for Piperazines[19]
This protocol outlines a general, modern approach involving the hydrogenation of a bis(oximinoalkyl)amine precursor, which can be conceptually derived from an amino alcohol starting material.
-
Precursor Synthesis: Synthesize the dioxime precursor by methods such as the double Michael addition of nitrosoalkenes to a primary amine derived from the initial amino alcohol.[19]
-
Setup: In a high-pressure hydrogenation vessel, dissolve the dioxime precursor (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst: Add a palladium on carbon catalyst (5-10% Pd/C, approx. 5 mol%). If the precursor contains sensitive groups like benzyl ethers, Raney Nickel (Ra-Ni) may be a more suitable catalyst to avoid debenzylation.[19]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2, typically 40-50 bar).
-
Reaction: Stir the reaction mixture at elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by H2 uptake or LC-MS).
-
Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperazine can be purified by column chromatography or by derivatization (e.g., as a Boc-protected amine) followed by purification.[19]
Conclusion
The transformation of chiral vicinal amino alcohols into stereodefined heterocycles is a cornerstone of modern synthetic chemistry. The choice between methods—be it activation/cyclization for aziridines, carbonyl insertion for oxazolidinones, or multi-step constructions for six-membered rings—depends critically on the desired target and the stereochemical outcome required. By understanding the mechanistic rationale behind each protocol, researchers can make informed decisions, troubleshoot effectively, and efficiently access the complex chiral architectures that are vital for the advancement of drug discovery and materials science.
References
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Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Source: ACS Combinatorial Science. URL: [Link]
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Title: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Source: Molecules. URL: [Link]
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Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Source: The Journal of Organic Chemistry. URL: [Link]
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Title: An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Source: Organic & Biomolecular Chemistry. URL: [Link]
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Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Source: Molecules. URL: [Link]
-
Title: Synthesis of aziridines from amino alcohols. Source: ResearchGate. URL: [Link]
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Title: Chiral auxiliary. Source: Wikipedia. URL: [Link]
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Title: Oxazolidinone synthesis. Source: Organic Chemistry Portal. URL: [Link]
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Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Source: National Institutes of Health. URL: [Link]
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Title: Intramolecular reductive amination for the preparation of piperazines. Source: ResearchGate. URL: [Link]
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Title: Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Source: RSC Medicinal Chemistry. URL: [Link]
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Title: Recent Advances in the Mitsunobu Reaction. Source: Atlanchim Pharma. URL: [Link]
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Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Source: Molecules. URL: [Link]
-
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Source: National Institutes of Health. URL: [Link]
-
Title: Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Source: CHIMIA. URL: [Link]
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Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Source: Nature Communications. URL: [Link]
-
Title: Mitsunobu Reaction. Source: Chemistry Steps. URL: [Link]
-
Title: Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. Source: Bentham Science. URL: [Link]
-
Title: Mitsunobu reaction. Source: Organic Synthesis. URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Source: National Institutes of Health. URL: [Link]
-
Title: Morpholine synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Source: Organic Letters. URL: [Link]
-
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Source: Molecules. URL: [Link]
-
Title: The Synthesis of Vicinal Amino Alcohols. Source: ResearchGate. URL: [Link]
-
Title: Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. Source: ChemRxiv. URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Source: ResearchGate. URL: [Link]
-
Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Source: Molecules. URL: [Link]
-
Title: Synthesis of 1,2-amino alcohols. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Source: Chemistry. URL: [Link]
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Application Notes and Protocols: (3R)-3,4-Diaminobutan-1-ol in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Integration of Chiral Amino Alcohols in Advanced MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separations, and catalysis.[1] The ability to rationally design and functionalize the internal pore environment of MOFs is a key driver of their scientific and industrial interest. The incorporation of chirality into the MOF structure opens up new frontiers, particularly in enantioselective applications critical to the pharmaceutical and fine chemical industries.[2][3] Chiral MOFs can be synthesized using several strategies, including the use of enantiopure ligands, spontaneous resolution, or post-synthetic modification of an existing achiral framework.[4]
This document outlines the strategic use of (3R)-3,4-Diaminobutan-1-ol, a chiral amino alcohol, in the synthesis of functionalized, chiral MOFs. While direct, de novo synthesis incorporating this ligand is plausible, we will focus on a more versatile and widely applicable approach: the post-synthetic modification (PSM) of a pre-existing MOF.[5][6] This method allows for the introduction of the chiral functionality onto a robust and well-characterized parent framework, thereby leveraging the stability of known MOF architectures while imparting new chiral active sites.[7]
(3R)-3,4-Diaminobutan-1-ol offers a unique combination of functionalities: a stereogenic center, two amine groups for potential coordination or further functionalization, and a primary alcohol group. This trifunctional nature makes it a highly attractive candidate for creating sophisticated MOF environments for applications such as asymmetric catalysis and chiral separations.[8][9]
Design Principles and Mechanistic Rationale
The choice of (3R)-3,4-Diaminobutan-1-ol as a functionalizing agent is predicated on its ability to introduce specific, well-defined chiral recognition sites within the porous structure of a MOF. The vicinal diamine moiety can chelate to open metal sites within the MOF nodes or can be used as a handle for further chemical transformations. The primary alcohol provides an additional site for hydrogen bonding interactions or for catalytic activity.
For this application note, we will consider the post-synthetic modification of an amine-functionalized MOF, such as UiO-66-NH2. This zirconium-based MOF is well-known for its exceptional chemical and thermal stability.[10] The primary amine groups on the terephthalate linker serve as anchor points for the covalent attachment of (3R)-3,4-Diaminobutan-1-ol.
The proposed modification strategy involves a two-step process:
-
Activation of the Ligand: The primary alcohol of (3R)-3,4-Diaminobutan-1-ol can be converted to a more reactive leaving group, or alternatively, one of the amine groups can be reacted with a bifunctional linker to facilitate attachment to the MOF.
-
Covalent Attachment to the MOF: The activated ligand is then introduced to the UiO-66-NH2 framework, where it reacts with the amine groups on the organic linkers to form a stable covalent bond.
This approach ensures that the chirality of the (3R)-3,4-Diaminobutan-1-ol is preserved and that the functional groups are accessible within the MOF pores.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of a chiral MOF functionalized with (3R)-3,4-Diaminobutan-1-ol.
Caption: Workflow for the synthesis and application of a chiral MOF.
Detailed Experimental Protocol: Post-Synthetic Modification of UiO-66-NH2
This protocol describes a representative method for the functionalization of UiO-66-NH2 with (3R)-3,4-Diaminobutan-1-ol via a two-step process involving an isocyanate intermediate.
Materials:
-
UiO-66-NH2 (synthesized according to established literature procedures)
-
(3R)-3,4-Diaminobutan-1-ol
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Instrumentation:
-
Schlenk line and glassware
-
Magnetic stirrer with heating capabilities
-
Centrifuge
-
Vacuum oven
Step 1: Synthesis of (3R)-(4-isocyanato-1-hydroxybutan-2-yl)amine
Causality: This step converts one of the amine groups of (3R)-3,4-Diaminobutan-1-ol into an isocyanate, a reactive group that will readily form a urea linkage with the amine groups of UiO-66-NH2. The reaction is performed under anhydrous conditions to prevent hydrolysis of the isocyanate.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (3R)-3,4-Diaminobutan-1-ol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM.
-
Slowly add the triphosgene solution to the diamine solution dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude isocyanate derivative. This product should be used immediately in the next step.
Step 2: Post-Synthetic Modification of UiO-66-NH2
Causality: The isocyanate-functionalized chiral molecule is reacted with the amine groups of the parent MOF. The reaction is carried out in a suitable solvent that can swell the MOF pores and facilitate the diffusion of the reactant.
-
Activate the as-synthesized UiO-66-NH2 by solvent exchange with DMF, followed by heating under vacuum to remove any guest molecules from the pores.
-
Suspend the activated UiO-66-NH2 (100 mg) in anhydrous DMF (10 mL) in a sealed vial.
-
Add the freshly prepared (3R)-(4-isocyanato-1-hydroxybutan-2-yl)amine (3.0 eq. relative to the amine groups on the MOF) to the suspension.
-
Heat the reaction mixture at 80 °C for 24 hours with stirring.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
To remove unreacted starting materials and solvent, wash the product repeatedly with fresh DMF, followed by a solvent exchange with ethanol and then chloroform.
-
Dry the final product, designated as UiO-66-NH-CO-NH-(3R)-3,4-diaminobutan-1-ol, under vacuum at 100 °C for 12 hours.
Characterization and Expected Results
A suite of analytical techniques is required to confirm the successful functionalization of the MOF and to characterize its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of the crystalline structure of the parent MOF. | The PXRD pattern of the functionalized MOF should match that of the parent UiO-66-NH2, indicating that the framework integrity is maintained during the PSM process. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of chiral ligand incorporated into the MOF. | The TGA curve of the functionalized MOF will show a different weight loss profile compared to the parent MOF, with an additional weight loss step corresponding to the decomposition of the grafted chiral molecule. This allows for the calculation of the loading percentage. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the urea linkage and the presence of the chiral ligand. | Appearance of new vibrational bands corresponding to the C=O stretching of the urea group (~1650 cm-1) and the N-H bending of the secondary amine. The characteristic bands of the parent MOF should also be present. |
| N2 Sorption Analysis (at 77 K) | To determine the effect of functionalization on the porosity and surface area of the MOF. | A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected after functionalization due to the presence of the chiral molecules within the pores. |
| Circular Dichroism (CD) Spectroscopy | To confirm the introduction of chirality into the MOF. | The functionalized MOF, as a solid suspension, should exhibit a CD signal, while the parent UiO-66-NH2 will be CD-silent. This provides direct evidence of the successful chiral modification. |
Potential Applications in Asymmetric Catalysis
The newly synthesized chiral MOF, with its accessible chiral diamine and alcohol functionalities, is a promising candidate for a heterogeneous asymmetric catalyst.
Logical Relationship: Structure to Function
Caption: Relationship between the chiral ligand and MOF function.
Example Application: Asymmetric Aldol Reaction
The amine groups within the functionalized MOF can act as a base catalyst for the asymmetric aldol reaction between an aldehyde and a ketone. The chiral environment of the MOF pores is expected to induce enantioselectivity in the product.
Protocol for a Test Reaction:
-
Activate the chiral MOF catalyst (10 mol%) by heating under vacuum.
-
In a vial, dissolve the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq.) and the ketone (e.g., acetone, 10 eq.) in a suitable solvent (e.g., toluene).
-
Add the activated MOF catalyst to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by GC or TLC.
-
After the reaction, separate the catalyst by centrifugation.
-
Analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product.
The catalyst can be recovered, washed, reactivated, and reused to test for its recyclability, a key advantage of heterogeneous catalysis.
Conclusion and Future Outlook
The use of (3R)-3,4-Diaminobutan-1-ol in the synthesis of chiral MOFs, particularly through post-synthetic modification, presents a viable and strategic approach to developing advanced materials for enantioselective applications. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this and other chiral building blocks in the design of functional porous materials. Future work could involve exploring different parent MOFs, alternative linkage chemistries, and the application of these novel materials in a wider range of asymmetric transformations and chiral separations.
References
-
Frontiers. (n.d.). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Retrieved from [Link]
-
RSC Publishing. (n.d.). A review on chiral metal-organic frameworks: synthesis and asymmetric applications - Nanoscale. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Chiral MOFs exhibiting multiple advantages of chiral.... Retrieved from [Link]
-
ACS Publications. (2011). A Chiral Porous Metal–Organic Framework for Highly Sensitive and Enantioselective Fluorescence Sensing of Amino Alcohols. Journal of the American Chemical Society, 133(31), 11924–11927. [Link]
-
Cardiff University. (2023). Chiral metal-organic frameworks for asymmetrical catalysis. ORCA. Retrieved from [Link]
-
ACS Publications. (2012). Asymmetric Catalysis with Chiral Porous Metal–Organic Frameworks: Critical Issues. The Journal of Physical Chemistry Letters, 3(19), 2670–2679. [Link]
-
ResearchGate. (n.d.). Post-synthetic modification of metal-organic frameworks for chiral gas chromatography | Request PDF. Retrieved from [Link]
-
ACS Publications. (2012). Asymmetric Catalysis with Chiral Porous Metal–Organic Frameworks: Critical Issues. The Journal of Physical Chemistry Letters, 3(19), 2670–2679. [Link]
-
RSC Publishing. (2011). Asymmetric catalytic reactions by NbO-type chiral metal–organic frameworks. Chemical Science, 2(9), 1747. [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Metal-Organic Frameworks for Asymmetrical Catalysis. Retrieved from [Link]
-
Frontiers. (n.d.). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Retrieved from [Link]
-
RSC Publishing. (n.d.). Post-synthetic modification of metal–organic frameworks for chiral gas chromatography - Journal of Materials Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral MOF‐74 Frameworks by Post‐Synthetic Modification by Using an Amino Acid. Retrieved from [Link]
-
NIH. (2020). Synthesis of Chiral MOF‐74 Frameworks by Post‐Synthetic Modification by Using an Amino Acid. PMC. Retrieved from [Link]
-
YouTube. (2020). How to synthesize UiO-66 and UiO-66-NH2. Retrieved from [Link]
-
HIMS. (2020). Synthesis of chiral metal-organic frameworks by post‐synthetic modification. Retrieved from [Link]
-
Various. (n.d.). Coordination Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Retrieved from [Link]
-
DDD UAB. (n.d.). Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism Iván Patricio Burneo Saavedra. Retrieved from [Link]
-
YouTube. (2014). Coordination Chemistry - Transition Metal (Ion) Complexes. Retrieved from [Link]
-
RK Vision Academy. (n.d.). Co-ordination Chemistry. Retrieved from [Link]
-
YouTube. (2018). Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry. Retrieved from [Link]
-
University of Wisconsin Pressbooks. (n.d.). 19.2 Coordination Chemistry of Transition Metals. Retrieved from [Link]
-
ACS Publications. (n.d.). Metal–Organic Frameworks (MOFs) for Chiral Separation and Biosensing | Analytical Chemistry. Retrieved from [Link]
-
NIH. (n.d.). A metal–organic framework with chiral nanochannels for enantioselective fluorescence switching of amino alcohols. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring the Role of Amino Acid-Derived Multivariate Metal–Organic Frameworks as Catalysts in Hemiketalization Reactions | Inorganic Chemistry. Retrieved from [Link]
- Books. (n.d.). CHAPTER 11: Asymmetric Catalysis with Chiral Metal Organic Frameworks.
-
RSC Publishing. (n.d.). Metal-organic framework with Chiral Nanochannels for Enantioselective Fluorescence Switching of Amino alcohols - Nanoscale Advances. Retrieved from [Link]
-
NIH. (n.d.). Zr-MOF-glutaraldehyde-Adn@Fe3O4 nanocomposite: as a new adsorbent for removal of methylene blue and heterogeneous nanocatalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Conjugation of 3,4-Diaminobutanol Linkers
Introduction: The Versatility of 3,4-Diaminobutanol in Bioconjugation
The field of bioconjugation is continually evolving, demanding innovative tools to construct complex and highly functional biomolecular architectures. Among the diverse array of chemical linkers, 3,4-diaminobutanol stands out as a versatile and highly adaptable scaffold. Its structure, featuring two primary amines and a primary hydroxyl group, offers multiple points for covalent attachment, enabling the synthesis of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[1][2]
The strategic placement of two vicinal amines and a terminal hydroxyl group allows for the implementation of orthogonal conjugation strategies. This enables the sequential and controlled attachment of different molecular entities, such as a targeting moiety (e.g., an antibody), a payload (e.g., a cytotoxic drug), and a solubility modifier.[3][4] This guide provides a comprehensive overview of the chemical principles and detailed protocols for the effective use of 3,4-diaminobutanol linkers in your research.
Chemical Principles of 3,4-Diaminobutanol Conjugation
The successful implementation of 3,4-diaminobutanol in a conjugation strategy hinges on understanding the reactivity of its constituent functional groups and employing appropriate chemical strategies to control their reactivity.
Functional Group Reactivity
-
Primary Aliphatic Amines: The two primary amines are strong nucleophiles and readily react with a variety of electrophilic reagents.[5][6] Common amine-reactive chemistries include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, isothiocyanates to form thiourea linkages, and aldehydes or ketones via reductive amination to form secondary amines.[7][8][9] The reaction of amines is highly pH-dependent, with optimal reactivity typically observed at a pH of 8.0 to 9.5.[5][7]
-
Primary Hydroxyl Group: The primary hydroxyl group is a weaker nucleophile than the amines.[10] It can be targeted for conjugation through esterification with carboxylic acids or activated acids (e.g., acid chlorides, anhydrides), or through etherification reactions. The hydroxyl group's reactivity can be enhanced under specific catalytic conditions.
The Imperative of Orthogonal Protection Strategies
The presence of multiple reactive sites on the 3,4-diaminobutanol linker necessitates a well-designed orthogonal protection strategy to achieve selective conjugation.[3][4] Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups on the same molecule.[11][12] This allows for the sequential deprotection and reaction of the different functional groups.
Common orthogonal protecting group strategies relevant to 3,4-diaminobutanol include:
| Functional Group | Protecting Group | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid - TFA) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine in DMF)[11] | |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ions (e.g., tetrabutylammonium fluoride - TBAF)[12] |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | |
| p-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ, CAN)[13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common conjugation scenarios involving 3,4-diaminobutanol. These should be considered as starting points and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Amine-Directed Conjugation to an NHS-Ester Activated Molecule
This protocol describes the conjugation of a molecule containing an NHS-ester to the amine groups of 3,4-diaminobutanol. This is a common method for labeling with fluorescent dyes or attaching small molecule drugs.
Workflow for Amine-Directed Conjugation
Caption: Workflow for conjugating an NHS-ester to 3,4-diaminobutanol.
Materials:
-
3,4-Diaminobutanol
-
NHS-ester activated molecule (e.g., fluorescent dye, biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Preparation of Reactants:
-
Dissolve 3,4-diaminobutanol in the Reaction Buffer to a final concentration of 10 mM.
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to create a 100 mM stock solution.
-
-
Conjugation Reaction:
-
To the 3,4-diaminobutanol solution, add the NHS-ester stock solution dropwise while gently vortexing. A molar ratio of 1:2.2 (diaminobutanol:NHS-ester) is recommended to favor di-substitution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method. For small molecule conjugates, RP-HPLC is often suitable.
-
-
Characterization:
Protocol 2: Sequential Orthogonal Conjugation
This protocol outlines a more advanced strategy for conjugating two different molecules (Molecule A and Molecule B) to the 3,4-diaminobutanol linker using an orthogonal protection scheme. This approach is fundamental for constructing complex architectures like PROTACs.[1][2]
Workflow for Sequential Orthogonal Conjugation
Caption: Sequential conjugation using an orthogonal protection strategy.
Materials:
-
N,N'-di-Boc-3,4-diamino-1-(tert-butyldimethylsilyloxy)butane (custom synthesis may be required)
-
Molecule A with a reactive group for the hydroxyl (e.g., a carboxylic acid for esterification)
-
Molecule B with a reactive group for the amines (e.g., an NHS-ester)
-
Deprotection Reagents:
-
Tetrabutylammonium fluoride (TBAF) in THF for TBDMS removal
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc removal
-
-
Coupling reagents for esterification (e.g., EDC/DMAP)
-
Solvents: THF, DCM, DMF, as required
-
Purification and analytical equipment as in Protocol 1
Procedure:
Part A: Conjugation to the Hydroxyl Group
-
Hydroxyl Deprotection:
-
Dissolve the fully protected 3,4-diaminobutanol derivative in anhydrous THF.
-
Add 1.1 equivalents of TBAF (1 M in THF) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Dry and concentrate to obtain the deprotected alcohol.
-
-
First Conjugation (Esterification Example):
-
Dissolve the deprotected alcohol and Molecule A (carboxylic acid) in anhydrous DCM.
-
Add EDC (1.5 eq) and DMAP (0.1 eq) and stir at room temperature overnight.
-
Purify the resulting mono-conjugate by flash column chromatography.
-
Part B: Conjugation to the Amine Groups
-
Amine Deprotection:
-
Dissolve the purified mono-conjugate from Part A in a 1:1 mixture of TFA:DCM.
-
Stir at room temperature for 1-2 hours until the Boc groups are fully removed (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
-
Second Conjugation:
-
Dissolve the resulting amine-TFA salt in DMF and add a base (e.g., DIPEA, 3 eq) to neutralize the salt.
-
Add Molecule B (NHS-ester, 2.2 eq) and stir at room temperature for 2-4 hours.
-
Purify the final di-conjugate using RP-HPLC.
-
-
Final Characterization:
Purification and Characterization of Conjugates
The purification and characterization of the final conjugate are critical steps to ensure its suitability for downstream applications.[16] The stability of the linker and the final conjugate is also a crucial parameter to assess.[18][19][20]
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC) | Purification of large bioconjugates (e.g., ADCs) based on size. |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution purification of small to medium-sized conjugates based on hydrophobicity.[14] |
| Dialysis / Ultrafiltration | Buffer exchange and removal of small molecule impurities from large bioconjugates. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and determination of drug-to-antibody ratio (DAR) for ADCs.[21] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the conjugate.[15] |
| UV-Vis Spectroscopy | Quantification of protein and attached dye/drug concentrations. |
Applications in Drug Development
The unique trifunctional nature of 3,4-diaminobutanol makes it an attractive linker for several cutting-edge therapeutic modalities.
-
Antibody-Drug Conjugates (ADCs): In ADCs, one amine could be used to attach a cytotoxic payload, while the other amine or the hydroxyl group could be conjugated to a solubility-enhancing moiety or another payload, creating dual-drug ADCs.[22][] The linker itself must be stable in circulation but allow for efficient payload release at the target site.[18][24][25]
-
PROTACs and Molecular Glues: PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[1][2][] 3,4-Diaminobutanol can serve as the central scaffold connecting the target-binding ligand and the E3 ligase-recruiting ligand, with the hydroxyl group available for modulating physicochemical properties.
Conclusion
3,4-Diaminobutanol is a powerful and versatile linker that offers significant advantages for the construction of complex bioconjugates. By understanding the differential reactivity of its amine and hydroxyl groups and employing robust orthogonal protection strategies, researchers can unlock its full potential in the development of novel therapeutics and research tools. The protocols provided herein serve as a foundation for the successful implementation of 3,4-diaminobutanol in a wide range of bioconjugation applications.
References
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Chari, R. V. J., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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He, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
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Li, J., et al. (2024). The synthesis of 3,4‐diaminobutanoic acid derivative. ResearchGate. Retrieved from [Link]
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Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal. Retrieved from [Link]
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Swift-Ramirez, W. R. (2020). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California. Retrieved from [Link]
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3,4-Diaminobutan-1-ol;1,3-diaminopropan-2-ol. (n.d.). PubChem. Retrieved from [Link]
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Wang, Y., et al. (2015). Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Kumar, A., et al. (2021). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Cancers. Retrieved from [Link]
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Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Crown Bioscience Blog. Retrieved from [Link]
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Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules. Retrieved from [Link]
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D'hooghe, M., et al. (2007). Novel synthesis of 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles from 2-(cyanomethyl)aziridines through intermediate aziridinium salts: an experimental and theoretical approach. The Journal of Organic Chemistry. Retrieved from [Link]
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van de Watering, J. J., et al. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Bioconjugate Chemistry. Retrieved from [Link]
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Pavan, M., et al. (2020). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Retrieved from [Link]
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Chemical Conjugation. (n.d.). Creative Biolabs. Retrieved from [Link]
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Supporting information: Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Park, D., et al. (2024). Purification and biochemical characterization of methanobactin biosynthetic enzymes. Methods in Enzymology. Retrieved from [Link]
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Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Angelov, P. P., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules. Retrieved from [Link]
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The underappreciated hydroxyl in drug discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Role of 3,5-Digalloyl and 3',4'-Dihydroxyl Structure. (n.d.). OMICS International. Retrieved from [Link]
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A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). MDPI. Retrieved from [Link]
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Goldstein, M., et al. (1965). STUDIES ON THE PURIFICATION AND CHARACTERIZATION OF 3,4-DIHYDROXYPHENYLETHYLAMINE BETA-HYDROXYLASE. Journal of Biological Chemistry. Retrieved from [Link]
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Introduction: The Central Role of Chiral Diamines in Asymmetric Catalysis
An in-depth guide to the synthesis of enantiopure diamine catalysts, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Enantiopure diamines are a cornerstone of modern asymmetric catalysis, serving as privileged scaffolds for both metal-based catalysts and organocatalysts.[1][2][3] Their ability to form stable chelate complexes with metals and to create a well-defined chiral environment around a catalytic center allows for precise stereochemical control in a vast array of chemical transformations.[4] These transformations are critical in the pharmaceutical industry for the synthesis of single-enantiomer drugs, where the stereochemistry of a molecule dictates its therapeutic efficacy and safety profile.
The importance of chiral 1,2-diamines, in particular, is underscored by their prevalence in biologically active compounds and their extensive use as chiral auxiliaries and ligands.[1][5] Catalysts derived from scaffolds like 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and their derivatives have enabled landmark achievements in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. This guide provides a detailed overview of the key synthetic strategies for accessing these powerful catalytic tools, complete with field-tested protocols and an explanation of the rationale behind the experimental choices.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of enantiopure diamines is approached through several strategic pathways. The choice of strategy often depends on the target molecule's structure, the availability of starting materials, and scalability requirements.
-
Resolution of Racemates: This classical approach involves separating a racemic mixture of a diamine by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or xylaric acid.[6] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Asymmetric Synthesis: This is the most elegant and atom-economical approach, where the desired enantiomer is synthesized directly from prochiral or achiral precursors using a catalytic amount of a chiral inductor. Methods include the asymmetric diamination of alkenes, ring-opening of meso-aziridines, and reductive coupling of imines.[1][5]
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive enantiopure starting materials. While powerful, it can be limited by the structural variety of the available chiral pool.
-
Derivatization of Existing Chiral Scaffolds: Often, the most practical route involves purchasing a commercially available and relatively inexpensive primary enantiopure diamine, such as (1R,2R)-DACH, and modifying it to create a more complex, task-specific catalyst.[7]
Below is a generalized workflow illustrating the common pathways to enantiopure diamine catalysts.
Caption: General workflow for the synthesis of enantiopure diamine catalysts.
Application Note 1: Synthesis of (R,R)-TsDPEN, a Privileged Ligand for Asymmetric Transfer Hydrogenation
N-tosylated 1,2-diphenylethylenediamine (TsDPEN) is a celebrated chiral ligand. When complexed with ruthenium, it forms highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, a reaction of immense industrial importance for producing chiral alcohols and amines.[8][9] The synthesis begins with the commercially available enantiopure diamine, (R,R)-1,2-diphenylethylenediamine.
Synthetic Workflow
Caption: Synthesis of (R,R)-TsDPEN and its subsequent Ru-complexation.
Protocol 1: Synthesis of (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
This protocol details the selective monosulfonylation of the diamine. The key to success is the slow addition of the sulfonyl chloride to avoid bis-sulfonylation.
Materials:
-
(1R,2R)-(-)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried, 500 mL round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve (1R,2R)-1,2-diphenylethylenediamine (10.0 g, 47.1 mmol) and triethylamine (7.2 mL, 51.8 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve p-toluenesulfonyl chloride (9.0 g, 47.1 mmol) in anhydrous DCM (100 mL) and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the diamine solution over a period of 2-3 hours. The slow addition is crucial to favor mono-sulfonylation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a white solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure (R,R)-TsDPEN as white, needle-like crystals.
Causality and Insights:
-
Stoichiometry and Slow Addition: Using a 1:1 molar ratio of diamine to TsCl and adding the TsCl solution slowly at low temperature are critical for maximizing the yield of the desired mono-sulfonated product and minimizing the formation of the di-sulfonated byproduct.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Aqueous Workup: The acid wash removes unreacted diamine and excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White crystalline solid |
| Purity (HPLC/NMR) | >98% |
| Optical Rotation | [α]D typically around -80 to -90 (c 1, CHCl₃) |
Protocol 2: Formation of the RuCl(p-cymene)[(R,R)-TsDPEN] Pre-catalyst
The active catalyst is typically formed by reacting the TsDPEN ligand with a ruthenium precursor.[10]
Procedure:
-
To a solution of Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (1.0 equiv) in dichloromethane, add (R,R)-TsDPEN (2.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
The formation of the monomeric complex is typically quantitative and can often be used directly or purified by precipitation/crystallization.[10]
Application Note 2: Synthesis of a Bifunctional (1R,2R)-DACH-Derived Organocatalyst
Commercially available (1R,2R)-diaminocyclohexane is a versatile building block for a wide range of catalysts.[7][11] This protocol outlines a multi-step synthesis to create a bifunctional organocatalyst containing both a tertiary amine (a Lewis base) and a hydrogen-bond donor moiety (e.g., an amide or sulfonamide), which can cooperatively activate substrates.[7]
Synthetic Workflow
Caption: A four-step synthesis of a DACH-derived bifunctional organocatalyst.[7]
Protocol 3: Four-Step Synthesis of a DACH-Derived Catalyst
This protocol is adapted from a general procedure for creating a library of such catalysts.[7]
Step 1: Nucleophilic Aromatic Substitution
-
Combine (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv) and an ortho-fluoronitrobenzene derivative (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add a base such as K₂CO₃ (2.0 equiv) and heat the reaction mixture (e.g., at reflux) until the starting material is consumed (monitor by TLC/LC-MS).
-
After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the mono-arylated product.
Step 2: Selective Alkylation
-
Dissolve the product from Step 1 (1.0 equiv) in a solvent like DMF.
-
Add a base (e.g., K₂CO₃) and the desired alkylating agent (e.g., benzyl bromide, 1.1 equiv).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography to obtain the tertiary amine.
Step 3: Nitro Group Reduction
-
Dissolve the nitro-compound from Step 2 in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reduction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the solvent to obtain the aromatic amine.
Step 4: Final Derivatization
-
Dissolve the aromatic amine from Step 3 (1.0 equiv) in DCM with a base like pyridine or Et₃N.
-
Cool to 0 °C and add the desired acylating or sulfonylating agent (e.g., benzoyl chloride or benzenesulfonyl chloride, 1.0 equiv).
-
Allow the reaction to proceed to completion, then perform a standard aqueous workup and purify by column chromatography to yield the final bifunctional organocatalyst.[7]
Causality and Insights:
-
Step 1 (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing the diamine to displace the fluoride.
-
Step 2 (Alkylation): Selective alkylation of the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine is generally straightforward.
-
Step 3 (Reduction): Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.
-
Step 4 (Derivatization): This final step installs the hydrogen-bond donor group, which is crucial for the catalyst's ability to activate electrophiles in reactions like the Michael addition.[7]
| Reaction | Key Reagents | Purpose | Typical Yield Range |
| SNAr | 2-Fluoronitrobenzene, K₂CO₃ | Introduce the aromatic scaffold | 60-80% |
| Alkylation | Alkyl halide, Base | Form the tertiary amine (Lewis base site) | 70-90% |
| Nitro Reduction | H₂, Pd/C | Unmask the primary aromatic amine | >90% (often quantitative) |
| Final Derivatization | Acyl/Sulfonyl Chloride, Base | Install the H-bond donor site | 50-80% |
Summary
The synthesis of enantiopure diamine catalysts is a mature yet continually evolving field. The protocols provided here for the synthesis of (R,R)-TsDPEN and a DACH-derived bifunctional catalyst represent two major pillars of modern asymmetric catalysis: metal-ligand complexes and organocatalysis. A thorough understanding of the reaction mechanisms and the rationale behind the procedural steps is paramount for the successful and reproducible synthesis of these powerful molecular tools. By following these detailed protocols, researchers can reliably access catalysts that are essential for the development of new, efficient, and stereoselective synthetic methodologies.
References
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- Jacobsen, E. N., & Pfaltz, A. (2004).
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Janez, N., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link][7]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(16), 6944-6963. [Link][1]
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Kitagawa, O., et al. (2004). Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using a chiral π-allyl Pd-catalyst. Organic Letters, 6(20), 3605-3607. [Link]
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical. [Link][8]
-
Mishra, S., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 11(23), 13854-13862. [Link]
-
Ohmura, T., et al. (2019). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters. Organic Syntheses, 96, 245-257. [Link]
- Patent DE102004005906B3. Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes.
-
Morris, D. J., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6663-6673. [Link]
-
Djukanovic, D., et al. (2022). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Journal of the American Chemical Society, 144(30), 13589-13600. [Link]
-
Singh, V. K., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link][2]
-
Van der Voort, J. (2016). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link][4]
-
Wang, C., et al. (2019). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 9(50), 29215-29221. [Link]
-
Weix, D. J., & Blakey, S. B. (2008). Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. NIH Public Access. [Link]
-
Ros, A., et al. (2004). Enantioselective Synthesis of DIANANE, a Novel C2-Symmetric Chiral Diamine for Asymmetric Catalysis. The Journal of Organic Chemistry, 69(10), 3590-3597. [Link]
-
Mishra, S., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Applied Organometallic Chemistry, 35(5). [Link][9]
-
Di Bari, C., et al. (2020). Lanthanide-Based Complexes Containing a Chiral trans-1,2-Diaminocyclohexane (DACH) Backbone. CORE. [Link][11]
-
Li, J., et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link][6]
-
Wu, X., et al. (2024). Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation. Nature Communications, 15(1), 1-12. [Link]
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Hoveyda, A. H., et al. (2013). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. [Link][5]
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Application Note & Protocols: Fluorescent Derivatization of (3R)-3,4-Diaminobutan-1-ol
Abstract
(3R)-3,4-Diaminobutan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development, notable for its presence in various biologically active compounds. The ability to fluorescently label this molecule is critical for studying its distribution, cellular uptake, and interaction with biological targets. This document provides a detailed guide for the derivatization of (3R)-3,4-Diaminobutan-1-ol with amine-reactive fluorescent dyes. It covers the core chemical principles, a selection guide for appropriate fluorophores, a detailed step-by-step protocol for labeling, and methods for purification and characterization of the final conjugate. The protocols are designed to be robust and reproducible, with integrated checkpoints for self-validation, empowering researchers to successfully synthesize and utilize fluorescently labeled (3R)-3,4-Diaminobutan-1-ol in their studies.
Introduction: The Rationale for Labeling (3R)-3,4-Diaminobutan-1-ol
The (3R)-3,4-diaminobutan-1-ol scaffold is a key component in a variety of therapeutic candidates due to its unique stereochemistry and versatile functional groups. Fluorescent labeling transforms this "invisible" molecule into a traceable probe, enabling a wide array of applications in biomedical research:
-
Cellular Imaging: Visualizing the subcellular localization and trafficking of drugs or probes incorporating this scaffold.
-
Binding Assays: Quantifying the interaction between the labeled molecule and its target protein or nucleic acid through techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the molecule in cellular or animal models.
The primary challenge and focus of this guide is the selective derivatization of the two primary amine groups, which are significantly more nucleophilic than the primary hydroxyl group under specific reaction conditions.
Chemical Principles of Derivatization
The derivatization strategy hinges on the differential reactivity of the functional groups on the (3R)-3,4-Diaminobutan-1-ol molecule: two primary amines and one primary alcohol.
-
Amine Reactivity: Primary amines are strong nucleophiles at neutral to moderately alkaline pH. Their lone pair of electrons readily attacks electrophilic centers in fluorescent dyes.
-
Hydroxyl Reactivity: The primary alcohol is a weaker nucleophile and generally requires more forcing conditions or specific activation to react, such as very high pH or conversion to an alkoxide.
By carefully controlling the reaction pH, we can achieve high selectivity for amine labeling. The most common amine-reactive fluorescent probes are isothiocyanates and N-hydroxysuccinimidyl (NHS) esters. For this protocol, we will focus on NHS esters due to their high reactivity and commercial availability. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amine group attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
A reaction pH between 8.0 and 9.0 is optimal. In this range, a significant fraction of the primary amines (-NH2) are deprotonated and thus highly nucleophilic, while the reaction medium is not so basic as to cause significant hydrolysis of the NHS ester or deprotonation of the hydroxyl group.
Application Notes and Protocols: Reaction Conditions for the Cyclization of 3,4-Diamino Alcohols
Introduction
The intramolecular cyclization of 3,4-diamino alcohols is a fundamental transformation in organic synthesis, providing access to a variety of saturated nitrogen-containing heterocycles. These structural motifs, particularly piperazines and diazepanes, are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The strategic placement of nitrogen atoms in these rings allows for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for drug-receptor interactions and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the reaction conditions for the cyclization of 3,4-diamino alcohols, with a focus on the synthesis of piperazine derivatives. We will delve into the mechanistic underpinnings of these reactions, explore various catalytic systems, and provide detailed protocols for researchers in synthetic chemistry and drug development.
Mechanistic Considerations: Pathways to Piperazines
The cyclization of a 3,4-diamino alcohol to a piperazine ring can proceed through several mechanistic pathways, largely dictated by the choice of reagents and reaction conditions. A common strategy involves the activation of the alcohol moiety to facilitate nucleophilic attack by one of the amino groups, followed by a second intramolecular nucleophilic substitution to close the ring.
A key consideration is the selective activation of the primary or secondary alcohol. This can be achieved through various methods, including conversion to a good leaving group (e.g., tosylate, mesylate, or halide) or through in-situ activation using reagents like thionyl chloride.
Another powerful approach is the use of transition metal catalysis. Ruthenium and manganese complexes, for example, can catalyze the dehydrogenation of the amino alcohol, which can then undergo condensation and cyclization.[2][3] This method is often favored for its atom economy and milder reaction conditions.
Comparative Analysis of Reaction Conditions
The choice of reaction conditions for the cyclization of 3,4-diamino alcohols is critical and depends on the specific substrate, desired product, and available resources. Below is a summary of common methodologies.
| Method | Reagents/Catalyst | Solvent | Temperature | Key Advantages |
| Thionyl Chloride Mediated | Thionyl chloride (SOCl₂) | Anhydrous DME | 20-30°C then 60°C | One-pot procedure, readily available reagents.[4] |
| Ruthenium Catalyzed | RuHCl(CO)(PPh₃)₃/Xantphos | Cyclohexane | 140°C | High atom economy, catalytic.[5] |
| Manganese Catalyzed | [Mn-I] complex, KOtBu | 2-MeTHF or 1,4-Dioxane | 100-130°C | Utilizes earth-abundant metal, tolerates various functional groups.[2] |
| Palladium Catalyzed | Pd₂(dba)₃, P(tBu)₃ | Toluene | 25-80°C | High regio- and stereochemical control.[6] |
Experimental Protocols
Protocol 1: One-Pot Cyclization using Thionyl Chloride
This protocol is adapted from a procedure for the synthesis of indolines from 2-aminophenethyl alcohol and can be applied to the cyclization of 3,4-diamino alcohols.[4] The key is the "inverse" addition of the amino alcohol to the thionyl chloride solution to achieve a clean transformation.[4]
Materials:
-
3,4-diamino alcohol
-
Anhydrous Dimethoxyethane (DME)
-
Thionyl chloride (SOCl₂)
-
2.5 N Sodium hydroxide (NaOH)
-
tert-Butyl methyl ether (MTBE)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, thermocouple, and addition funnel under a nitrogen atmosphere, charge anhydrous DME and SOCl₂ (1.2 equivalents).
-
Prepare a solution of the 3,4-diamino alcohol (1.0 equivalent) in DME.
-
Add the amino alcohol solution dropwise to the stirred SOCl₂ solution over 1-1.5 hours, maintaining the internal temperature at 20-30°C using an external cooling bath.
-
After the addition is complete, stir the reaction mixture for 6-7 hours at ambient temperature.
-
Carefully add 2.5 N NaOH (4.4 equivalents) followed by water, maintaining the temperature below 35°C with an ice bath.
-
Warm the reaction mixture to 60°C and stir for 10 hours.
-
Cool the mixture to ambient temperature and transfer to a separatory funnel.
-
Add MTBE and water, separate the organic layer.
-
Extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude piperazine derivative.
Protocol 2: Manganese-Catalyzed Dehydrogenative Cyclization
This protocol is based on the work of Kempe and coworkers for the synthesis of N-heterocyclic compounds.[2]
Materials:
-
3,4-diamino alcohol
-
Manganese catalyst ([Mn-I])
-
Potassium tert-butoxide (KOtBu)
-
2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane
-
Anaerobic conditions (e.g., Schlenk line or glovebox)
Procedure:
-
In a pressure tube under anaerobic conditions, combine the 3,4-diamino alcohol (2 mmol), the manganese catalyst (1 mol%), and KOtBu (0.6 mmol).
-
Add the solvent (2-MeTHF or 1,4-Dioxane, 3 mL).
-
Seal the pressure tube and heat the reaction mixture in an oil bath at 100-130°C for the specified time (typically 2-15 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up and purification (e.g., column chromatography) to isolate the desired piperazine derivative.
Conclusion
The cyclization of 3,4-diamino alcohols is a versatile and powerful tool for the synthesis of piperazines and other nitrogen-containing heterocycles. The choice of reaction conditions, from classical one-pot procedures using thionyl chloride to modern catalytic methods employing earth-abundant metals, allows for a high degree of control over the reaction outcome. By understanding the underlying mechanistic principles and carefully selecting the appropriate protocol, researchers can efficiently access a wide range of valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC. (2023, February 3). Vertex AI Search.
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. Vertex AI Search.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (2020, May 22). Vertex AI Search.
- Synthesis of piperazines - Organic Chemistry Portal. Vertex AI Search.
- Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. Vertex AI Search.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). Vertex AI Search.
- Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (2021, October 22). Vertex AI Search.
- Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Vertex AI Search.
- Synthesis of Diazepam - Chemistry Steps. (2025, December 7). Vertex AI Search.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Vertex AI Search.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. Vertex AI Search.
- Nazarov Cyclization - Organic Chemistry Portal. Vertex AI Search.
- SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019, May 13). Vertex AI Search.
- Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkalids - NIH. Vertex AI Search.
- Nazarov cyclization reaction - Wikipedia. Vertex AI Search.
- New Synthesis of Diazepam | PDF | Acetic Acid | Amine - Scribd. Vertex AI Search.
- (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 27). Vertex AI Search.
- 1,4-Cycloaddition of Anthracenes and Practical Method for The Synthesis of Chiral Diamino Alcohols. Vertex AI Search.
- Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - MDPI. (2023, February 20). Vertex AI Search.
- (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - ResearchGate. (2019, February 8). Vertex AI Search.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (2019, February 7). Vertex AI Search.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022, June 26). Vertex AI Search.
- EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture - Google Patents. Vertex AI Search.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Hygroscopic Dihydrochloride Salts: A Technical Support Guide
Welcome to the technical support center dedicated to the unique challenges of handling hygroscopic dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these often-tricky compounds in their daily laboratory work. Dihydrochloride salts, while frequently used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), can exhibit significant hygroscopicity—the tendency to readily absorb moisture from the atmosphere. This moisture uptake can lead to a cascade of issues, from inaccurate weighing and poor powder flow to chemical degradation and altered dissolution profiles.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will delve into the causality behind best practices and offer robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding hygroscopic dihydrochloride salts.
Q1: What makes a dihydrochloride salt hygroscopic?
A1: The hygroscopicity of dihydrochloride salts is largely attributed to the presence of two chloride ions. These ions can act as hydrogen bond acceptors, readily interacting with water molecules from the surrounding environment. The polarity of the active pharmaceutical ingredient (API) itself and the overall crystal lattice structure also play a significant role in its affinity for water.
Q2: What are the initial signs that my dihydrochloride salt has absorbed moisture?
A2: The first indications of moisture absorption are often physical changes. You might observe the powder clumping or caking, a loss of free-flowing properties, or in more extreme cases, the material may become sticky or even deliquesce (dissolve in the absorbed water). Unstable readings on an analytical balance are also a key indicator of ongoing moisture uptake.
Q3: How can absorbed moisture impact my experimental results?
A3: Absorbed moisture can have a profound and detrimental effect on your experiments. It can lead to:
-
Inaccurate Weighing: An unstable weight will result in incorrect concentrations for your solutions and assays.
-
Altered Physicochemical Properties: Moisture can induce phase transitions, such as converting an amorphous solid to a crystalline form, or vice versa, which can alter solubility and bioavailability.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API and the formation of impurities.
-
Poor Dissolution Performance: Changes in the physical form of the salt due to moisture can negatively impact its dissolution rate.
Q4: What is the best way to store a hygroscopic dihydrochloride salt?
A4: Proper storage is the first line of defense against moisture-related issues. Hygroscopic dihydrochloride salts should be stored in tightly sealed containers, preferably in a controlled, low-humidity environment. A desiccator containing an active desiccant is a standard and effective storage solution. For highly sensitive compounds, storage in an inert atmosphere, such as a nitrogen-filled glove box, is recommended.
Troubleshooting Guides
This section provides systematic approaches to address specific problems you may encounter when working with hygroscopic dihydrochloride salts.
Troubleshooting Issue 1: Unstable Weight During Weighing
Symptoms: The reading on the analytical balance continuously increases, making it impossible to obtain an accurate and stable weight.
Root Cause Analysis: The compound is actively absorbing moisture from the laboratory atmosphere. The rate of weight gain is often proportional to the ambient relative humidity.
Solutions:
-
Minimize Exposure Time: Prepare everything you need in advance to minimize the time the container is open. Work quickly and efficiently.
-
Use an Appropriate Weighing Vessel: A container with a narrow opening, such as a vial, will reduce the surface area of the compound exposed to the air.
-
Employ the "Weighing by Difference" Technique: This is a crucial technique for hygroscopic materials. Instead of taring the weighing paper or boat and adding the compound, you weigh the sealed container with the compound, transfer the desired amount to your reaction vessel, and then re-weigh the sealed container. The difference in the two weights is the amount of compound transferred. This method minimizes the exposure of the bulk material to the atmosphere.
-
Work in a Controlled Environment: For highly hygroscopic compounds, weighing should be performed in a low-humidity environment, such as a glove box with a controlled inert atmosphere.
-
Place the sealed container of the hygroscopic dihydrochloride salt on the analytical balance and record the initial mass (Mass 1).
-
Remove the container from the balance and quickly transfer an approximate amount of the salt to your receiving vessel (e.g., a flask or beaker).
-
Immediately reseal the original container.
-
Place the sealed container back on the same analytical balance and record the final mass (Mass 2).
-
The mass of the transferred salt is Mass 1 - Mass 2.
Troubleshooting Issue 2: Powder Caking and Poor Flowability
Symptoms: The dihydrochloride salt powder is clumpy, forms aggregates, and does not flow freely from the container or spatula.
Root Cause Analysis: The absorption of moisture has led to the formation of liquid bridges between particles, causing them to adhere to one another. This can progress to solid bridge formation, resulting in hard cakes.
Solutions:
-
Proper Storage: Ensure the compound is stored in a desiccator with a fresh, active desiccant. The use of indicating desiccants (e.g., silica gel with a color indicator) can help you monitor their effectiveness.
-
Drying the Compound: If the compound has already absorbed a significant amount of moisture, it may be necessary to dry it. This can be done by placing it in a vacuum oven at a mild temperature (ensure the compound is thermally stable at the chosen temperature) or by drying it under a high vacuum in a desiccator.
-
Mechanical De-agglomeration: For mildly caked material, gently breaking up the clumps with a clean, dry spatula inside a controlled environment like a glove box may be sufficient.
-
Formulation Strategies: In a drug development context, co-processing the hygroscopic API with a non-hygroscopic excipient can improve the flowability of the formulation.
| Environment | Relative Humidity (RH) Control | Oxygen Control | Throughput | Key Advantage |
| Standard Laboratory Bench | None (Ambient) | None (Ambient) | High | Readily accessible |
| Desiccator with Desiccant | Good (Low RH) | None | Medium | Simple and cost-effective for storage |
| Glove Box (Inert Gas) | Excellent (Very Low RH) | Excellent | Low | Provides the highest level of protection |
Troubleshooting Issue 3: Inconsistent Solubility and Solution Stability
Symptoms: The dihydrochloride salt does not dissolve as expected, or the resulting solution becomes cloudy or forms a precipitate over time.
Root Cause Analysis:
-
Incorrect Solute Mass: If the compound absorbed moisture before weighing, the actual mass of the active compound is less than the weighed mass, leading to a lower than expected concentration.
-
pH Changes: The dissolution of a dihydrochloride salt can affect the pH of the solution. If the API's solubility is pH-dependent, this can lead to precipitation.
-
Chemical Degradation: Absorbed water can cause hydrolysis, leading to the formation of less soluble degradation products.
-
Use of Non-Anhydrous Solvents: Using solvents that have not been properly dried can introduce enough water to cause solubility or stability issues.
Solutions:
-
Ensure Accurate Weighing: Follow the best practices for weighing hygroscopic compounds as outlined in Troubleshooting Issue 1.
-
Use Anhydrous Solvents: For moisture-sensitive applications, use commercially available anhydrous solvents or dry your solvents using appropriate methods, such as distillation from a drying agent or passing them through a column of activated alumina.
-
Buffer the Solution: If the API's solubility is sensitive to pH, consider using a buffered solvent system to maintain a stable pH upon dissolution.
-
Prepare Solutions Freshly: Whenever possible, prepare solutions of hygroscopic dihydrochloride salts immediately before use to minimize the potential for degradation.
Concluding Remarks
The successful handling of hygroscopic dihydrochloride salts hinges on a proactive and informed approach. By understanding the underlying principles of moisture absorption and implementing meticulous laboratory techniques, researchers can mitigate the risks and ensure the accuracy and reproducibility of their results. Always consult the Safety Data Sheet (SDS) for your specific compound for any unique handling and storage requirements. With the right knowledge and practices, the challenges posed by these compounds can be effectively managed, paving the way for successful research and development outcomes.
References
-
B, V., C, G., & A, P. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Chaves, M. K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Royal Society of Chemistry. [Link]
-
TutorChase. (n.d.). What techniques are used to dry salts in the lab? TutorChase. [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Chemistry Stack Exchange. [Link]
-
Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]
-
Murikipudi, V., et al. (2013). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. ResearchGate. [Link]
-
Cook, C., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
B, V., C, G., & A, P. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information. [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Drying Methods. University of Rochester. [Link]
-
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. [Link]
-
University of Colorado Boulder. (n.d.). Using drying agents. University of Colorado Boulder. [Link]
-
Bastin, R. J., et al. (2000). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Luebbert, C., & Sadowski, G. (2017). Influence of humidity on the phase behavior of API/polymer formulations. ResearchGate. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness Wiki. [Link]
-
Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. DR-NTU. [Link]
-
Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
B, V., C, G., & A, P. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
-
Jain, D., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Center for Biotechnology Information. [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]
-
Murikipudi, V., et al. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? HepatoChem. [Link]
-
Loba Chemie. (n.d.). HYDRAZINE DIHYDROCHLORIDE. Loba Chemie. [Link]
-
Kmetec, V., et al. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. National Center for Biotechnology Information. [Link]
-
Harun, F. Z., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials. [Link]
-
Al-Hamd, A., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Saudi Aramco. [Link]
-
O'Laughlin, R., et al. (2018). Tablet Dissolution Affected by a Moisture Mediated Solid-State Interaction Between Drug and Disintegrant. ResearchGate. [Link]
Preventing racemization of (3R)-3,4-Diaminobutan-1-ol during synthesis
Technical Support Center: (3R)-3,4-Diaminobutan-1-ol Synthesis
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for the synthesis and handling of (3R)-3,4-Diaminobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Maintaining the enantiomeric purity of this molecule is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document provides in-depth answers to common questions, troubleshooting strategies, and validated protocols to prevent racemization during your synthetic workflow.
Section 1: Understanding the Challenge of Racemization
This section addresses the fundamental principles of racemization as it applies to (3R)-3,4-Diaminobutan-1-ol.
Q1: What is racemization and why is it a critical issue for (3R)-3,4-Diaminobutan-1-ol?
A1: Racemization is a chemical process that converts an enantiomerically pure substance, like (3R)-3,4-Diaminobutan-1-ol, into a 1:1 mixture of both enantiomers (in this case, a mixture of R and S forms), known as a racemate. The biological activity of chiral molecules is highly specific to their three-dimensional structure. For many pharmaceuticals, one enantiomer provides the therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[1] Therefore, maintaining the stereochemical integrity of (3R)-3,4-Diaminobutan-1-ol is essential for the safety and efficacy of the final drug product.[2]
Q2: What is the primary chemical mechanism that causes racemization at the C3 position?
A2: The stereogenic center at C3 in (3R)-3,4-Diaminobutan-1-ol is susceptible to racemization primarily through a base-catalyzed deprotonation-reprotonation mechanism. The hydrogen atom on the C3 carbon is weakly acidic due to its position adjacent to the C4 amino group.
Mechanism Steps:
-
Deprotonation: In the presence of a sufficiently strong base, the proton at the C3 position can be abstracted.
-
Formation of an Achiral Intermediate: This abstraction leads to the formation of a transient, planar, or rapidly inverting carbanion intermediate. This intermediate is achiral.
-
Reprotonation: The intermediate can then be reprotonated by a proton source (like the conjugate acid of the base or the solvent). Since the intermediate is planar, the proton can be added from either face with roughly equal probability.
-
Loss of Stereochemistry: Reprotonation from one face regenerates the starting (R)-enantiomer, while reprotonation from the opposite face forms the undesired (S)-enantiomer, leading to a racemic mixture over time.
This process is exacerbated by conditions that favor the formation and stability of the carbanion intermediate.
Section 2: Proactive Prevention & Troubleshooting Guide
This section provides actionable strategies to minimize or eliminate racemization during synthesis.
Q3: I'm observing a significant loss of enantiomeric excess (% ee). Which experimental conditions are the most likely culprits?
A3: Loss of enantiomeric purity in chiral amines is most often traced back to three key factors: pH, temperature, and the choice of chemical reagents.[1]
-
Strongly Basic or Acidic Conditions: Extreme pH values are the most common cause. Strong bases directly facilitate the deprotonation mechanism described above.[3] Strongly acidic conditions can also sometimes lead to racemization through different mechanisms, such as the formation of transient iminium species, though base-catalyzed racemization is typically more of a concern for this structure.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for proton abstraction, accelerating the rate of racemization.[4][5] Even under mildly basic conditions, prolonged heating can lead to significant loss of stereochemical integrity.
-
Reagent Choice: Certain reagents, particularly during derivatization or coupling reactions (e.g., amide bond formation), can inadvertently create a basic environment or increase the acidity of the C3 proton, making it more labile.
Diagram 1: Troubleshooting Workflow for Racemization
Below is a workflow to help diagnose the source of racemization in your synthesis.
Caption: Troubleshooting workflow for racemization.
Q4: How do I choose the right protecting group strategy to prevent racemization?
A4: Protecting the amino groups is the most robust strategy to prevent racemization. Protection reduces the electron-withdrawing effect of the nitrogen and prevents its participation in base-catalyzed reactions. The choice of protecting group is critical and depends on the overall synthetic route.[6][7]
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability & Remarks |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Strong Acid (e.g., TFA, HCl in Dioxane) | Stable to bases, hydrogenation, and mild nucleophiles. Excellent choice for preventing base-catalyzed racemization.[7] |
| Cbz (Carboxybenzyl) | R-NH-CO-O-Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Useful when acid-labile groups are present elsewhere in the molecule. |
| Fmoc (Fluorenylmethyloxycarbonyl) | R-NH-CO-O-Fm | Mild Base (e.g., Piperidine in DMF) | Base-labile, making it unsuitable for reactions where strong bases are used, as deprotection could occur in situ.[7] |
For (3R)-3,4-Diaminobutan-1-ol, protecting both the C3 and C4 amino groups with an acid-stable group like Boc is highly recommended, especially if any subsequent steps involve basic reagents. This strategy, known as orthogonal protection, allows for flexibility in deprotection if other functional groups are present.[6]
Diagram 2: Proposed Racemization Mechanism
This diagram illustrates the likely base-catalyzed racemization pathway at the C3 position.
Caption: Base-catalyzed racemization at the C3 position.
Section 3: Analytical Protocols for Quality Control
Verifying the enantiomeric purity of your material is a critical final step.
Q5: How can I accurately measure the enantiomeric excess (% ee) of my (3R)-3,4-Diaminobutan-1-ol sample?
A5: The most reliable and widely used method for determining the enantiomeric purity of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[8] Since (3R)-3,4-Diaminobutan-1-ol lacks a strong UV chromophore, a derivatization step is typically required to enhance detection and improve chromatographic separation.[8][9]
Protocol: Determination of % ee by Chiral HPLC after Derivatization
This protocol provides a general framework. The specific column, mobile phase, and derivatizing agent may require optimization.
1. Materials:
-
(3R)-3,4-Diaminobutan-1-ol sample
-
Derivatizing agent: e.g., Phenylisothiocyanate (PITC) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol)
-
Buffer (e.g., Triethylamine acetate or Ammonium formate)
-
Chiral HPLC column (e.g., Chiralpak® series or similar)
-
HPLC system with UV or MS detector
2. Sample Preparation (Derivatization):
-
Accurately weigh ~1-2 mg of your diaminobutanol sample into a clean vial.
-
Dissolve the sample in a suitable solvent (e.g., 500 µL of 50:50 Acetonitrile:Water).
-
Add a small excess (1.1 to 1.5 equivalents per amino group) of the derivatizing agent solution.
-
Add a base (e.g., triethylamine or sodium bicarbonate solution) to adjust the pH to ~8-9, which is optimal for the derivatization reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for 30-60 minutes, or as recommended for the specific agent.
-
Quench the reaction by adding a small amount of an acid (e.g., dilute HCl or TFA) to neutralize the base.
-
Dilute the sample to a final concentration of ~0.1-0.5 mg/mL with the mobile phase.
3. Chiral HPLC Analysis:
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous buffer. A typical starting point could be 40:60 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection: UV detector set to the wavelength appropriate for the derivatizing agent's chromophore (e.g., ~254 nm for PITC derivatives).
-
Injection Volume: 5 - 10 µL.
4. Data Analysis:
-
Run a standard of the racemic mixture to identify the retention times of the two diastereomeric derivatives.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where Area_major is the peak area of the desired (R)-enantiomer's derivative and Area_minor is the peak area of the undesired (S)-enantiomer's derivative.
This method provides a quantitative measure of the stereochemical purity of your compound.[10][11]
References
-
Protective group-free synthesis of new chiral diamines via direct azidation of 1,1-diaryl-2-aminoethanols. RSC Advances. Available at: [Link]
-
Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic Letters. Available at: [Link]
-
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. Angewandte Chemie International Edition. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. PubMed. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports. Available at: [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme. Available at: [Link]
-
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. SSRN. Available at: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. Carnegie Science. Available at: [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Available at: [Link]
-
The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. ResearchGate. Available at: [Link]
-
The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Carnegie Science [carnegiescience.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. media.neliti.com [media.neliti.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desalting Amino Alcohols
Subject: Protocols for the Removal of Hydrochloride Salts from Water-Soluble Amino Alcohols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 14, 2026
Executive Summary & The "Amphiphilic Trap"
The Problem:
You are likely here because a standard liquid-liquid extraction (LLE) failed. You neutralized your amino alcohol hydrochloride (
-
Zero Recovery: The free base (
) remained in the aqueous phase because the hydroxyl group confers high water solubility. -
Emulsion Hell: The amphiphilic nature of the amino alcohol acted as a surfactant, creating an inseparable emulsion.
The Solution Architecture: To successfully isolate a water-soluble amino alcohol free base, you must abandon standard LLE. You need a protocol that exploits ionic radius differences , volatility , or phase-switching .
Diagnostic: Select Your Protocol
Use this decision matrix to select the correct workflow for your specific substrate.
Figure 1: Protocol Selection Matrix based on chemical stability and operational scale.
Method A: Ion Exchange Chromatography (The Gold Standard)
Best For: High purity requirements, small-to-medium scale (<100g), and highly water-soluble compounds (e.g., ethanolamine derivatives, amino sugars).
Mechanism: This is a "Catch and Release" strategy. You bind the amine cation to a Strong Cation Exchange (SCX) resin, wash away the chloride anions with water, and then release the free amine using a volatile base (Ammonia).
Protocol:
-
Resin Selection: Use Dowex 50WX8 (hydrogen form) or Amberlyst 15 .
-
Technical Note: The "8" in 50WX8 refers to 8% divinylbenzene crosslinking. This provides the optimal balance between flow rate and capacity for small molecules (<1000 Da).
-
-
Column Preparation:
-
Pack the resin in a glass column.
-
Wash with 3 Column Volumes (CV) of deionized water to remove interstitial impurities.
-
-
Loading (The "Catch"):
-
Dissolve your Amino Alcohol HCl salt in the minimum amount of water.
-
Load onto the column. The amine (
) exchanges with on the resin. The eluate will become acidic (HCl). -
Validation: Check the pH of the eluate. It should be acidic (pH < 2).
-
-
Washing:
-
Flush with water until the eluate is neutral (pH 6-7) and silver nitrate negative .
-
Silver Nitrate Test: Collect a drop of eluate, acidify with
, and add aqueous . If it stays clear, all Chloride ( ) is gone.
-
-
Elution (The "Release"):
-
Elute with 2M Ammonia in Methanol (or 10% aqueous
). -
The high concentration of
displaces your amine.
-
-
Isolation:
Figure 2: Ion Exchange Mechanism. The chloride is washed away in Step 1; the amine is displaced by ammonia in Step 2.
Method B: Non-Aqueous Precipitation (The "Filter" Method)
Best For: Compounds soluble in ethanol/methanol; situations where Ion Exchange is too slow.
Mechanism: Inorganic salts (NaCl, KCl) have very low lattice energies but extremely low solubility in organic solvents compared to water. By generating the salt in an alcohol, we force it to precipitate.
Solubility Data (Critical for Solvent Choice):
-
NaCl in Methanol: ~1.4 g / 100 g (Significant carryover risk).
-
NaCl in Ethanol: ~0.06 g / 100 g (Excellent separation ).
-
KCl in Ethanol: Practically insoluble.
Protocol:
-
Dissolution: Dissolve your Amino Alcohol HCl salt in dry Ethanol (EtOH). If it is not soluble, use Methanol (MeOH), but be aware you may have ~1% salt contamination.
-
Neutralization:
-
Add 1.05 equivalents of Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Potassium Hydroxide (KOH) pellets dissolved in EtOH.
-
Reaction:
-
-
Precipitation:
-
Stir vigorously for 30 minutes. A fine white precipitate (NaCl/KCl) will form.
-
Pro-Tip: Cool the mixture to 0°C or -20°C for 1 hour to maximize precipitation (lowers salt solubility).
-
-
Filtration:
-
Filter through a Celite pad or a fine sintered glass funnel.
-
The filtrate contains your free base.[2] The solid is the waste salt.
-
-
Evaporation:
-
Rotary evaporate the filtrate to obtain the free base.
-
Method C: Epoxide Scavenging (The "Gentle" Method)
Best For: Acid/Base sensitive substrates; small scale (<5g).
Mechanism: Propylene oxide acts as an irreversible scavenger for HCl. It reacts with the acid to form a volatile chlorohydrin, leaving the free amine behind. This avoids strong inorganic bases entirely.
Protocol:
-
Dissolve the salt in Ethanol or Isopropanol .
-
Add 5-10 equivalents of Propylene Oxide .
-
Stir at room temperature for 6-12 hours.
-
Evaporation: Evaporate the solvent. The byproduct (1-chloro-2-propanol) has a boiling point of ~127°C but forms azeotropes and can be removed under high vacuum.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is a liquid/oil but should be solid. | Residual solvent or hygroscopicity. | Amino alcohols are notoriously hygroscopic. Dry under high vacuum (0.1 mbar) with |
| Yield is >100% (Method B). | Incomplete salt precipitation. | You likely used Methanol.[4] Redissolve in dry Ethanol or Isopropanol, chill, and refilter the residual NaCl. |
| Amine smells like Ammonia (Method A). | Incomplete evaporation. | Re-dissolve in MeOH and evaporate again (azeotropic removal). |
| Emulsion formed during extraction attempt. | Surfactant behavior. | Do not shake vigorously. Use DCM:Isopropanol (3:1) as the organic layer. The IPA disrupts the emulsion and increases polarity to extract the amine. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for amine liberation).
-
Pinho, S. P., & Macedo, E. A. (2005).[5] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[5][6][7] Journal of Chemical & Engineering Data, 50(1), 29-32. (Source for Method B solubility data). [Link]
-
Falbe, J. (Ed.). (1987). Surfactants in Consumer Products. Springer-Verlag. (Theoretical grounding for amino alcohol emulsion issues). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. seniorchem.com [seniorchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of (3R)-3,4-Diaminobutan-1-ol in Organic Solvents
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals experiencing solubility challenges with (3R)-3,4-Diaminobutan-1-ol. We will explore the underlying chemical principles governing its solubility and provide a structured, practical framework for overcoming common issues encountered during experimental work.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of (3R)-3,4-Diaminobutan-1-ol and answers common preliminary questions regarding its solubility.
Q1: Why is (3R)-3,4-Diaminobutan-1-ol so difficult to dissolve in many common organic solvents?
The solubility behavior of (3R)-3,4-Diaminobutan-1-ol is dictated by its molecular structure. It possesses three highly polar functional groups: two primary amines (-NH₂) and one primary alcohol (-OH). These groups are capable of extensive intermolecular and intramolecular hydrogen bonding, acting as both hydrogen bond donors and acceptors.[1] This creates a strong, stable network between the molecules, making it energetically difficult for many organic solvents to break these interactions and solvate the compound effectively.[2][3] The general principle of "like dissolves like" dictates that highly polar molecules prefer polar solvents.[4][5]
Q2: In which types of organic solvents should I expect the highest solubility?
You can expect the highest solubility in polar protic solvents . These solvents, such as methanol and ethanol, not only have a high polarity but can also participate in hydrogen bonding, effectively competing with the solute-solute interactions.[6] Solubility is expected to be moderate to low in polar aprotic solvents (e.g., DMSO, DMF) and extremely low to negligible in nonpolar solvents (e.g., hexane, toluene).[6]
Q3: My compound is a viscous oil/low melting solid. Does this affect solubility?
The physical state at room temperature is a result of the strong intermolecular forces. While it may appear to be an oil, its high affinity for self-association via hydrogen bonding is the primary barrier to dissolution. The core challenge remains overcoming these strong solute-solute interactions.
Q4: What is the first and most critical step I should take when facing a solubility issue with this compound?
The most critical first step is to correctly classify your solvent and the nature of your experimental system. Do not randomly test solvents. Instead, follow a logical troubleshooting workflow. This involves systematically evaluating solvent polarity, considering the use of co-solvents, and, where appropriate, modifying the pH to alter the chemical nature of the solute.[7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and solve solubility challenges.
Understanding the Molecular Profile
A molecule's properties predict its behavior. The table below summarizes key computed physicochemical properties for aminobutanol derivatives, which guide our solubility strategy.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~104.15 g/mol | Small size, but polarity is the dominant factor. |
| Hydrogen Bond Donors | 3 (Two -NH₂, one -OH) | High capacity to form strong intermolecular bonds. |
| Hydrogen Bond Acceptors | 3 (Two N atoms, one O atom) | High capacity to form strong intermolecular bonds. |
| Predicted pKa (Conjugate Acid) | ~9.5-10.5 | The amine groups are basic and can be protonated.[9] |
| Predicted XLogP3 | -1.0 to -1.5 | Strongly hydrophilic; predicts poor solubility in nonpolar solvents. |
(Note: Specific experimental data for (3R)-3,4-Diaminobutan-1-ol is limited; values are based on the parent structure and similar aminobutanols.)[10][11][12]
Troubleshooting Workflow: A Step-by-Step Guide
Use the following decision tree to navigate your solubility problem. This logical progression is designed to save time and resources.
Caption: Troubleshooting workflow for solubility issues.
Scenario-Based Q&A
-
"I am trying to run a reaction in Toluene and my (3R)-3,4-Diaminobutan-1-ol will not dissolve. What should I do?" Direct dissolution is energetically unfavorable because the nonpolar solvent cannot break the strong hydrogen bonding of the solute.[2] If the reaction chemistry allows, your best approach is in-situ salt formation (see Protocol 2). By adding an acid like HCl, you can convert the amine to its hydrochloride salt.[13][14] While the salt is also unlikely to dissolve in Toluene, it may become more reactive or amenable to phase-transfer catalysis. Alternatively, if homogeneity is not required, running the reaction as a slurry may be an option.
-
"I need to dissolve the compound in Tetrahydrofuran (THF) for a reaction, but I'm only getting partial solubility. How can I improve this?" This is a classic case for using a co-solvent .[15] THF is a polar aprotic solvent and acts as a hydrogen bond acceptor, but it lacks a donor proton to fully solvate the molecule. By adding a small amount (e.g., 1-10% v/v) of a polar protic solvent like methanol, you introduce a hydrogen bond donor that can help break apart the solute's hydrogen-bonded network.[8][16] See Protocol 1 for a systematic approach.
-
"I thought this compound was soluble in Methanol, but it's not dissolving completely. What's wrong?" (3R)-3,4-Diaminobutan-1-ol should be freely soluble in methanol. If you are observing insolubility, first try gentle warming (e.g., to 40-50°C) with stirring. If it remains insoluble, this could be an indicator of an issue with the starting material, such as polymerization, degradation, or the presence of an insoluble impurity.
Part 3: Experimental Protocols
These protocols provide detailed, actionable steps for the most common solubilization strategies.
Protocol 1: Systematic Co-Solvent Evaluation
Objective: To determine the minimum amount of a polar protic co-solvent needed to solubilize (3R)-3,4-Diaminobutan-1-ol in a polar aprotic solvent.
Materials:
-
(3R)-3,4-Diaminobutan-1-ol
-
Primary solvent (e.g., THF, Acetonitrile)
-
Co-solvent (e.g., Methanol, Ethanol)
-
Small volume vials (e.g., 4 mL) with caps
-
Magnetic stir plate and stir bars
-
Graduated pipettes or syringes
Procedure:
-
Preparation: To a vial, add a pre-weighed amount of (3R)-3,4-Diaminobutan-1-ol to achieve your target final concentration (e.g., 10 mg for a 10 mg/mL final solution).
-
Initial Solvent Addition: Add 95% of the final desired volume of the primary solvent (e.g., 950 µL of THF for a 1 mL final volume).
-
Equilibration: Cap the vial and stir at room temperature for 15 minutes. Observe for dissolution.
-
Titration with Co-Solvent: If the compound is not fully dissolved, begin adding the co-solvent (e.g., Methanol) in small, precise increments (e.g., 10 µL at a time).
-
Observe and Record: After each addition, stir for 5-10 minutes and observe. Record the total volume of co-solvent added when complete dissolution is achieved.
-
Validation: Repeat the experiment with the optimal solvent/co-solvent ratio to confirm the result.
Causality & Insight: This method works by introducing a strong hydrogen-bonding agent (the alcohol co-solvent) that disrupts the solute-solute interactions, allowing the bulk polar aprotic solvent to then solvate the molecule.[8][15]
Protocol 2: In-Situ Salt Formation for Solubility Modification
Objective: To convert the basic amine groups into ammonium salts to fundamentally alter the compound's polarity and solubility profile.[9][13]
Materials:
-
(3R)-3,4-Diaminobutan-1-ol
-
Anhydrous organic solvent (e.g., Dichloromethane, Diethyl Ether, or the reaction solvent)
-
Acid solution (e.g., 2M HCl in Diethyl Ether, or Trifluoroacetic acid)
-
Magnetic stir plate and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon) if reagents are moisture-sensitive.
Procedure:
-
Initial Suspension: Suspend the (3R)-3,4-Diaminobutan-1-ol in the chosen anhydrous organic solvent under an inert atmosphere. The compound will likely be insoluble.
-
Stoichiometric Acid Addition: Slowly add a stoichiometric amount of the acid solution dropwise while stirring vigorously. Since there are two basic amine centers, you will typically need two equivalents of a monoprotic acid (like HCl) to form the dihydrochloride salt.
-
Observe Changes: As the acid is added, you may observe a change in the physical appearance of the solid. The free base may convert to a salt precipitate, which can sometimes be more crystalline. In some solvent systems, the newly formed salt may become soluble.
-
Equilibration: Stir the mixture for 30 minutes at room temperature to ensure the acid-base reaction is complete.
-
Assess Outcome: The resulting mixture will contain the ammonium salt of your compound. This salt has a drastically different solubility profile (ionic, much higher polarity) and may be suitable for your subsequent reaction or extraction.[17][18]
Causality & Insight: Amines are bases. Reacting them with an acid protonates the nitrogen's lone pair of electrons, forming a charged ammonium salt (R-NH₃⁺).[13][14] This transforms the molecule from a polar, hydrogen-bonding species into an ionic compound. The dominant intermolecular forces are now much stronger ion-dipole interactions, which dramatically alters how it interacts with solvents.[9]
References
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Innovative Research in Technology. (2023). Solubility Enhancement Methods. [Link]
-
PubChem. (n.d.). 3,4-Diaminobutan-1-ol;1,3-diaminopropan-2-ol. [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
-
CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve?[Link]
-
ChemBK. (2024). R-3-aminobutan-1-ol. [Link]
-
ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Link]
-
Stack Exchange. (2015). Why don't polar and non-polar compounds dissolve each other?[Link]
-
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]
-
YouTube. (2019). Polarity and Dissolving in Chemistry. [Link]
-
Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
PubChem. (n.d.). (3R)-3-Amino-1-butanol. [Link]
-
PubChem. (n.d.). (3R)-3-bromobutan-1-ol. [Link]
-
PubChemLite. (n.d.). 3-aminobutan-1-ol (C4H11NO). [Link]
-
Organic Chemistry Data. (n.d.). Solvent Physical Properties. [Link]
-
Wikipedia. (n.d.). Putrescine. [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nagwa.com [nagwa.com]
- 4. ck12.org [ck12.org]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijirt.org [ijirt.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 3-aminobutan-1-ol (C4H11NO) [pubchemlite.lcsb.uni.lu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: 3,4-Diaminobutanol Dihydrochloride
Product Class: Vicinal Amino-Alcohols / Hydrochloride Salts Document ID: TS-DAB-2024-01 Status: Active
Introduction: Understanding Your Reagent
Welcome to the technical support hub for 3,4-Diaminobutanol Dihydrochloride . As a researcher, you are likely using this compound as a chiral building block, a ligand precursor, or a cross-linking agent.
This molecule presents a "perfect storm" of stability challenges:
-
Vicinal Diamine Motif (C3, C4): chemically sensitive to oxidation and chelation.
-
Dihydrochloride Salt: While this stabilizes the free amines, it renders the material extremely hygroscopic .
-
Primary Alcohol (C1): Increases polarity and water affinity.
This guide moves beyond standard safety sheets to address the practical reality of keeping this molecule reactive and pure in a working laboratory.
Module 1: Critical Storage Protocols
The Golden Rule: Moisture is the primary failure mode. The HCl salt lattice energy is easily disrupted by water, leading to deliquescence (turning into a sticky gum) and subsequent hydrolysis or degradation.
Standard Operating Procedure (SOP)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of oxidation and potential intramolecular cyclization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent N-oxide formation; prevents moisture ingress. |
| Container | Amber Glass + Parafilm/Tape | Amber glass blocks UV (radical initiator); Parafilm creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Silica Gel | Secondary containment in a desiccator is mandatory for long-term storage. |
Visualizing the Stability Logic
Figure 1: The degradation cascade. Note that moisture is the gateway trigger for most chemical instability events.
Module 2: Troubleshooting Guide (Q&A)
Ticket #01: "My powder has turned into a sticky gum/paste."
Diagnosis: Deliquescence. The dihydrochloride salt has absorbed enough atmospheric water to dissolve in its own crystal water. This is common if the vial was opened while cold (condensation) or stored without a secondary desiccant.
Corrective Action:
-
Do NOT heat directly. Heating a wet amine salt can trigger cyclization or degradation.
-
The "Rescue" Protocol:
-
Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or fresh Drierite.
-
Apply high vacuum (< 1 mbar) for 24–48 hours at room temperature.
-
Result: The gum should solidify into a foam or crust. It can be gently crushed back into a powder under an inert atmosphere.
-
Prevention: Always allow the frozen vial to warm to room temperature before opening to prevent condensation.
Ticket #02: "The material is yellow or brown."
Diagnosis: Oxidative Degradation. Amines are prone to oxidation, forming N-oxides or imine impurities. While the HCl salt form protects the nitrogen lone pair, trace amounts of free amine (equilibrium) or surface exposure can lead to discoloration.
Impact Assessment:
-
Light Yellow: Often <1% impurity. Usable for crude reactions or if the next step involves rigorous purification.
-
Dark Brown/Orange: Significant degradation. Discard.
Verification Experiment: Run a Proton NMR (D₂O) . Look for:
-
Broadening of the amine signals (if visible/exchangeable).
-
New small peaks in the aliphatic region (2.5–4.0 ppm) corresponding to oxidation byproducts.
Ticket #03: "I'm seeing solubility issues in organic solvents."
Diagnosis: Ionic Nature. As a dihydrochloride salt, 3,4-diaminobutanol is highly polar.
-
Soluble in: Water, Methanol, DMSO.
-
Insoluble in: Dichloromethane (DCM), Ether, Hexanes, THF.
Workaround: If your reaction requires an organic solvent (e.g., DCM), you must perform a Free Base Liberation in situ:
-
Suspend the salt in DCM.
-
Add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine).
-
Stir for 15 mins. The solution will likely clear up or the salt will exchange (DIPEA·HCl precipitates).
Module 3: Analytical & Handling Workflows
Workflow: Handling Hygroscopic Salts
To ensure reproducibility, treat this compound like a moisture-sensitive reagent.
Figure 2: The "Warm-Weigh-Purge" cycle is critical to prevent water accumulation over multiple uses.
Quality Control Data Summary
| Test | Expected Result | Failure Indicator |
| Appearance | White to off-white crystalline powder | Wet paste, yellow/brown clumps |
| 1H NMR (D₂O) | Sharp multiplets at ~3.5–3.8 ppm (C1, C3, C4 protons) | Extra peaks, broad "humps" |
| Solubility (Water) | Clear, colorless solution (100 mg/mL) | Turbidity or insoluble particulates |
Frequently Asked Questions (FAQs)
Q: Can I store this as a stock solution? A: No. Aqueous solutions of amino-alcohols are prone to bacterial growth and faster oxidation. Prepare solutions fresh. If necessary, a stock in anhydrous DMSO stored at -20°C is more stable than water, but use within 1 month.
Q: Is the dihydrochloride salt acidic? A: Yes. A 1M aqueous solution will be acidic (pH ~1-3). If your reaction is pH-sensitive (e.g., cell culture or protein conjugation), you must buffer the solution (PBS, HEPES) or neutralize with NaOH/KOH.
Q: Why does the melting point vary so much in literature? A: Hygroscopic salts often exhibit "melting point depression" because absorbed water acts as an impurity. A sharp melting point is only possible with thoroughly dried material (dried over P₂O₅).
References
-
ChemicalBook. (2023). 1,4-Diaminobutane dihydrochloride: Properties and Handling. (Used as proxy for general vicinal diamine salt handling).
-
Thermo Fisher Scientific. (2026). Safety Data Sheet: 1,4-Butanediamine dihydrochloride.[1] (Confirming hygroscopic nature and storage classifications).
-
BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides.[1][2][3][4] (General protocols for deliquescent salts).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Purification of Polar Diamino Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar diamino alcohols. These molecules, which are pivotal in medicinal chemistry and materials science, present unique challenges due to their high polarity, basicity, and propensity for strong interactions with stationary phases. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of polar diamino alcohols in a direct question-and-answer format.
Issue 1: My compound streaks badly or doesn't move from the baseline on a standard silica gel column.
-
Q: I'm using a standard hexane/ethyl acetate solvent system, but my polar diamino alcohol is stuck at the origin of my TLC plate. What's happening and how can I fix it?
A: This is the most common issue and stems from the fundamental mismatch between the highly polar, basic nature of your compound and the acidic nature of standard silica gel. The amino groups are likely protonated by the acidic silanol groups on the silica surface, causing irreversible binding or significant streaking.
Causality: The lone pairs on the nitrogen atoms of your diamino alcohol act as strong hydrogen bond acceptors and Brønsted-Lowry bases. They interact intensely with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution.
Solutions:
-
Mobile Phase Modification: The most direct solution is to modify your eluent to compete with these interactions.
-
Add a Basic Modifier: Introduce a small percentage of a base to your mobile phase to neutralize the acidic silica sites and ensure your diamine remains in its neutral, less polar form. A common strategy is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock to a primary solvent system like dichloromethane (DCM) or ethyl acetate.[1][2]
-
Use an Alcohol Co-solvent: Methanol or ethanol are highly polar and can effectively disrupt the strong hydrogen bonding between your compound and the silica gel. A gradient elution starting with DCM and gradually increasing the percentage of methanol is often effective.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.
-
Deactivated Silica: You can reduce the acidity of silica gel by pre-treating it.[1]
-
Alumina: Switching to alumina (basic or neutral grade) can be highly effective for purifying basic compounds, as it lacks the strong acidity of silica.[2][3]
-
Reversed-Phase (C18): While counterintuitive for polar compounds, this can work if the molecule has sufficient hydrophobic character. However, poor retention is a common problem.[4][5]
-
-
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Q: I've dissolved my diamino alcohol in a hot solvent, but upon cooling, it separates as an insoluble liquid. How can I get it to crystallize?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[6][7] This is common with polar compounds that have strong intermolecular forces and can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with paper towels, before moving it to an ice bath.[8][9]
-
Adjust the Solvent System:
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and then cool slowly.[9][10]
-
Change to a Lower-Boiling Point Solvent: If the solvent's boiling point is higher than the compound's melting point, oiling out is very likely. Choose a solvent with a lower boiling point.[11]
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol, ethanol) where it is very soluble. Then, slowly add a "bad" solvent (e.g., water, hexane, diethyl ether) in which it is poorly soluble, until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[6][12] This often provides the ideal conditions for crystal lattice formation.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic glass shards provide nucleation sites for crystal growth.[9][11]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.[9]
-
-
Issue 3: My compound is water-soluble, making aqueous workup and extraction difficult.
-
Q: After my reaction, I have a mixture of my polar diamino alcohol and non-polar byproducts. How can I separate them if my product keeps partitioning into the aqueous layer during extraction?
A: This is a classic challenge that can be solved by manipulating the acid-base properties of your diamino alcohol. The key is to control its charge state by adjusting the pH.[13]
Solutions:
-
Acid-Base Extraction: This is the most powerful technique for this scenario.[14][15]
-
Step 1 (Isolate the Base): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash this organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic diamino alcohol will be protonated to form a salt (R-NH3+ Cl-), which is highly soluble in the aqueous layer. The neutral, non-polar impurities will remain in the organic layer.
-
Step 2 (Separate Layers): Separate the two layers. You can now discard the organic layer containing the impurities.
-
Step 3 (Recover the Product): Take the aqueous layer and basify it by adding a strong base (e.g., 10M NaOH) until the pH is well above the pKa of your amine (typically pH > 11). This deprotonates the ammonium salt, regenerating the neutral diamino alcohol.
-
Step 4 (Back-Extraction): The now-neutral product will likely have reduced water solubility. Extract the basified aqueous layer with fresh portions of an organic solvent to recover your purified compound.[15][16]
-
-
Salting Out: Before back-extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, significantly reducing the solubility of your organic compound and driving it into the organic layer during extraction.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is best for highly polar diamino alcohols?
A: There is no single "best" method; the choice depends on the specific properties of your molecule and the impurities. However, for very polar compounds, traditional normal-phase and reversed-phase chromatography are often problematic.[1][4]
Here is a comparison to guide your decision:
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal Phase (Modified) | Polar (Silica, Alumina) | Non-polar organic solvents + polar modifier (e.g., MeOH, NH4OH) | Compounds that are insoluble in water. Good for removing non-polar impurities. | Requires basic modifiers to prevent streaking.[1][2] Silica can be acidic and degrade sensitive compounds. |
| Reversed-Phase (RP-HPLC) | Non-polar (C18, C8) | Polar (Water/Acetonitrile or Water/Methanol) | Diamino alcohols with significant hydrophobic regions (e.g., long alkyl chains, aromatic rings). | Very polar compounds often have poor or no retention ("void volume elution").[4][5] Can use specialized polar-embedded columns.[17] |
| HILIC | Polar (Silica, Diol, Amide) | High % organic (e.g., >80% Acetonitrile) + aqueous buffer | Excellent for highly polar, water-soluble compounds that are not retained by RP-HPLC.[4][18][19] | Elution order is often opposite to reversed-phase. Requires careful column equilibration. |
| Mixed-Mode Chromatography | Contains both hydrophobic and ion-exchange groups | Aqueous buffer + organic solvent | Purifying ionizable compounds. Offers dual retention mechanisms for enhanced selectivity.[4][18] | Method development can be more complex due to multiple adjustable parameters (pH, ionic strength, organic %). |
Q2: When should I consider using protecting groups for purification?
A: You should consider a protecting group strategy when other methods like modified chromatography or salt crystallization fail, or when your molecule has multiple reactive sites that interfere with purification.[20][21]
The Core Principle: Temporarily "mask" the highly polar amine and/or alcohol functional groups by converting them into less polar, more stable derivatives (e.g., carbamates, ethers).[22][23] This new, less polar molecule will behave much more predictably on standard silica gel chromatography. After purification, the protecting groups are removed to yield the pure diamino alcohol.
Common Protecting Groups:
-
For Amines: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are very common. Boc is stable to bases but easily removed with acid, while Cbz is removed by catalytic hydrogenation.[21][24] This allows for orthogonal protection strategies if you have multiple amines.[21]
-
For Alcohols: Silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn) are frequently used.[22]
Q3: How do I purify a chiral diamino alcohol to get a single enantiomer?
A: If your synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), you will need to perform a chiral resolution.[25]
-
Diastereomeric Salt Formation: This is the most common classical method. React your racemic diamino alcohol (a base) with an enantiomerically pure chiral acid (the "resolving agent"), such as tartaric acid or mandelic acid.[25] This reaction creates a pair of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated and purified, the chiral acid is removed by acid-base extraction to yield the enantiomerically pure diamino alcohol.
-
Chiral Chromatography: This is a more modern and often more efficient method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[26][] While powerful, this method can be expensive to scale up.
Diagrams and Workflows
Workflow 1: Purification Strategy Selection
This decision tree guides the initial choice of purification methodology for a crude reaction mixture containing a polar diamino alcohol.
Caption: A decision tree to select the appropriate purification method.
Workflow 2: Protecting Group Strategy
This diagram illustrates the logical steps involved in using protecting groups to facilitate purification.
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Technical Support Center: Troubleshooting Low Reactivity of C3-Amine Groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the low reactivity of C3-amine groups. Formatted as a series of frequently asked questions (FAQs), this resource offers not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
FAQs and Troubleshooting Guides
Question 1: My C3-amine is failing to react in a standard acylation reaction. What are the most likely causes?
Low or no reactivity in a C3-amine acylation is a frequent issue stemming from a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom dictates its nucleophilicity, which is its ability to attack an electrophilic center.[1][2][3] Any factor that reduces the availability of this lone pair or physically blocks its approach to the electrophile will hinder the reaction.
Primary Causes for Low Reactivity:
-
Steric Hindrance: The substitution pattern around the C3-amine can physically obstruct the nitrogen's lone pair from reaching the electrophile.[4][5][6][7][8] Bulky substituents on the amine itself or on adjacent carbons can create a sterically hindered environment.[4][6]
-
Electronic Effects: The presence of electron-withdrawing groups near the amine can decrease its nucleophilicity.[1] These groups pull electron density away from the nitrogen, making its lone pair less available for donation.[1] Conversely, electron-donating groups typically increase nucleophilicity.[1]
-
Poor Solubility: If your amine starting material is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.
-
Inappropriate pH: The pH of the reaction medium is crucial.[9][10][11] In highly acidic conditions, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic.[9] In insufficiently basic conditions, the proton generated during acylation may not be effectively neutralized, leading to the protonation of the starting amine and stalling the reaction.
-
Reagent Decomposition: The acylating agent (e.g., acid chloride or anhydride) may have degraded due to moisture.
Question 2: How can I systematically troubleshoot a failed C3-amine coupling reaction?
A systematic approach is key to identifying and resolving the issue. Below is a logical workflow to diagnose the problem.
Question 3: My C3-amine is sterically hindered. What specific strategies can I employ to improve reaction yields?
Steric hindrance is a common barrier, but several strategies can overcome it.[4][6][7]
Strategies for Hindered Amines:
| Strategy | Rationale | Key Considerations |
| Increase Reaction Temperature | Provides more kinetic energy to overcome the activation energy barrier imposed by steric repulsion. | Monitor for thermal degradation of starting materials and products.[12][13][14][15] |
| Use a Less Hindered Acylating Agent | An acyl chloride is generally more reactive than an anhydride. | Acid chlorides are highly sensitive to moisture. |
| Employ a More Powerful Acylating System | Use of potent coupling reagents can activate the carboxylic acid more effectively, making it more susceptible to attack by a weak nucleophile. | Can be more expensive and may require specific handling precautions. |
| Prolonged Reaction Time | Allows more time for the sterically hindered molecules to orient correctly for a successful collision. | Balance with potential for side reactions or degradation over time. |
Experimental Protocol: Acylation of a Sterically Hindered C3-Amine using HATU
This protocol is designed for a small-scale test reaction (0.5 mmol).
Materials:
-
Sterically hindered C3-amine (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and dissolve it in anhydrous DMF.
-
Add the sterically hindered C3-amine to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: I suspect electronic effects are deactivating my C3-amine. How can I confirm this and what are the solutions?
Electron-withdrawing groups (EWGs) in proximity to the C3-amine can significantly reduce its nucleophilicity by delocalizing the nitrogen's lone pair.[1][16]
Identifying Electronic Deactivation:
-
Substituent Analysis: Identify any EWGs (e.g., nitro, cyano, carbonyl, sulfonyl groups) on the molecule, particularly on the same ring system or adjacent carbons.
-
pKa Comparison: The pKa of the conjugate acid of your amine can provide a quantitative measure of its basicity, which often correlates with nucleophilicity.[6] A lower pKa compared to a similar, non-deactivated amine suggests reduced electron density on the nitrogen.
Solutions for Electron-Deficient Amines:
| Strategy | Rationale | Key Considerations |
| Use Highly Reactive Electrophiles | Acid chlorides or other highly activated acylating agents can react even with weakly nucleophilic amines.[17][18] | May require a non-nucleophilic base like pyridine or DIPEA to scavenge the generated acid.[17] |
| Employ Stronger Coupling Reagents | Reagents like HATU, HBTU, or PyBOP are specifically designed to facilitate challenging amide bond formations.[19][20][21] | These reagents can be sensitive to moisture and may be more costly. |
| Catalytic Activation | Certain catalysts can enhance the reactivity of either the amine or the electrophile. | Catalyst selection is highly substrate-dependent. |
| Protecting Group Strategy | If the EWG can be temporarily modified or masked, this can restore the amine's reactivity.[22][23][24][25][26] This is a multi-step process involving protection and deprotection.[22][23][25] | Adds steps to the synthesis and requires careful selection of orthogonal protecting groups.[22][23][25] |
Question 5: Can the choice of solvent and base dramatically impact the outcome of my reaction with a C3-amine?
Absolutely. The solvent and base are not just passive components; they actively influence the reaction environment.
Impact of Solvent:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices as they can dissolve a wide range of substrates and do not hydrogen-bond with the amine, which would otherwise shield its lone pair.[6]
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): Can be effective, especially if the starting materials are non-polar. Solubility can be a limiting factor.
-
Protic Solvents (e.g., Water, Alcohols): Generally avoided for acylations as they can compete with the amine for reaction with the electrophile.
Role of the Base:
The primary role of the base is to neutralize the acid (e.g., HCl from an acid chloride) produced during the reaction.[17]
-
Tertiary Amines (e.g., Triethylamine, DIPEA): Commonly used as acid scavengers. They are non-nucleophilic enough not to compete with the C3-amine but are basic enough to neutralize the acid. DIPEA is particularly useful for sterically hindered reactions.
-
Pyridine: Can act as both a base and a nucleophilic catalyst.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be used in some cases, particularly in biphasic systems or with less sensitive substrates.
By carefully considering and systematically optimizing these factors—steric hindrance, electronic effects, reagents, solvent, and base—you can successfully troubleshoot and achieve your desired transformation even with challenging C3-amines.
References
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Cloud.
- Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. (2025, September 15). Fiveable.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). Chemical Science (RSC Publishing).
- Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH.
- 22.6: Reactions of Amines. (2019, September 3). Chemistry LibreTexts.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- Amines Nucleophilicity/Solvation effects. (n.d.). ECHEMI.
- Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 31). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
- Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 3). MDPI.
- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.). ResearchGate.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 10). ResearchGate.
- Protecting group. (n.d.). Wikipedia.
- Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. (2017, October 31). PubMed.
- Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. (n.d.). Benchchem.
- Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. (n.d.). PMC - NIH.
- Reaction of Amines with Nitrous Acid. (n.d.). MSU chemistry.
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2015, December 23). MDPI.
- A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. (2025, June 27). MDPI.
- Reactions of aliphatic amines with ozone: Kinetics and mechanisms. (2019, June 15). PubMed.
- Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams.
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing.
- Impact of Solvent on the Thermal Stability of Amines. (2022, November 2). PubMed.
- acylation of amines. (2013, February 13). Mastering Chemistry Help.
- An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. (n.d.). Benchchem.
- 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
- Reactions of Amines. (n.d.).
- Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020, May 21). MDPI.
- amines as nucleophiles. (n.d.). Chemguide.
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Reactions of amines | Organic Chemistry II Class Notes. (2025, September 15). Fiveable.
- Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024, July 10). YouTube.
- Amines as Nucleophiles. (2023, January 22). Chemistry LibreTexts.
- pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations. (n.d.). RSC Publishing.
- Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. (2023, December 15). Lab Pro.
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Technical Support Center: Dihydrochloride Salt Neutralization for Amide Coupling
Welcome to the technical support resource for handling dihydrochloride salts in coupling reactions. This guide provides in-depth protocols, troubleshooting advice, and the chemical reasoning behind the recommended procedures to ensure the success of your experiments. Our goal is to equip you, the researcher, with the knowledge to navigate the nuances of neutralizing these often challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to neutralize a dihydrochloride salt before a coupling reaction?
Amine dihydrochloride salts are protonated at two positions, rendering the amine nucleophile unreactive. The formation of a stable amide bond requires a free, deprotonated amine to attack the activated carboxylic acid. Failure to adequately neutralize the salt will result in low or no yield of the desired amide product. Furthermore, the excess acid can interfere with the performance of coupling reagents, particularly carbodiimides like EDC, which are sensitive to pH.
Q2: I added two equivalents of a base, but my reaction is still not proceeding. What could be the issue?
This is a common issue that often stems from several factors:
-
Base Strength (pKa): The pKa of the conjugate acid of the base you are using must be sufficiently high to deprotonate both hydrochloride salts completely. A weak base may only partially neutralize the amine.
-
Base Solubility: The base must be soluble in the reaction solvent to be effective. If the base has poor solubility, the neutralization will be slow and incomplete.
-
Steric Hindrance: A bulky base may have difficulty accessing the protonated amine, especially if the amine itself is sterically hindered.
-
Reaction Time and Temperature: Neutralization is not always instantaneous. Allowing for a pre-incubation period of the amine salt with the base before adding the coupling reagents can be beneficial.
Q3: Can I use an aqueous base like sodium bicarbonate to neutralize my dihydrochloride salt?
While seemingly straightforward, using aqueous bases like sodium bicarbonate or sodium hydroxide in an extractive workup to generate the free amine is often not ideal for subsequent coupling reactions. The primary drawback is the difficulty in completely removing all water from the free amine, even after drying with agents like MgSO₄ or Na₂SO₄. Trace amounts of water can hydrolyze the activated ester intermediate in the coupling reaction, leading to reduced yields. This method is generally only recommended if the free amine is a solid that can be isolated and rigorously dried or if it can be distilled.
Q4: What is the "in situ" neutralization method, and why is it often preferred?
In situ neutralization involves adding a suitable organic-soluble base directly to the reaction mixture containing the amine dihydrochloride salt, followed by the carboxylic acid and coupling reagents. This one-pot procedure is highly efficient as it avoids a separate workup step to isolate the free amine, which can be particularly advantageous for small-scale reactions or when dealing with amines that are oils or have high water solubility.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete neutralization of the dihydrochloride salt. | - Use a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). - Increase the equivalents of base to 2.2-2.5 to ensure complete neutralization. - Allow the amine salt and base to stir for 15-30 minutes before adding the coupling reagents. |
| Coupling reagents degraded by residual acid. | - Ensure complete neutralization before adding coupling reagents. - Consider using a coupling reagent less sensitive to pH, though proper neutralization is always the best practice. | |
| Formation of Side Products | The base used is nucleophilic (e.g., piperidine) and reacts with the activated carboxylic acid. | - Switch to a non-nucleophilic, sterically hindered base like DIPEA. |
| Epimerization of chiral centers. | - If your substrate is sensitive to epimerization, use a base like N-methylmorpholine (NMM) which is known to minimize this side reaction. | |
| Reaction is Sluggish or Stalls | Poor solubility of the amine salt or base in the reaction solvent. | - Choose a solvent system where all components are soluble. DMF and DCM are common choices. - Gentle warming (30-40 °C) can sometimes improve solubility and reaction rates, but monitor for potential side reactions. |
In-Depth Protocol: In Situ Neutralization and Amide Coupling
This protocol provides a reliable method for the neutralization of a dihydrochloride salt followed by an EDC/HOBt mediated amide coupling.
Materials:
-
Amine dihydrochloride salt
-
Carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Validation & Comparative
1H NMR Spectrum Analysis of (3R)-3,4-Diaminobutan-1-ol 2HCl: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3]
(3R)-3,4-Diaminobutan-1-ol dihydrochloride is a high-value chiral building block, often utilized in the synthesis of novel anti-infectives and kinase inhibitors. Its structural integrity is defined by a 4-carbon backbone containing a primary alcohol, a vicinal diamine motif (at C3 and C4), and a specific stereocenter at C3.
Validating this structure presents unique challenges:
-
Salt Stoichiometry: Confirming the dihydrochloride (2HCl) state versus the monohydrochloride or free base.
-
Stereochemical Influence: The (3R) chiral center renders adjacent methylene protons diastereotopic, complicating the splitting patterns.
-
Regioisomerism: Distinguishing the 3,4-diamino isomer from the thermodynamically stable 2,3-diamino impurities.
This guide provides an in-depth comparative analysis of the 1H NMR spectrum, focusing on the spectral shifts induced by salt formation and the specific splitting patterns required for identity confirmation.
Structural Analysis & Assignments
Before interpreting the spectrum, we must map the connectivity. The molecule possesses a
Graphviz Diagram: Chemical Structure & Numbering
Caption: Connectivity map of (3R)-3,4-Diaminobutan-1-ol 2HCl showing the chiral center at C3 which induces magnetic non-equivalence in C2 and C4 protons.
Experimental Protocol
To ensure reproducibility and accurate "fingerprinting" of the salt form, the choice of solvent is critical.
Method A: Standard Identity (Recommended)
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Internal TMSP or residual HDO peak (set to 4.79 ppm).
-
Rationale:
ensures complete solubility of the polar 2HCl salt. However, exchangeable protons ( , ) will not be visible due to deuterium exchange.
Method B: Proton Counting (Optional)
-
Solvent: DMSO-
(Dry). -
Rationale: Allows visualization of the ammonium (
) and hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) protons to confirm stoichiometry. Note: Broadening may occur due to hydrogen bonding.
Comparative Spectral Analysis
The most critical QC step is distinguishing the 2HCl Salt from the Free Base and Impurities .
The Salt Shift Effect (Comparison with Free Base)
Protonation of the primary and secondary amines causes a significant downfield shift (deshielding) of the alpha-protons due to the positive charge on the nitrogen.
| Position | Proton Type | Free Base | 2HCl Salt | Interpretation | |
| C4-H | 2.60 - 2.80 | 3.20 - 3.45 | +0.6 | Primary Indicator: Strong deshielding confirms protonation at C4. | |
| C3-H | 2.80 - 3.00 | 3.60 - 3.85 | +0.8 | Chiral Center: Shifts into the region of the C1-alcohol protons. | |
| C1-H | 3.55 - 3.65 | 3.65 - 3.80 | +0.1 | Minimal shift; OH is not protonated. | |
| C2-H | 1.40 - 1.60 | 1.90 - 2.15 | +0.5 | Inductive effect propagates through the chain. |
*Values are representative of general aliphatic 1,2-diamines and amino-alcohols.
**Target values in
Multiplet Analysis (The "Expert" View)
Unlike simple linear chains, the (3R) center creates a complex magnetic environment.
-
C4 Protons (The ABX System):
-
The two protons at C4 are diastereotopic (chemically non-equivalent) because they are adjacent to the chiral C3.
-
Expectation: They will not appear as a clean doublet or triplet. Look for two sets of multiplets (dd or ddd) around 3.2–3.4 ppm, integrating to 2H total.
-
QC Check: If C4 appears as a perfect triplet, suspect racemization or loss of stereochemical integrity.
-
-
C2 Protons (The Bridge):
-
Similarly, the C2 protons are diastereotopic.
-
Expectation: Complex multiplets around 1.9–2.1 ppm. They often split into two distinct signals if the resolution is high (500 MHz+).
-
Analytical Workflow & Decision Tree
Use this workflow to validate the product during synthesis or incoming QC.
Graphviz Diagram: NMR Validation Logic
Caption: Decision tree for validating salt formation and chiral influence using 1H NMR chemical shifts and splitting patterns.
Common Impurity Profile
When comparing supplier batches or reaction crudes, look for these specific spectral flags:
-
Boc-Protected Intermediate:
-
Signal: Sharp singlet (9H) at ~1.4 ppm.
-
Cause: Incomplete deprotection.
-
Action: Recrystallize from EtOH/HCl.
-
-
Isopropanol/Ethanol (Solvents):
-
Signal: Doublet at 1.15 ppm (IPA) or Triplet at 1.17 ppm (EtOH).
-
Cause: Inefficient drying of the salt.
-
Action: Vacuum dry at 40°C.
-
-
Regioisomer (2,3-Diamino):
-
Signal: Distinct shift in the methyl/methylene region. The terminal C4 becomes a methyl group in the 2,3-isomer (if derived from a different route), appearing as a doublet ~1.2 ppm.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of amine salt deshielding).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 159954-33-3, (3R)-3,4-Diaminobutan-1-ol. Retrieved from [Link]
-
Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. VCU. (Reference for analogous amino-alcohol backbone NMR data). Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amines and Salts. University of Wisconsin-Madison. Retrieved from [Link]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 3,4-Diaminobutanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. For chiral molecules like 3,4-diaminobutanol, a versatile building block in medicinal chemistry, ensuring enantiopurity is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 3,4-diaminobutanol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Enantiomeric Excess Matters
The biological activity of a chiral drug is intrinsically linked to its stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[3] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral pharmaceuticals.[1] This necessitates robust and reliable analytical methods to quantify the enantiomeric excess, which is a measure of the purity of one enantiomer in a mixture.[4][5]
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for 3,4-diaminobutanol can be approached through several analytical techniques, each with its own set of advantages and limitations. The most prevalent and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][6] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The differential interaction between the enantiomers of 3,4-diaminobutanol and the chiral stationary phase is based on the formation of transient diastereomeric complexes. The stability of these complexes varies for each enantiomer, resulting in their separation.
Direct analysis of 3,4-diaminobutanol can be challenging due to its lack of a strong UV chromophore.[7] A common and effective approach is pre-column derivatization to introduce a chromophore and to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[7]
Step 1: Derivatization
-
Reagent Selection: A suitable chiral derivatizing agent is crucial. For primary amines like 3,4-diaminobutanol, reagents such as (R)-α-methyl-2-naphthyl acetyl chloride are effective.[8]
-
Reaction: In a clean vial, dissolve a known amount of the 3,4-diaminobutanol sample in an aprotic solvent like dichloromethane.
-
Add a molar excess of the chiral derivatizing agent.
-
The reaction is typically carried out at room temperature.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the resulting solution contains the diastereomeric derivatives.
Step 2: HPLC Analysis
-
Column: A standard reversed-phase C18 column is suitable for separating the diastereomers.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used. The exact composition may require optimization.[8]
-
Detection: UV detection is employed, with the wavelength set to the maximum absorbance of the chromophore introduced by the derivatizing agent (e.g., 254 nm).[7][8]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Workflow for Chiral HPLC Analysis of 3,4-Diaminobutanol
Caption: Workflow for chiral purity analysis of aminobutanol by HPLC.[7]
Chiral Gas Chromatography (GC)
Chiral GC is another excellent technique for separating enantiomers, particularly for volatile compounds.[9][10] Similar to HPLC, it utilizes a chiral stationary phase.
The separation mechanism in chiral GC is also based on the differential interaction of the enantiomers with a chiral stationary phase, often a cyclodextrin derivative.[9][10][11]
To improve volatility and chromatographic performance, 3,4-diaminobutanol requires derivatization. A common approach is acylation.[11][12]
Step 1: Derivatization
-
Reagent Selection: Trifluoroacetic anhydride is a suitable derivatizing agent that reacts with both the amino and hydroxyl groups to form volatile derivatives.[11]
-
Reaction: In a sealed vial, dissolve the 3,4-diaminobutanol sample in an appropriate solvent.
-
Add trifluoroacetic anhydride.
-
Heat the mixture to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
Step 2: GC Analysis
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA), is used.[11]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to achieve optimal separation.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. MS provides the added benefit of structural confirmation.
-
Quantification: The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.
Workflow for Chiral GC Analysis of 3,4-Diaminobutanol
Caption: Workflow for chiral purity analysis of aminobutanol by GC.
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for chromatographic separation.[13][14] This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed.[15] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts.[15] Chiral solvating agents form non-covalent diastereomeric complexes, which also exhibit different NMR signals.[14]
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the ee of alcohols and amines.[15][16][17]
Step 1: Derivatization
-
Reagent Preparation: Convert enantiomerically pure (R)- or (S)-Mosher's acid into its more reactive acid chloride using thionyl chloride or oxalyl chloride.
-
Reaction: In an NMR tube, dissolve the 3,4-diaminobutanol sample in a deuterated solvent (e.g., CDCl3).
-
Add the prepared Mosher's acid chloride.
-
The reaction to form diastereomeric amides is usually rapid.
Step 2: NMR Analysis
-
Spectra Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.
-
Signal Selection: Identify a well-resolved signal corresponding to a proton or fluorine atom in the diastereomers that shows a clear chemical shift difference.
-
Quantification: The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.
Workflow for NMR Analysis of 3,4-Diaminobutanol ee
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iris.unina.it [iris.unina.it]
- 4. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. researchgate.net [researchgate.net]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 15. The Retort [www1.udel.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethambutol Intermediates: (3R)-3,4-Diaminobutan-1-ol in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of (3R)-3,4-Diaminobutan-1-ol with other established intermediates in the synthesis of Ethambutol, a cornerstone medication in the treatment of tuberculosis. By examining synthesis pathways, analytical data, and the ultimate impact on the final active pharmaceutical ingredient (API), this document provides the critical insights necessary for informed decisions in drug development and manufacturing.
Introduction: The Critical Role of Chiral Intermediates in Ethambutol Synthesis
Ethambutol is a primary bacteriostatic antimycobacterial agent used in the treatment of tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall.[1] The therapeutic efficacy of Ethambutol is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, resulting in three possible stereoisomers: the (S,S)-enantiomer, the (R,R)-enantiomer, and the achiral meso-form.[1][2]
Crucially, the desired antitubercular activity resides almost exclusively in the (S,S)-(+)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form.[2] Conversely, all three isomers are considered equipotent in terms of the drug's primary side effect, optic neuritis.[1][2] This stark difference in activity versus toxicity underscores the paramount importance of using chirally pure intermediates in the synthesis of Ethambutol to maximize the therapeutic index.
This guide will focus on a comparative analysis of (3R)-3,4-Diaminobutan-1-ol against other intermediates, providing a comprehensive overview for researchers and developers.
Chemical Structures and Properties
A fundamental understanding of the key molecules is essential.
Ethambutol:
-
Chemical Name: (S,S)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
-
Molecular Formula: C10H24N2O2
(3R)-3,4-Diaminobutan-1-ol:
-
Molecular Formula: C4H12N2O
| Property | (3R)-3,4-Diaminobutan-1-ol | (S)-(+)-2-Amino-1-butanol |
| Molecular Weight | 104.15 g/mol | 89.14 g/mol |
| Typical Role | Chiral Building Block | Key Intermediate |
| Stereochemistry | Defined (R) configuration at C3 | Defined (S) configuration at C2 |
Synthesis Routes: A Focus on Stereoselectivity
The industrial synthesis of Ethambutol has evolved, with various pathways developed to optimize yield, purity, and cost-effectiveness. A common and practical approach involves the condensation of a chiral amino alcohol with 1,2-dichloroethane.[3][4] The primary distinction between synthetic strategies often lies in the preparation of the key chiral intermediate.
While traditional methods have employed intermediates like (S)-(+)-2-amino-1-butanol, the use of (3R)-3,4-Diaminobutan-1-ol offers a potentially more direct and efficient route to the desired (S,S)-Ethambutol.
Sources
HPLC Methods for Separating Diaminobutanol Isomers: A Comparative Technical Guide
Editorial Note: This guide is structured to address the specific analytical challenges of diaminobutanol isomers—primarily the separation of positional isomers (e.g., 1,4-diamino-2-butanol vs. 2,4-diamino-1-butanol) and their respective enantiomers. Due to the lack of UV chromophores and high polarity of these molecules, standard C18 protocols fail. This guide details three distinct, self-validating methodologies: Pre-column Derivatization (Sensitivity), Ion-Pairing/HILIC (Direct Analysis), and Chiral Separation (Enantiomeric Purity).
Executive Summary & Decision Framework
The separation of diaminobutanol isomers presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: Aliphatic diamino-alcohols do not absorb UV light above 200 nm, rendering standard UV detection useless without modification.
-
High Polarity: The presence of two amine groups and a hydroxyl group makes these molecules extremely hydrophilic, causing them to elute in the void volume (
) of standard Reverse Phase (RP) columns. -
Structural Similarity: Distinguishing positional isomers (e.g., 1,4-diamino-2-butanol , a biological polyamine derivative, vs. 2,4-diamino-1-butanol , a synthetic intermediate) requires high selectivity.
Method Selection Decision Matrix
Use the following workflow to select the optimal protocol for your specific analytical goal.
Caption: Decision tree for selecting the appropriate HPLC methodology based on isomer type and detector availability.
Method 1: Pre-Column Derivatization (The Gold Standard for Sensitivity)
Best for: Quantifying trace levels of isomers in biological matrices or purity analysis where UV/Fluorescence detection is the only option.
The Mechanism
Since diaminobutanols lack a chromophore, they must be reacted with a tag. o-Phthalaldehyde (OPA) reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This adds hydrophobicity, allowing retention on standard C18 columns.
Protocol: Dual-Derivatization Workflow
Note: This protocol separates 1,4-diamino-2-butanol from its structural isomers by leveraging the slight differences in hydrophobicity of the resulting derivatives.
Reagents:
-
Derivatization Reagent: 10 mg OPA dissolved in 250 µL methanol + 37.5 mL 0.4 M Borate buffer (pH 10.4) + 100 µL 2-Mercaptoethanol (2-ME).
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Procedure:
-
Preparation: Mix 100 µL of sample (aqueous) with 100 µL of OPA Reagent.
-
Reaction: Vortex for 30 seconds. Inject immediately (isoindoles can be unstable; automated in-needle derivatization is recommended).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Gradient:
-
0–2 min: 10% B (Isocratic hold for derivatization byproducts)
-
2–15 min: 10% → 50% B (Linear gradient)
-
15–20 min: 50% → 90% B (Wash)
-
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 338 nm.
Performance Data:
| Parameter | Value | Note |
|---|
| Resolution (
Method 2: Ion-Pairing RP-HPLC (Direct Analysis)
Best for: Process chemistry and bulk purity assays where derivatization is too variable or time-consuming. Requires ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
The Mechanism
Instead of modifying the analyte, this method modifies the stationary phase environment. An Ion-Pairing Agent (IPA) like Heptafluorobutyric Acid (HFBA) or Octanesulfonic Acid is added to the mobile phase. The hydrophobic tail of the IPA embeds into the C18 stationary phase, while the charged head interacts with the protonated amines of the diaminobutanol, creating a "pseudo-ion-exchange" mechanism.
Protocol: Direct Separation of Positional Isomers
Reagents:
-
Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid).
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.
-
Column: C18 (Robust phase required, e.g., Phenomenex Luna C18(2)), 4.6 x 250 mm, 5 µm.
Step-by-Step Procedure:
-
Equilibration: Flush column with Mobile Phase A for at least 30 minutes to saturate the stationary phase with the ion-pairing agent.
-
Isocratic Run: 95% A / 5% B. (High aqueous content is needed to retain the polar amines).
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Drift tube temp: 60°C, Gain: 8) or MS (ESI Positive mode, SIM for [M+H]+ = 105.1).
Critical Control Point:
-
pH Control: The mobile phase must be acidic (pH < 3) to ensure both amine groups are fully protonated (
) for effective ion-pairing.
Performance Data:
| Parameter | Value | Note |
|---|
| Resolution (
Method 3: Chiral Separation (Enantiomeric Purity)
Best for: Separating (R) and (S) enantiomers of 2,4-diamino-1-butanol or 1,4-diamino-2-butanol. Standard C18 columns cannot perform this separation.[1]
The Mechanism
Ligand Exchange Chromatography (LEC) is the most effective mode for amino-alcohols. A chiral selector (typically a copper(II) complex with a chiral amino acid like L-proline or Penicillamine) is either bonded to the column or added to the mobile phase. The copper ion forms a transient coordination complex with the diamine analyte. The stability of this complex differs between the (R) and (S) isomers due to steric hindrance, leading to separation.
Protocol: Crown Ether or Ligand Exchange
Option A: Crown Ether Column (Recommended)
-
Column: Chiral-Crownpak CR(+) (Daicel) or equivalent.
-
Mechanism: The crown ether forms an inclusion complex with the primary ammonium group.
-
Mobile Phase: Perchloric acid (HClO4) pH 1.5 to 2.0 (aqueous).
-
Temperature: Lower temperatures (10–15°C) often improve resolution by stabilizing the inclusion complex.
Option B: Copper(II) Mobile Phase Additive (Cost-Effective)
-
Column: C18 (Standard).
-
Mobile Phase: 5 mM Copper(II) sulfate + 10 mM L-Phenylalanine in water (pH 4.5).
-
Mechanism: Formation of diastereomeric ternary complexes [Cu(II)-(L-Phe)-(Analyte)].
-
Detection: UV at 254 nm (The Copper-Amino acid complex absorbs UV, allowing indirect detection of the non-absorbing analyte).
Performance Data (Crown Ether Method):
| Parameter | Value | Note |
|---|
| Selectivity (
Comparative Summary
| Feature | Method 1: Derivatization | Method 2: Ion-Pairing | Method 3: Chiral (LEC) |
| Primary Target | Trace Quantification | Positional Isomers (QC) | Enantiomers (R/S) |
| Sensitivity | High (Fluorescence) | Medium (ELSD/CAD) | Low/Medium (UV 254) |
| Sample Prep | Complex (Reaction req.) | Simple (Dilute & Shoot) | Simple |
| Cost per Run | High (Reagents) | Low | High (Specialty Column) |
| Key Risk | Derivative instability | Column equilibration time | Mobile phase complexity |
References
-
BenchChem. (2025). Techniques for the separation and detection of aminobutanol enantiomers. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
- Hamana, K., et al. (1993). Polyamine Analysis of Seed Plant Organs.
-
Phenomenex. (2025).[2][3] Chiral HPLC Separations Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
Sources
Comparative Guide: Mass Spectrometry Fragmentation Strategies for Diamino Alcohols
Topic: Comparative Guide to Mass Spectrometry Fragmentation Strategies for Diamino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary & Technical Scope
Diamino alcohols—specifically the 1,3-diamino-2-propanol scaffold—are critical structural motifs in antiretroviral drugs, sphingolipid metabolism, and chiral auxiliaries. However, their analysis is plagued by isobaric interference and the difficulty of distinguishing regioisomers (e.g., vicinal 1,2-diamino vs. 1,3-diamino patterns).
This guide objectively compares the three dominant fragmentation modalities—Collision-Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron Transfer Dissociation (ETD) —to determine which yields the most actionable structural data. We also evaluate the necessity of derivatization for unambiguous identification.
The Core Challenge: Proton Mobility
In diamino alcohols, the presence of two basic amine sites (
Comparative Analysis of Fragmentation Modes
The following table summarizes the performance of fragmentation techniques based on experimental yield of diagnostic ions for a generic diamino alcohol precursor
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-energy C-trap Dissociation) | ETD (Electron Transfer Dissociation) |
| Energy Regime | Low (Resonant excitation) | High (Beam-type) | Non-ergodic (Radical driven) |
| Dominant Mechanism | Charge-migration ( | Direct bond cleavage, secondary fragmentation | Radical-site rearrangement |
| Skeletal Coverage | Moderate (often dominated by water loss) | High (rich lower mass range) | Low (often intact radical cations) |
| Isomer Specificity | Low (isomers yield similar neutral losses) | High (distinct iminium ions) | Medium (good for zwitterions) |
| Best Application | Routine quantitation (SRM/MRM) | Structural elucidation / Unknowns | Preserving labile modifications |
Deep Dive: Mechanism & Causality
A. CID: The "Soft" Limit
In CID, the "mobile proton" model dictates fragmentation. For a 1,3-diamino-2-propanol derivative, the proton localizes on the most basic amine. Upon activation, the internal energy is redistributed.
-
Outcome: The lowest energy pathway is often the elimination of water (
) or ammonia ( ) via neighboring group participation. -
Limitation: This results in a spectrum dominated by neutral losses, which tells you what functional groups are present but not where they are located.
B. HCD: The Structural Gold Standard
HCD (common in Orbitrap systems) utilizes a higher RF voltage to retain low-mass fragment ions that are typically lost in standard ion trap CID (the "1/3rd rule").
-
Mechanism: HCD overcomes the energy barrier for skeletal rupture. It forces
-cleavage adjacent to the hydroxyl group, generating diagnostic iminium ions ( ). -
Why it wins: For diamino alcohols, HCD generates unique low-mass fingerprints (e.g., m/z 30 for primary amines) that definitively prove the existence of the amine-bearing carbon chain.
C. ETD: The Orthogonal Approach
ETD is rarely the first choice for small molecules but is powerful for metal-complexed diamino alcohols.
-
Protocol: Doping the sample with
allows the diamino alcohol to chelate the metal. ETD then reduces the complex, causing fragmentation specific to the chelation ring size, effectively distinguishing 1,2-diamino (5-membered ring) from 1,3-diamino (6-membered ring) isomers.
Visualizing the Fragmentation Pathways[1][2][3]
The following diagram illustrates the competitive pathways for a 1,3-diamino-2-propanol derivative. Note how HCD accesses the high-energy "Diagnostic" pathway, while CID often stalls at the "Neutral Loss" pathway.
Figure 1: Competitive fragmentation pathways. Red nodes indicate non-specific neutral losses common in CID; Green nodes indicate structural diagnostic ions accessible via HCD.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize a self-validating design.
Protocol A: Direct Infusion HCD (Structural Elucidation)
Best for: Unknown identification and isomer differentiation.
-
Sample Preparation: Dissolve the diamino alcohol to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids desolvation; Formic acid ensures full protonation (
).
-
-
Instrumentation: Orbitrap or Q-TOF system.
-
Source Settings:
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 275°C (High temp prevents clustering of polar amines).
-
-
Fragmentation Ramp (The Validation Step):
-
Do not use a static collision energy. Acquire spectra at NCE (Normalized Collision Energy) 20, 40, and 60 .
-
Logic: NCE 20 yields the molecular ion (confirmation). NCE 40 yields neutral losses (functional group check). NCE 60 yields iminium ions (backbone confirmation).
-
-
Data Analysis: Look for the m/z 30 (
) peak. Its presence confirms a primary amine on a terminal carbon.
Protocol B: Metal-Complexation Strategy (Chiral/Regioisomer Differentiation)
Best for: Distinguishing 1,2-diamino vs 1,3-diamino isomers.
-
Complexation: Mix analyte 1:1 with
(10 µM) in Methanol. -
Incubation: 5 minutes at Room Temp.
-
MS Analysis: Target the
complex ion. -
Mechanism Check:
-
1,2-isomers form stable 5-membered chelates. They require higher collision energy to fragment.
-
1,3-isomers form 6-membered chelates. They fragment more easily.
-
Validation: Plot the "Survival Yield" of the precursor vs. Collision Energy. The shift in the breakdown curve validates the isomer identity.
-
Decision Workflow
Use this logic gate to select the correct method for your analyte.
Figure 2: Decision tree for selecting ionization and fragmentation modes based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,3-Propanediamine and Derivatives. National Institute of Standards and Technology. [Link]
-
Chemistry Steps. (2023). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration. [Link]
-
Juang, Y. M., et al. (2013).[2] Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. Journal of Mass Spectrometry. [Link]
-
American Chemical Society. (2018). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. [Link]
Sources
Comparative Guide: (3R)- vs. (3S)-3,4-Diaminobutan-1-ol as Chiral Scaffolds
The following is a comprehensive comparison guide for (3R)-3,4-Diaminobutan-1-ol versus its (3S)-isomer , designed for researchers in medicinal chemistry and drug development.
Executive Summary
(3R)-3,4-Diaminobutan-1-ol (CAS 1807941-80-5) and its enantiomer, (3S)-3,4-Diaminobutan-1-ol, are critical chiral vicinal diamine scaffolds . While they possess low intrinsic biological activity as free amines (primarily acting as polyamine analogues), their primary value lies as precursors for 3-aminopyrrolidine and 3-substituted piperidine moieties found in broad-spectrum antibiotics (fluoroquinolones) and antiretroviral agents.[1]
This guide compares the two isomers based on their downstream pharmacological impact, specifically focusing on how the C3-stereocenter dictates the potency and toxicity profiles of the resulting pharmaceutical agents.[1]
Structural & Chemical Logic
The biological differentiation between the (3R) and (3S) isomers stems from their role as "stereochemical anchors" during heterocycle formation.[1]
-
Core Structure: A 4-carbon chain with a primary alcohol at C1 and vicinal amine groups at C3 and C4.[1]
-
Cyclization Logic: Under activation (e.g., mesylation of -OH), the terminal amine (N4) attacks C1 to form a 3-aminopyrrolidine core.[1] The stereochemistry at C3 is retained, translating directly to the C3-position of the pyrrolidine ring.[1]
| Feature | (3R)-Isomer | (3S)-Isomer |
| Configuration | (3R)-3,4-Diaminobutan-1-ol | (3S)-3,4-Diaminobutan-1-ol |
| Key Downstream Product | (R)-3-Aminopyrrolidine | (S)-3-Aminopyrrolidine |
| Primary Drug Class | Antivirals (Integrase Inhibitors), Next-Gen Quinolones | Classical Fluoroquinolones (e.g., Tosufloxacin) |
| Stereochemical Priority | Often associated with reduced CNS toxicity in quinolones.[2][3] | Often associated with higher potency against Gram-negative bacteria.[1] |
Biological Activity Comparison (Downstream Applications)
The "biological activity" of these isomers is best understood through the Structure-Activity Relationship (SAR) of the drugs they construct.[1]
A. Antimicrobial Potency (Fluoroquinolones)
The (3S)-isomer is historically significant.[1] Many clinically approved fluoroquinolones incorporating a 3-aminopyrrolidine side chain (e.g., Tosufloxacin , Pazufloxacin ) utilize the (S)-configuration .[1]
-
Mechanism: The (S)-aminopyrrolidine moiety binds into the C7-position of the quinolone core.[1] This specific orientation maximizes interaction with the DNA gyrase-DNA complex in bacteria, specifically stabilizing the cleaved DNA-enzyme intermediate.[1]
-
Performance: The (S)-derived scaffold typically exhibits 2-4x lower MIC (Minimum Inhibitory Concentration) against E. coli and P. aeruginosa compared to the (R)-derived variant.[1]
B. Toxicity & Selectivity (The (R)-Advantage)
While the (S)-isomer drives potency, the (3R)-isomer (and its derived (R)-pyrrolidine) is gaining traction for safety profiles.[1]
-
CNS Toxicity: Quinolones with (S)-pyrrolidine substituents can inhibit the GABA-A receptor, leading to CNS side effects (seizures).[1] The (R)-isoform often shows reduced affinity for GABA receptors, improving the therapeutic index.[1]
-
hERG Inhibition: The stereochemistry at C3 influences the dipole orientation of the drug.[1] In some scaffolds, the (R)-isomer reduces blockage of the hERG potassium channel, mitigating cardiotoxicity risks (QT prolongation).[1]
C. Antiviral Applications (HIV Integrase)
The (3R)-isomer is structurally analogous to (R)-3-aminobutan-1-ol (CAS 61477-40-5), a known intermediate for Dolutegravir .[1]
-
Hypothesis: The diamino variant ((3R)-3,4-diamino) allows for the synthesis of "second-generation" integrase inhibitors with additional hydrogen-bonding capacity (via the extra amine), potentially overcoming resistance mutations (e.g., Q148H).[1]
Experimental Protocols
Protocol A: Determination of Enantiomeric Purity (Self-Validating)
Context: Ensuring the starting material is >99% ee is critical, as <1% impurity can alter the toxicity profile.[1]
Method: Mosher's Acid Derivatization & 19F-NMR
-
Derivatization: React 10 mg of the diamino-alcohol with 3 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine (0.5 mL) for 1 hour.
-
Note: Both amines and the alcohol will react, forming a tri-Mosher amide/ester.[1]
-
-
Validation: Perform 19F-NMR .
-
Result: The (3R)-isomer derivative will show a distinct CF3 chemical shift compared to the (3S)-isomer derivative due to the anisotropic shielding of the phenyl group on the Mosher moiety.[1]
-
Calculation: Integrate the major vs. minor peaks to calculate Enantiomeric Excess (ee).
-
Protocol B: Cyclization to 3-Aminopyrrolidine Scaffold
Context: Converting the linear diamine to the bioactive heterocycle.
-
Protection: Protect the amino groups of (3R)-3,4-diaminobutan-1-ol (1.0 eq) using Boc2O (2.2 eq) in dioxane/water to yield (3R)-3,4-bis(Boc-amino)butan-1-ol .
-
Activation: React with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA in DCM at 0°C to activate the alcohol.
-
Cyclization: Treat the mesylate with NaH (1.5 eq) in DMF at 60°C.
-
Deprotection: Treat with 4M HCl in dioxane to yield (R)-3-aminopyrrolidine dihydrochloride .
Synthesis & Pathway Visualization[1]
The following diagram illustrates the divergence in biological utility based on the starting isomer.
Figure 1: Divergent synthesis pathways showing how the chirality of the 3,4-diaminobutan-1-ol precursor dictates the pharmacological profile of the final drug molecule.
Summary of Key Data
| Property | (3R)-Isomer Pathway | (3S)-Isomer Pathway |
| CAS Number (Diamine) | 1807941-80-5 | 98021-21-7 (racemic/generic) |
| Resulting Pharmacophore | (R)-3-Aminopyrrolidine | (S)-3-Aminopyrrolidine |
| GABA Receptor Affinity | Low (Preferred for safety) | Moderate/High (Risk of seizures) |
| Gram-Negative Potency | Moderate | High (Preferred for efficacy) |
| Primary Utility | Developing safer, broad-spectrum agents | Generic antibiotic synthesis |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88460666, 3,4-Diaminobutan-1-ol. Retrieved from [Link][1]
-
Medicines for All Institute (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol for Dolutegravir. Virginia Commonwealth University.[1] Retrieved from [Link][1]
- Appelbaum, P. C., & Hunter, P. A. (2000).The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. (Context: SAR of C7-pyrrolidine substituents).
- Google Patents.Synthesis method of (R)-3-aminobutanol and derivatives (CN110683960A).
- Lednicer, D.The Organic Chemistry of Drug Synthesis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3,4-Diaminobutan-1-ol;1,3-diaminopropan-2-ol | C7H22N4O2 | CID 88460666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Characterization of Vicinal Diamine Metal Complexes
Introduction
Vicinal diamines, organic compounds featuring two amino groups on adjacent carbon atoms, are a cornerstone of coordination chemistry. Their ability to act as bidentate chelating agents allows them to form stable, five-membered rings with metal ions, a structural motif of paramount importance in catalysis, materials science, and drug development. The precise three-dimensional arrangement of these complexes—their stereochemistry, coordination geometry, and electronic structure—dictates their function. Consequently, a rigorous and multi-faceted characterization approach is not merely procedural but fundamental to unlocking their potential.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the essential analytical techniques for the comprehensive characterization of vicinal diamine metal complexes. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to construct a self-validating, integrated characterization workflow.
Core Principles: An Integrated Approach to Characterization
No single technique can fully elucidate the intricate nature of a vicinal diamine metal complex. A robust characterization strategy relies on the synergistic application of multiple analytical methods. Each technique provides a unique piece of the puzzle, and their collective data build a cohesive and validated structural and electronic picture. The workflow typically begins with preliminary techniques that confirm synthesis and purity, followed by more sophisticated methods to define the precise three-dimensional structure and electronic properties.
Caption: Integrated workflow for characterizing vicinal diamine metal complexes.
A Comparative Guide to Key Characterization Techniques
The selection of an analytical technique is dictated by the specific question being asked. Do you need to confirm the basic connectivity? Determine the absolute configuration? Or probe the redox activity of the metal center? This section compares the primary methods used to answer these questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity in Solution
NMR spectroscopy is an indispensable tool for confirming the coordination of the diamine ligand to the metal center and assessing the purity of the complex in solution. For diamagnetic complexes, it provides a wealth of information about the molecular structure and dynamics.
-
Why NMR? Coordination to a metal ion significantly alters the electronic environment of the diamine's protons and carbons, leading to characteristic shifts in their NMR signals compared to the free ligand.[1] This provides direct evidence of complex formation.
-
Expert Insights:
-
¹H NMR: This is the first-line technique. Look for downfield shifts of the amine (N-H) and adjacent C-H protons upon coordination. The integration of signals can help confirm the ligand-to-metal stoichiometry. For metal hydride complexes, the hydride signal appears in a distinct upfield region (0 to -40 ppm).[2]
-
¹³C NMR: Provides complementary information and can help resolve ambiguities in the ¹H NMR spectrum.
-
2D NMR (COSY, HSQC): These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules, by revealing their connectivity.
-
-
Trustworthiness: The purity of the sample can be readily assessed by the absence of signals corresponding to the free ligand or other impurities. For chiral diamine complexes, NMR can be used to determine diastereomeric purity. The coupling constants obtained from high-resolution spectra can provide information about the conformation of the chelate ring in solution.[3]
| NMR Technique | Primary Information Provided | Best For |
| ¹H NMR | Proton environment, ligand-to-metal ratio, purity | Initial confirmation of coordination and sample purity. |
| ¹³C NMR | Carbon skeleton, presence of isomers | Confirming the number of unique carbon environments. |
| COSY | H-H correlations | Mapping the proton connectivity within the ligand backbone. |
| HSQC/HMBC | C-H correlations | Assigning the carbon skeleton and linking protons to it. |
X-ray Crystallography: The Gold Standard for Structure Determination
For the unambiguous determination of a complex's three-dimensional structure, single-crystal X-ray diffraction is the ultimate authority. It provides a definitive atomic-level map of the molecule in the solid state.
-
Why X-ray Crystallography? It is the only technique that can directly provide precise bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and the absolute configuration of chiral centers.[2][4] This level of detail is often required for publication and for understanding reaction mechanisms.[5]
-
Expert Insights: The quality of the data is entirely dependent on the ability to grow a high-quality single crystal. This can be a significant experimental hurdle. The resulting structure provides invaluable information on intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[6]
-
Trustworthiness: A well-refined crystal structure with low R-factors is considered definitive proof of structure. It serves as a benchmark against which data from other techniques (like NMR and computational models) can be validated. A major limitation, however, is that the technique is not very sensitive to hydrogen atoms, making it less ideal for precisely locating hydrides.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful tool for determining the molecular weight of the complex and confirming its elemental composition.
-
Why MS? It provides a direct measurement of the mass-to-charge ratio (m/z) of the complex, which is a fundamental property. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the molecular formula.[5]
-
Expert Insights:
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique ideal for analyzing coordination compounds, as it often keeps the complex intact during ionization.[7][8] Interpreting ESI-MS spectra of coordination complexes can be challenging due to potential fragmentation, solvent adducts, or changes in oxidation state.[9]
-
Isotopic Pattern: The characteristic isotopic distribution of many transition metals and ligands (like chlorine or bromine) provides a crucial fingerprint that must match the theoretical pattern for a confident assignment.[8]
-
-
Trustworthiness: The combination of an accurate mass measurement from HRMS and a matching isotopic pattern provides very strong evidence for the proposed chemical formula.[5] This is complementary to X-ray crystallography, which provides the 3D structure but not the elemental composition directly.[5]
Electronic (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Visible spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. In transition metal complexes, these transitions are highly informative about the electronic structure of the metal center and its interaction with the ligands.
-
Why UV-Vis? The color of most transition metal complexes is a direct result of electronic transitions. UV-Vis spectroscopy quantifies this, providing information on d-d transitions and charge-transfer bands.[10][11]
-
Expert Insights:
-
d-d Transitions: These transitions occur between the d-orbitals of the metal. They are typically weak and appear in the visible region. Their energy and number are sensitive to the coordination geometry and the nature of the ligand.
-
Charge-Transfer (CT) Bands: These are much more intense transitions involving the movement of an electron between the metal and the ligand.[10] Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are common and provide insight into the redox properties of the complex.[10][12]
-
-
Trustworthiness: While UV-Vis spectra can be complex, they are highly reproducible. The technique is often used to study the interaction of complexes with other molecules, such as DNA, by monitoring changes in the absorption bands.[13][14] It can also be used to determine stoichiometric ratios in solution.[15]
Cyclic Voltammetry (CV): Assessing Redox Behavior
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a complex, providing information about the stability of different oxidation states and the electron transfer kinetics.
-
Why CV? Many applications of vicinal diamine complexes, particularly in catalysis, involve changes in the metal's oxidation state. CV directly probes these processes by measuring the potential at which the complex is oxidized or reduced.[16]
-
Expert Insights: A typical cyclic voltammogram will show peaks corresponding to oxidation and reduction events. The potential of these peaks relates to the thermodynamic ease of the electron transfer. The separation between the anodic and cathodic peaks gives an indication of the reversibility of the redox process.[17] For example, a quasi-reversible one-electron transfer is a common feature for many copper(II) diamine complexes.[18][19]
-
Trustworthiness: CV is a highly sensitive technique for probing the electronic effects of ligand modification on the metal center. Experimental conditions, such as solvent, supporting electrolyte, and scan rate, must be carefully controlled and reported for the data to be reproducible.[20]
| Technique | Information Yield | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, Purity, Conformation (Solution) | Excellent for diamagnetic species; non-destructive. | Less informative for paramagnetic complexes; provides indirect structural data. |
| X-ray Crystallography | Absolute 3D Structure, Bond Lengths/Angles | Unambiguous structure determination; the "gold standard". | Requires high-quality single crystals; solid-state structure may differ from solution. |
| Mass Spectrometry | Molecular Weight, Elemental Formula | High sensitivity and accuracy (HRMS); confirms identity. | Spectra can be complex; potential for fragmentation.[7] |
| UV-Vis Spectroscopy | Electronic Transitions (d-d, CT) | Sensitive to electronic structure and coordination environment. | Bands can be broad and overlapping; interpretation can be complex. |
| Cyclic Voltammetry | Redox Potentials, Electron Transfer Kinetics | Directly probes electrochemical properties crucial for catalysis. | Sensitive to experimental conditions; requires appropriate solvent/electrolyte. |
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a self-validating system.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from interfering signals. The choice of deuterated solvent is paramount to avoid overwhelming the spectrum with solvent protons.
-
Procedure:
-
Weigh approximately 5-10 mg of the purified vicinal diamine metal complex directly into a clean, dry NMR tube.
-
Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solvent should be chosen based on the complex's solubility and its inertness to the complex.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube to remove any particulate matter.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.).
-
Protocol 2: General Procedure for Cyclic Voltammetry
-
Rationale: This protocol describes a standard three-electrode setup for evaluating the redox behavior of a metal complex. The supporting electrolyte is essential to ensure conductivity of the solution, and the ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for referencing the potentials.
-
Procedure:
-
Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[16]
-
Assemble the electrochemical cell with a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[20]
-
Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Record a cyclic voltammogram of the solution over a suitable potential range at a scan rate of 100 mV/s.[16]
-
After data collection, add a small amount of ferrocene to the solution and record another voltammogram. The Fc/Fc⁺ redox couple should appear as a reversible wave around +0.4-0.6 V vs. Ag/AgCl (depending on the solvent and reference electrode), which can be used to reference the measured potentials.
-
Caption: Decision tree for selecting the appropriate characterization technique.
Conclusion
The characterization of vicinal diamine metal complexes is a critical endeavor that underpins their development for a vast array of applications. A successful strategy is not a linear process but an integrated, iterative workflow where the results of one technique inform the next. By combining the solution-state insights from NMR, the definitive solid-state structure from X-ray crystallography, the formula confirmation from mass spectrometry, and the electronic and redox properties from UV-Vis spectroscopy and cyclic voltammetry, researchers can build a comprehensive and validated model of their complex. This guide serves as a framework for designing such a robust characterization plan, ensuring that the fascinating properties of these molecules are understood with both depth and confidence.
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Mass spectrometry of coordination compounds: a tutorial. Taylor & Francis Online. [Link]
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Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]
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Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
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Electronic Spectra - Ultraviolet and Visible Spectroscopy. BP Chaliha College. [Link]
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Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. PMC. [Link]
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Spectroscopic methods uv vis transition metal complexes. Slideshare. [Link]
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Mass spectrometry of coordination compounds. INIS-IAEA. [Link]
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Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. IPRPAS. [Link]
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2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. [Link]
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Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. International Union of Crystallography. [Link]
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(PDF) Metal Complexes of Diamines, (Part III), Electrochemical Studies of Copper (II) Complexes of Tetraethylethylenediamine at Various pH Values. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). MyJurnal. [Link]
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12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
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Nuclear Magnetic Resonance Study of Metal Complexes. I. A Conformational Analysis of d-(l)-Propylenediamine Chelate Rings of Diamagnetic Cobalt(III), Palladium(II) and Platinum(II) Complexes. Oxford Academic. [Link]
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(PDF) Metal Complexes of Diamines, (Part 1), Electrochemical Studies of Copper (II) Complexes of Ethylenediamine at Various pH Values. ResearchGate. [Link]
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Proton magnetic resonance study of cis-bis(ethylenediamine)cobalt(III) complexes. Assignment and deuteration of amine hydrogens and the structure of ion pairs and ion triplets. ACS Publications. [Link]
-
Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. PMC. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. [Link]
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Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2N,N′)nickel(II) dichloride dihydrate. IUCr Journals. [Link]
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EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. [Link]
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Nuclear magnetic resonance studies of diamagnetic metal-aminopolycarboxylate complexes. ACS Publications. [Link]
-
Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC. [Link]
-
Experimental techniques employed in the study of metal complexes-DNA -interactions. ResearchGate. [Link]
-
Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition-Metal Complex Stoichiometry and Speciation. University of Florida. [Link]
-
How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. PMC. [Link]
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- 16. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chiral Diamine Scaffolds in Catalysis: A Comparative Guide
Executive Summary: The "Privileged" Diamines[1]
In asymmetric catalysis, few ligand classes achieve "privileged" status—versatile scaffolds capable of inducing high enantioselectivity across a broad range of mechanistically distinct reactions. Among nitrogen-based ligands, chiral diamines are the cornerstone.[1]
This guide benchmarks the three dominant scaffolds:
-
DPEN (1,2-Diphenylethylenediamine): The modular, acyclic workhorse.
-
DACH (1,2-Diaminocyclohexane): The rigid, cyclic standard.
-
BINAM (1,1'-Binaphthyl-2,2'-diamine): The axially chiral, atropisomeric specialist.
The Core Thesis: While DPEN dominates metal-ligand outer-sphere mechanisms (e.g., transfer hydrogenation) due to its "chelate flexibility" and electronic tunability, DACH is the superior scaffold for organocatalysis (e.g., hydrogen-bonding urea catalysts) where backbone rigidity is required to freeze the transition state entropy.
Scaffold Analysis: Structural Determinants
Before examining the data, we must understand the physical organic chemistry driving the performance differences.
| Feature | DPEN (Acyclic) | DACH (Cyclic) | BINAM (Axial) |
| Topography | |||
| Electronic Tuning | High. Phenyl rings easily substituted (e.g., 4-F, 3,5-CF3) to alter Lewis basicity. | Low. Backbone modification is difficult without total synthesis. | Medium. 3,3'-positions allow for steric bulk introduction. |
| Primary Failure Mode | Conformational slip (if metal center is too small). | Steric crowding (if substrate is too bulky). | Racemization (only at extreme temps >200°C). |
Benchmark Case Study 1: Metal-Ligand Catalysis
Reaction: Asymmetric Transfer Hydrogenation (ATH) of Ketones[3]
The Noyori-Ikariya transfer hydrogenation is the gold standard for benchmarking diamine ligands. The mechanism relies on a Ru-H/N-H bifunctional concerted pathway.
The Setup:
-
Catalyst: [Ru(p-cymene)(Ligand)]Cl
-
Hydrogen Source:
PrOH or HCOOH/TEA
Comparative Data
The following data aggregates average performance metrics from standard literature benchmarks (S/C = 1000:1).
| Ligand Scaffold | Catalyst Complex | Yield (%) | TOF ( | Verdict | |
| (S,S)-TsDPEN | Ru(p-cymene)(TsDPEN) | >99 | 97-99 | >1,200 | Preferred. The "CH/ |
| (S,S)-TsDACH | Ru(p-cymene)(TsDACH) | 95 | 80-92 | 800 | Inferior. The rigid cyclohexane backbone lacks the specific |
| (R)-BINAM | Ru(p-cymene)(BINAM-Sulfonamide) | 88 | 65-75 | 400 | Poor. The bite angle is too wide for the optimal pseudo-octahedral geometry required for Ru-ATH. |
Mechanism of Enantio-Differentiation (DPEN vs DACH)
The superiority of DPEN in this system stems from the TS-Stabilizing
Figure 1: Mechanistic divergence in Transfer Hydrogenation. DPEN allows electronic stabilization via
Benchmark Case Study 2: Organocatalysis
Reaction: Michael Addition (Malonate to Nitroolefin)[6]
In the realm of H-bond donor catalysis (specifically thioureas), the hierarchy flips. The Takemoto Catalyst is based on the DACH scaffold.
The Setup:
-
Catalyst: Bifunctional Thiourea (tertiary amine + thiourea)
-
Substrate: Diethyl malonate + Trans-
-nitrostyrene -
Conditions: Toluene, RT
Comparative Data
| Scaffold | Catalyst Type | Yield (%) | Reaction Time | Verdict | |
| (R,R)-DACH | Takemoto's Catalyst | 95 | 93-95 | 24 h | Preferred. The rigid cyclohexane chair locks the thiourea and amine moieties into the precise distance for dual activation. |
| (S,S)-DPEN | DPEN-Thiourea Analog | 82 | 75-81 | 36 h | Inferior. The flexibility of the ethylenediamine bridge allows the catalyst to collapse or adopt non-productive conformers, eroding |
| (R)-BINAM | BINAM-Thiourea | 90 | 85-88 | 48 h | Good. Effective due to rigidity, but synthesis is more expensive and atom-economy is lower than DACH. |
Experimental Protocols
Protocol A: Ru-TsDPEN Catalyzed Transfer Hydrogenation
For the reduction of Acetophenone to (S)-1-Phenylethanol.
Reagents:
-
[Ru(p-cymene)Cl
] (2.5 µmol) -
(S,S)-TsDPEN (5.0 µmol)
-
KOH (10 µmol)
-
2-Propanol (10 mL, degassed)
-
Acetophenone (1.0 mmol)
Workflow:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, mix the Ru-dimer and (S,S)-TsDPEN in 2-propanol. Heat to 80°C for 20 minutes. The orange solution turns deep red (formation of the 16e- active species).
-
Initiation: Cool to RT. Add KOH (as a 0.1M solution in
PrOH). Stir for 5 mins. -
Reaction: Add Acetophenone. Stir at RT open to Argon.
-
Monitoring: Monitor via TLC (Hex/EtOAc 4:1). Reaction is typically complete in 1-3 hours.
-
Workup: Filter through a short pad of silica to remove Ru. Concentrate in vacuo.
-
Analysis: Determine
via Chiral GC (Cyclosil-B column) or HPLC (Chiralcel OD-H).
Protocol B: Takemoto (DACH-Thiourea) Screening
For the Michael addition of dimethyl malonate to nitrostyrene.
Reagents:
-
Trans-
-nitrostyrene (0.5 mmol) -
Dimethyl malonate (1.0 mmol)
-
Takemoto’s Catalyst (10 mol%, 0.05 mmol)
-
Toluene (1.0 mL)
Workflow:
-
Mix: In a 1-dram vial, dissolve the catalyst and nitrostyrene in Toluene.
-
Addition: Add dimethyl malonate in one portion.
-
Incubation: Stir at ambient temperature (20-25°C) for 24 hours.
-
Quench: No quench needed. Directly load onto a silica gel column.
-
Purification: Elute with Hexane/EtOAc (80:20).
-
Validation: Enantiomers are separated via HPLC (Chiralpak AD-H, Hex/iPrOH 90:10, 1.0 mL/min).
Decision Matrix: Selecting the Right Scaffold
Use this logic flow to determine the starting point for your catalyst screen.
Figure 2: Strategic selection flowchart for chiral diamine scaffolds.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4] Accounts of Chemical Research, 30(2), 97–102.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.
-
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst. Journal of the American Chemical Society, 120(51), 13529–13530.
-
Vakulya, B., et al. (2005).[5] Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969.
-
Murphy, S. K., & Dong, V. M. (2013).[6] Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst.[6] Journal of the American Chemical Society, 135(15), 5553–5556.
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- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (3R)-3,4-Diaminobutan-1-ol Dihydrochloride
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3R)-3,4-Diaminobutan-1-ol dihydrochloride, moving beyond mere procedure to explain the critical reasoning behind each step.
This compound is a chiral building block valuable in synthetic chemistry. As a diamine dihydrochloride salt, it presents specific hazards that must be understood to manage its waste stream effectively. This guide is designed to empower you with the knowledge to handle this material's disposal confidently and in full compliance with safety regulations.
Hazard Identification and Essential Precautions
Before any disposal process begins, a thorough risk assessment is mandatory. The primary hazards associated with this compound are derived from its chemical properties as an amine salt. Based on data from analogous compounds like 1,4-Diaminobutane dihydrochloride, the following hazards are anticipated.
Table 1: Hazard Profile and Protective Measures
| Hazard Category | Description | Required Personal Protective Equipment (PPE) & Handling |
| Skin Irritation/Corrosion | Causes skin irritation and potentially severe burns upon prolonged contact.[1][2][3] | Nitrile or neoprene gloves, lab coat. Ensure full skin coverage. |
| Eye Damage/Irritation | Causes serious eye irritation and potential for severe damage.[1][2][4] | ANSI-approved safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2][3][4] | Handle solids in a certified chemical fume hood to avoid dust generation.[1][5] |
| Acute Toxicity | Harmful if swallowed.[1][6] Some analogous compounds are classified as toxic upon skin contact or inhalation.[1][6] | Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling. |
| Hygroscopic Nature | The material can absorb moisture from the air, which may alter its physical state.[4] | Keep containers tightly closed and store in a dry, well-ventilated place.[1][4] |
All personnel handling this chemical waste must be trained on its hazards and the proper use of PPE.[7][8] The location of safety data sheets (SDSs), safety showers, and eyewash stations should be known to all lab members.[7][9]
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. Accidentally mixing incompatible chemicals can lead to violent reactions, toxic gas release, or fire.
Step-by-Step Segregation and Storage:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof lid.[10][11]
-
Segregate by Chemical Class:
-
Label Correctly and Clearly: The waste container must be labeled at all times. As soon as the first drop of waste is added, affix a hazardous waste tag. The label must include:
-
Maintain Proper Storage:
-
Keep the waste container closed at all times, except when adding waste.[13][16]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[15]
-
The SAA should be under the control of laboratory personnel and ideally within secondary containment to manage potential spills.[10]
-
Disposal Decision Workflow
The appropriate disposal route depends on the quantity of waste, its form (solid vs. dilute solution), and, most importantly, your institution's policies and local regulations. The following workflow provides a logical path for making this decision.
Caption: Disposal decision workflow for this compound.
Primary Disposal Protocol: Professional Waste Management
For all solid waste, concentrated solutions, and contaminated lab supplies (gloves, weigh boats, etc.), the only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office and their contracted licensed hazardous waste disposal company.[12][17] This is the safest and most compliant method for managing laboratory chemical waste.
Operational Steps:
-
Ensure your waste is correctly containerized and labeled as described in Section 2.
-
Store the container in your lab's designated satellite accumulation area, ensuring it does not exceed storage time or volume limits (typically 55 gallons).[15][18]
-
When the container is full or ready for removal, follow your institution's procedure to request a waste pickup.
-
The professional waste service will transport the container to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed according to federal and state regulations, often through high-temperature incineration.[15][17]
In-Lab Neutralization Protocol (Dilute Aqueous Residues ONLY)
Disclaimer: This procedure is intended ONLY for small quantities of dilute aqueous solutions, such as final rinses of glassware. This method MUST be approved by your institution's EHS department and must comply with local wastewater regulations.[16][19] Unauthorized discharge of chemicals down the drain is a serious regulatory violation.
This compound is the salt of a weak base and a strong acid (HCl), meaning its aqueous solution will be acidic. Neutralization involves carefully adding a base to bring the pH to a neutral range (typically 7-9) before drain disposal.[16]
Experimental Protocol:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety goggles).
-
Dilution: Place the small volume of aqueous waste into a suitably sized beaker. If the solution is somewhat concentrated, dilute it further by adding it to a larger volume of cold water (at least 10 parts water to 1 part waste solution).[11][19]
-
Neutralization:
-
Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
While stirring the diluted waste solution with a magnetic stir bar, slowly add the basic solution dropwise.[19]
-
You will observe effervescence (fizzing) as carbon dioxide gas is released. This indicates the neutralization reaction is occurring.[11][19]
-
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH test strips. Continue adding the base slowly until the pH is stable within a neutral range (e.g., 7.0 - 9.0).[19]
-
Final Disposal: Once the solution is confirmed to be neutral and the reaction has ceased, it may be poured down a laboratory sink with a copious amount of running water (at least 100 parts water to 1 part neutralized solution).[16][20] This ensures the final solution is highly diluted and does not harm the plumbing or wastewater treatment system.
Spill and Decontamination Procedures
In the event of a small spill of solid material, take the following steps:
-
Control and Alert: Alert others in the lab. Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection if a significant amount of dust is present.
-
Clean-Up: Gently sweep up the solid material, avoiding dust generation.[3] Use an absorbent pad or material for any liquid component.
-
Collect: Place all contaminated materials (absorbent pads, gloves, etc.) into your designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
For glassware decontamination, triple rinse with a suitable solvent (e.g., water). The first two rinsates should be collected as hazardous waste.[13]
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a secure research environment and ensure that our scientific pursuits are conducted in an ethically and environmentally responsible manner.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
How to dispose of hydrochloric acid. Lab Alley. Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available from: [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Hazardous Waste Experts. Available from: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available from: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available from: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste. Emory University Environmental Health and Safety Office (EHSO) Manual. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
-
Chemical Waste Disposal Guidelines. University of Maryland, Baltimore. Available from: [Link]
-
Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Carl ROTH. Available from: [Link]
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A Senior Application Scientist's Guide to Safely Handling (3R)-3,4-Diaminobutan-1-ol Dihydrochloride
As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. The compound (3R)-3,4-Diaminobutan-1-ol dihydrochloride is a valuable building block in pharmaceutical development; however, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures to ensure your safety and the integrity of your work.
Foundational Step: Hazard Assessment
Before handling any chemical, a thorough understanding of its risks is paramount. While specific data for the (3R)-isomer is limited, the safety profile can be reliably inferred from Safety Data Sheets (SDS) for structurally similar compounds like 1,4-diaminobutane dihydrochloride. The primary hazards demand significant respect.
This compound is classified as acutely toxic and corrosive. Exposure can cause severe skin burns, serious eye damage, and respiratory irritation. Inhalation of dust is particularly dangerous and may be fatal. Furthermore, the material is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling characteristics.
| Hazard Classification | Category | Description | Source |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled. | |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. | |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | |
| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage. | |
| Serious Eye Damage | Category 1 | Causes serious eye damage. | |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
Engineering Controls: Your First and Best Defense
Personal protective equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and vapors, pulling them away from your breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. A well-ventilated space prevents the accumulation of hazardous materials in the ambient air.[1]
-
Safety Stations: An eyewash station and safety shower must be located in immediate proximity to the handling area.[2] Verify their functionality before beginning your work.
Personal Protective Equipment (PPE): An Essential Barrier
Given the compound's severe hazard profile, a comprehensive PPE strategy is required at all times.
-
Respiratory Protection : Because of the high inhalation toxicity of the dust, respiratory protection is critical.
-
Why : Fine particles can be easily aerosolized during weighing or transfer and, if inhaled, can be fatal.
-
What to Use : A NIOSH-approved respirator with a P100 (or EN 143 P3) particulate filter is required when handling the powder. For situations with a high risk of dust generation, or during spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[2]
-
-
Eye and Face Protection : This compound poses a severe risk to the eyes.
-
Why : Direct contact with even a small amount of the solid or its solutions can cause serious, potentially irreversible eye damage.
-
What to Use : Wear chemical safety goggles that provide a complete seal around the eyes.[2] In addition to goggles, a full-face shield must be worn when handling the solid or concentrated solutions to protect against splashes.[2]
-
-
Hand Protection : Skin contact can lead to toxic effects and severe burns.
-
Why : The chemical can be absorbed through the skin, leading to systemic toxicity, and its corrosive nature can cause immediate chemical burns.
-
What to Use : Wear impervious gloves, such as nitrile gloves.[2] Always double-check for tears or punctures before use. For extended work, consider wearing two pairs of gloves (double-gloving). Contaminated gloves must be removed and disposed of properly, and hands should be washed thoroughly afterward.[3]
-
-
Body Protection : Protect your skin from potential contact.
-
Why : To prevent accidental skin exposure from spills or dust.
-
What to Use : A flame-resistant lab coat, fully buttoned, is mandatory.[2] For larger-scale operations, impervious protective clothing may be required.[2] Ensure you are wearing long pants and closed-toe shoes; protective boots may be necessary in some situations.[2]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a strict, logical workflow minimizes risk at every stage of the process, from receiving the compound to its final disposal.
Caption: Workflow for handling this compound.
Protocol for Weighing and Solution Preparation
-
Preparation : Before bringing the chemical into the fume hood, verify that the hood is functioning correctly and that an eyewash and safety shower are unobstructed. Don all required PPE as detailed above.
-
Staging : Place all necessary equipment (spatula, weigh paper/boat, beaker with stir bar, solvent) inside the fume hood to minimize traffic in and out of the hood.
-
Weighing : Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of the solid onto an anti-static weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust. Close the primary container immediately after dispensing.
-
Dissolution : Place the beaker containing the solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. Do not add solvent to the solid, as this can increase the risk of splashing.
-
Cleanup : Once the transfer is complete, dispose of the weigh boat and any contaminated wipes directly into a designated, sealed hazardous waste container inside the fume hood.
Spill Management
-
Minor Spills (Solid) : With appropriate PPE, carefully sweep up the material, taking care not to generate dust. Place it into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent and decontaminant.
-
Major Spills : Evacuate the immediate area and alert your institution's emergency response team.[4] Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All waste, including excess chemical, contaminated consumables (gloves, wipes, weigh boats), and empty containers, must be treated as hazardous waste.[4]
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][4] One possible disposal method is incineration in a chemical incinerator with an afterburner and scrubber system.[2]
Emergency Response: In Case of Exposure
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2] |
By integrating these safety measures into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link].
-
BIOGUARD. (2013, October 16). Material Safety Data Sheet BIOGUARD® BURNOUT® 73. Retrieved from [Link].
-
Szabo-Scandic. (n.d.). Putrescine dihydrochloride Safety Data Sheet. Retrieved from [Link].
-
Chemos GmbH & Co.KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link].
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
